7-Cyano-7-deaza-2'-deoxy guanosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c13-2-5-3-17(8-1-6(19)7(4-18)21-8)10-9(5)11(20)16-12(14)15-10/h3,6-8,18-19H,1,4H2,(H3,14,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSULWVDXWTVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Cyano-7-deaza-2'-deoxyguanosine
Introduction
7-Cyano-7-deaza-2'-deoxyguanosine is a modified nucleoside analog of deoxyguanosine. It belongs to the class of pyrrolopyrimidines and is characterized by the substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom, and the addition of a cyano group at this new position. This modification has significant implications for its chemical properties and biological functions. In biological systems, its non-deoxyribose counterpart, 7-cyano-7-deazaguanine (preQ₀), serves as a key precursor in the biosynthesis of various 7-deazaguanine (B613801) derivatives, including the hypermodified tRNA bases queuosine (B110006) and archaeosine.[1][2]
In the realm of molecular biology research, the triphosphate form, 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), is widely utilized to overcome challenges associated with GC-rich DNA sequences in techniques such as polymerase chain reaction (PCR) and Sanger sequencing.[3][4] The absence of the N7 atom prevents the formation of Hoogsteen base pairs, which can lead to secondary structures in DNA that impede polymerase activity.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, biological role, and applications of 7-Cyano-7-deaza-2'-deoxyguanosine and its derivatives for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The structural modifications in 7-Cyano-7-deaza-2'-deoxyguanosine alter its physical and chemical characteristics compared to its canonical counterpart, 2'-deoxyguanosine. These properties are crucial for its behavior in biological systems and its application in molecular biology techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₄O₄ | [5] |
| Molecular Weight | 266.25 g/mol | [5] |
| CAS Number | 86392-75-8 | [5] |
| IUPAC Name | 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | [5] |
| Appearance | White to off-white powder | Commercially available sources |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
Synthesis
The chemical synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine and its triphosphate derivative is a multi-step process that is not commonly performed in a standard molecular biology laboratory and is typically sourced from commercial vendors. While detailed, step-by-step protocols are often proprietary, the general synthetic strategies are described in the scientific and patent literature.
Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine (Nucleoside):
The synthesis of the nucleoside generally involves the glycosylation of a modified 7-deazapurine base with a protected deoxyribose sugar. A common approach involves a phase-transfer glycosylation reaction.[6] The synthesis of various 7-deazaguanine derivatives has been described, often starting from substituted pyrimidines.[7]
Synthesis of 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP):
The triphosphate form is typically synthesized from the corresponding nucleoside. The process involves a series of phosphorylation reactions. One common method is the one-pot, three-step synthesis which involves:
-
Monophosphorylation: The 5'-hydroxyl group of the nucleoside is first phosphorylated, often using a phosphorylating agent like phosphorous oxychloride.[8]
-
Pyrophosphate addition: The resulting monophosphate is then reacted with a pyrophosphate donor to form the triphosphate.[8]
-
Hydrolysis: A final hydrolysis step yields the desired 7-deaza-2'-deoxyguanosine-5'-triphosphate.[8]
Alternative enzymatic and iterative chemical phosphorylation strategies have also been developed for the synthesis of modified nucleotide triphosphates.[9][10]
Biosynthesis of 7-Cyano-7-deazaguanine (preQ₀)
7-Cyano-7-deazaguanine, known as preQ₀, is a crucial intermediate in the biosynthesis of 7-deazapurine-containing natural products.[1][2] The de novo synthesis of preQ₀ from guanosine-5'-triphosphate (GTP) has been reconstituted in vitro and involves a four-step enzymatic pathway.[1][2][9][11]
Figure 1: Biosynthesis pathway of 7-cyano-7-deazaguanine (preQ₀) from GTP.
This pathway highlights a series of complex enzymatic transformations, including a radical-mediated rearrangement catalyzed by the radical SAM enzyme QueE.[1][2] The final step, catalyzed by QueC, involves the ATP-dependent conversion of a carboxyl group to a nitrile, with ammonia (B1221849) serving as the nitrogen source.[1][2][12]
Applications in Molecular Biology
The triphosphate form, 7-deaza-dGTP, is a valuable tool in molecular biology, particularly for applications involving GC-rich DNA templates.
Polymerase Chain Reaction (PCR) of GC-Rich Templates
GC-rich DNA sequences are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede the progression of DNA polymerase, leading to low PCR efficiency and non-specific amplification.[13][14] The substitution of dGTP with 7-deaza-dGTP in the PCR master mix can significantly improve the amplification of these challenging templates.[3][13][15] The absence of the N7 atom in the guanine (B1146940) base of 7-deaza-dGTP prevents the formation of Hoogsteen hydrogen bonds, thereby reducing the stability of these secondary structures.[3]
Experimental Protocol: PCR with 7-deaza-dGTP
This protocol provides a general guideline for using 7-deaza-dGTP in PCR. Optimization of specific parameters may be required for different templates and polymerases.
-
Prepare the dNTP Mix:
-
Set up the PCR Reaction:
-
Assemble the following components on ice in a sterile PCR tube:
-
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| dNTP Mix (with 7-deaza-dGTP) | As per step 1 | 0.2 mM each dNTP (total) |
| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
| Template DNA (e.g., 5 ng/µL) | 1 µL | 5 ng |
| Nuclease-free water | to 25 µL | - |
-
Perform Thermal Cycling:
-
Use a thermal cycler with the following program:
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 40 sec | 35-40 |
| Annealing | X°C* | 1 sec | |
| Extension | 72°C | 1 min | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze the PCR Product:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis. Note that PCR products containing 7-deaza-dGTP may exhibit slightly altered mobility and reduced staining with intercalating dyes like ethidium (B1194527) bromide.
-
Figure 2: Experimental workflow for PCR and sequencing using 7-deaza-dGTP.
Sanger DNA Sequencing
Band compressions in Sanger sequencing are a common artifact when sequencing GC-rich regions, leading to ambiguous base calling.[16] These compressions arise from the formation of secondary structures in the single-stranded DNA fragments during gel electrophoresis.[16] Replacing dGTP with 7-deaza-dGTP in the sequencing reaction minimizes these secondary structures, resulting in improved resolution and more accurate sequence reads.[16][17]
Experimental Protocol: Sanger Sequencing with 7-deaza-dGTP
This protocol is a general guide for incorporating 7-deaza-dGTP into a Sanger sequencing workflow, often used in conjunction with cycle sequencing kits.
-
Prepare Sequencing Reactions:
-
Cycle Sequencing:
-
Perform the cycle sequencing reaction according to the kit's instructions. A typical program might be:
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25-30 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Hold | 4°C | ∞ |
-
Purification and Analysis:
-
Purify the sequencing products to remove unincorporated dyes and nucleotides.
-
Analyze the purified products on a capillary electrophoresis-based DNA sequencer.
-
Thermodynamic and Kinetic Data
The incorporation of 7-deaza-2'-deoxyguanosine into DNA affects its thermodynamic stability and the kinetics of its enzymatic incorporation.
Thermodynamic Stability of DNA containing 7-deaza-2'-deoxyguanosine:
The replacement of N7 with a C-H group in guanine can influence the stability of the DNA duplex. Studies have shown that the incorporation of a 7-deazaguanine modification can have a modest destabilizing effect on the DNA duplex, as reflected by a decrease in the melting temperature (Tm).[19]
| Oligonucleotide Sequence (X = 7-deaza-G) | [Na⁺] (mM) | Tm (°C) of unmodified DNA | Tm (°C) of modified DNA (X) | ΔTm (°C) | Reference |
| 5'-d(CGCGAATTCGCG)-3' duplex | 115 | 63.5 | 57.0 | -6.5 | [19] |
| 5'-d(GCAXGC)-3' hairpin | 115 | 60.5 | 59.0 | -1.5 | [19] |
Note: The precise impact on Tm can be sequence-dependent and influenced by the surrounding ionic environment.
Kinetics of 7-deaza-dGTP Incorporation by DNA Polymerases:
Drug Development and Future Perspectives
While 7-Cyano-7-deaza-2'-deoxyguanosine itself is not a prominent therapeutic agent, its structural motif is found in a variety of natural products with antibiotic and antitumor activities.[1][7] The broader class of 7-deazapurine nucleosides continues to be an area of interest for the development of novel antiviral and anticancer drugs.[23] For instance, some guanosine (B1672433) analogs have been shown to exhibit immunostimulatory activity through the activation of Toll-like receptor 7 (TLR7).[24] The unique properties of 7-deazapurines, such as their altered hydrogen bonding capabilities and electronic distribution, make them attractive scaffolds for the design of enzyme inhibitors and modulators of nucleic acid-protein interactions. Further research into the synthesis and biological evaluation of novel 7-deazapurine derivatives may lead to the discovery of new therapeutic agents.
References
- 1. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Deaza-2'-deoxyguanosine | C11H14N4O4 | CID 135411006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]
- 12. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 34.237.233.138 [34.237.233.138]
- 21. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
- 23. 7-Deaza-7-fluoro modification confers on 4'-cyano-nucleosides potent activity against entecavir/adefovir-resistant HBV variants and favorable safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Chemical Properties of 7-Cyano-7-deaza-2'-deoxyguanosine
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of novel nucleoside analogs is paramount. This guide provides a comprehensive overview of 7-Cyano-7-deaza-2'-deoxyguanosine, a significant analog of deoxyguanosine. This document details its chemical structure, physical properties, and biological relevance, supported by experimental methodologies and visual diagrams to facilitate a deeper understanding.
Core Chemical Properties
7-Cyano-7-deaza-2'-deoxyguanosine is a modified nucleoside where the nitrogen at position 7 of the guanine (B1146940) base is replaced by a carbon atom, and a cyano group is attached to this new carbon. This seemingly subtle modification has profound effects on its chemical and biological behavior, particularly in the context of nucleic acid structure and protein-DNA interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₅O₄ | [1] |
| Molecular Weight | 291.26 g/mol | [1] |
| CAS Number | 199859-58-0 | [1] |
| Synonyms | 2-Amino-7-(2-deoxy-β-D-ribofuranosyl)-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, 2'-Deoxy Toyocamycin | [1] |
Structural and Conformational Analysis
The structure of 7-deaza-2'-deoxyguanosine (B613789), a closely related precursor, has been elucidated by X-ray crystallography. In the solid state, the 2'-deoxyribofuranosyl moiety adopts an N-type (³T₄) conformation.[2] The conformation around the exocyclic C-C bond is ap (trans), and the N-glycosylic bond torsion angle (χ) is in the anti conformation.[2] These structural features are crucial for its ability to be incorporated into DNA and for its subsequent interactions.
Biological Activity and Signaling Pathways
7-Cyano-7-deaza-2'-deoxyguanosine and related guanosine (B1672433) analogs exhibit significant biological activity, most notably as immunostimulatory agents.[3] Their functional activity is dependent on the activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[3] Activation of TLR7 by these analogs can induce the production of type I interferons, leading to antiviral effects.[3]
Below is a simplified representation of the TLR7 signaling pathway initiated by guanosine analogs.
Biosynthesis
7-Cyano-7-deaza-2'-deoxyguanosine is derived from the biosynthesis of 7-deazaguanine (B613801) derivatives. The precursor, 7-cyano-7-deazaguanine (preQ₀), is synthesized from guanosine-5'-triphosphate (GTP) in a multi-step enzymatic pathway.[4] The enzyme 7-cyano-7-deazaguanine synthase (QueC) plays a key role in converting 7-carboxy-7-deazaguanine (B3361655) (CDG) to preQ₀.[4][5][6]
The following diagram illustrates the enzymatic conversion central to the biosynthesis of the 7-cyano-7-deazaguanine core.
Experimental Protocols
Synthesis of Oligonucleotides Containing 7-deaza-2'-deoxyguanosine
The incorporation of 7-deaza-2'-deoxyguanosine into oligonucleotides is a common practice in molecular biology research to probe DNA-protein interactions and to overcome challenges in sequencing and PCR of GC-rich regions.[7][8][9][10]
Methodology:
-
Phosphoramidite (B1245037) Preparation: The 7-deaza-2'-deoxyguanosine is first converted to its phosphoramidite derivative.[7]
-
Solid-Phase Synthesis: The phosphoramidite is then used in automated solid-phase DNA synthesis.
-
Oxidation: A specific oxidizing agent, (1S)-(+)-(10-camphorsulfonyl)oxaziridine, is required for the on-column oxidation of the phosphite (B83602) to phosphate (B84403) when a 7-deaza-G residue is present.[7]
-
Purification: The synthesized oligonucleotides are purified by reverse-phase HPLC.[7]
-
Desalting: The purified oligonucleotides are desalted using a G-10 Sephadex column.[7]
Characterization by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool for the structural analysis of oligonucleotides containing 7-deaza-2'-deoxyguanosine.
Methodology:
-
Sample Preparation: Oligodeoxynucleotide samples are prepared at a concentration of approximately 0.9 mM in a 1:9 D₂O:H₂O mixture.[7]
-
1D NMR: 1D NMR spectra for the exchangeable protons are recorded at various temperatures (e.g., 5, 15, 25, 35, 45, and 55°C) to study the stability and melting behavior of the DNA duplex. A field gradient Watergate pulse sequence is used for water suppression.[7]
-
2D NMR (NOESY): To obtain distance restraints for structural determination, 2D NOESY experiments are conducted in D₂O at a specific temperature (e.g., 15°C) with varying mixing times (e.g., 150, 200, and 250 ms).[7]
Application in PCR of GC-Rich Regions
The triphosphate form, 7-deaza-dGTP, is used to improve the efficiency of PCR amplification of DNA templates with high GC content, which are prone to forming secondary structures that can impede DNA polymerase.[8][9][11]
Methodology:
-
Reaction Mixture: A standard PCR reaction mixture is prepared, with a partial or complete substitution of dGTP with 7-deaza-dGTP.[11]
-
Thermal Cycling: Standard PCR thermal cycling conditions are used. The substitution of 7-deaza-dGTP reduces the formation of secondary structures in the template and the PCR product, allowing for more efficient amplification.[8][9]
The workflow for utilizing 7-deaza-dGTP in PCR is outlined below.
Conclusion
7-Cyano-7-deaza-2'-deoxyguanosine is a versatile molecule with significant implications for both basic research and therapeutic development. Its unique chemical properties, stemming from the C7-cyano and 7-deaza modifications, confer upon it interesting biological activities and make it a valuable tool for molecular biology applications. The detailed understanding of its structure, properties, and the experimental protocols for its use, as outlined in this guide, will aid researchers in harnessing its full potential.
References
- 1. CAS 199859-58-0: 7-Cyano-7-deaza-2'-deoxy guanosine [cymitquimica.com]
- 2. 7-Deaza-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-cyano-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification [biosyn.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Natural Occurrence of 7-Deazaguanine in Phage DNA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of 7-deazaguanine (B613801) modifications in bacteriophage DNA. It details the diversity of these modifications, their biosynthetic pathways, their crucial role in evading host defense mechanisms, and the experimental protocols for their detection and analysis.
Introduction: A Novel Front in the Phage-Host Arms Race
Bacteriophages and their bacterial hosts are locked in a perpetual co-evolutionary arms race. A primary bacterial defense mechanism involves restriction-modification (R-M) systems, which use restriction enzymes to cleave foreign DNA. To counteract this, phages have evolved a variety of strategies, including the modification of their own DNA to render it unrecognizable to these enzymes.[1][2][3] One of the most sophisticated of these strategies is the replacement of guanine (B1146940) (G) with modified 7-deazaguanine bases.[4][5]
The 7-deazaguanine scaffold involves the substitution of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom.[4] This seemingly subtle change provides a platform for a diverse array of further chemical modifications. These modified bases are not incorporated during DNA replication but are instead inserted post-replication by specialized enzymes.[2][6][7] The primary and most well-studied function of this hypermodification is to protect the phage genome from a broad spectrum of host restriction enzymes, ensuring successful viral propagation.[1][5][8] The discovery of these pathways has unveiled a fascinating and unexpected evolutionary link between tRNA and DNA metabolism.[8]
The Diversity of 7-Deazaguanine Derivatives in Phage DNA
Research has uncovered a growing family of 7-deazaguanine derivatives present in the DNA of various phages. These modifications range from simple precursors to more complex structures, all originating from the common precursor 7-cyano-7-deazaguanine (preQ₀).[8][9] The known derivatives found in phage DNA are summarized in Table 1.
| Derivative Name | Abbreviation | Chemical Structure (Core Moiety) |
| 2'-deoxy-7-cyano-7-deazaguanosine | dPreQ₀ | 7-deazaguanine with a cyano (-CN) group at C7 |
| 2'-deoxy-7-aminomethyl-7-deazaguanosine | dPreQ₁ | 7-deazaguanine with an aminomethyl (-CH₂NH₂) group at C7 |
| 2'-deoxy-7-amido-7-deazaguanosine | dADG | 7-deazaguanine with an amido (-CONH₂) group at C7 |
| 2'-deoxyarchaeaosine (2'-deoxy-7-formamidino-7-deazaguanosine) | dG⁺ | 7-deazaguanine with a formamidino (-CH=NH₂⁺) group at C7 |
| 2'-deoxy-7-carboxy-7-deazaguanine | dCDG | 7-deazaguanine with a carboxy (-COOH) group at C7 |
| 2'-deoxy-7-deazaguanine | dDG | 7-deazaguanine with a hydrogen (-H) at C7 |
| 2'-deoxy-7-(formylamino)methyl-7-deazaguanine | fdPreQ₁ | 7-deazaguanine with a formylaminomethyl (-CH₂NHCHO) group at C7 |
| 2'-deoxy-7-(methylamino)methyl-7-deazaguanine | mdPreQ₁ | 7-deazaguanine with a methylaminomethyl (-CH₂NHCH₃) group at C7 |
| Table 1: Known 7-deazaguanine derivatives identified in phage genomic DNA.[2][3][5][8] |
Quantitative Analysis of 7-Deazaguanine Modifications
The extent of guanine replacement by 7-deazaguanine derivatives varies significantly among different phages, from partial modification to complete substitution. This level of modification is often correlated with the specific DpdA transglycosylase enzyme encoded by the phage.[6] Table 2 summarizes quantitative data from studies on various phages.
| Phage Name | Host Organism | 7-Deazaguanine Derivative | Extent of Guanine Modification | Reference(s) |
| Enterobacteria phage 9g | Escherichia coli | dG⁺ | ~25% of total Guanine bases replaced | [6] |
| Escherichia phage CAjan | Escherichia coli | dPreQ₀ | ~32% of Gs replaced / 44 modifications per 10³ nucleotides | [6][10] |
| Campylobacter phage CP220 | Campylobacter jejuni | dADG | 100% of total Guanine bases replaced | [6][11] |
| Halovirus HVTV-1 | Haloferax species | dPreQ₁ | ~30% of total Guanine bases replaced | [6] |
| Cellulophaga phage phiSM | Cellulophaga species | dPreQ₁ | 3790 modifications per 10⁶ nucleotides (~1.1% of Gs) | [12] |
| Table 2: Quantitative analysis of 7-deazaguanine modifications in the DNA of various bacteriophages. |
Biosynthesis and Incorporation into Phage DNA
The synthesis of 7-deazaguanine derivatives and their incorporation into DNA is a multi-step enzymatic process encoded by both host and phage genes. The pathway begins with the universal metabolite GTP and proceeds through the formation of the key intermediate, preQ₀.
The PreQ₀ Biosynthetic Pathway
The synthesis of preQ₀ from GTP is a four-step pathway common to both bacteria and archaea for tRNA modification, which has been co-opted by phages for DNA modification.[4][8][9]
-
GTP Cyclohydrolase I (FolE): Catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP).[2]
-
6-carboxytetrahydropterin Synthase (QueD): Converts H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[2]
-
7-carboxy-7-deazaguanine (B3361655) Synthase (QueE): Catalyzes a ring contraction of CPH₄ to form 7-carboxy-7-deazaguanine (CDG).[2]
-
preQ₀ Synthase (QueC): An ATPase that converts CDG into 7-cyano-7-deazaguanine (preQ₀). This reaction proceeds via a 7-amido-7-deazaguanine (ADG) intermediate.[4][9]
Post-Replicative Incorporation and Further Modification
The incorporation of the modified base into DNA is a post-replicative event mediated by a specialized DNA transglycosylase.[2][7][13]
-
DNA Transglycosylase (DpdA): This key enzyme excises a guanine base from the phage DNA and inserts a 7-deazaguanine derivative, typically preQ₀.[5][6] Phages encode different subfamilies of DpdA (DpdA1-4), which exhibit varying efficiencies and specificities.[2][14]
-
Further Derivatization: Once inserted, the preQ₀ moiety can be further modified by other phage-encoded enzymes to generate the full diversity of observed derivatives. For example, QueF-like enzymes can reduce preQ₀ to preQ₁, while DpdM and DpdN can methylate or formylate preQ₁, respectively.[2][13]
Caption: Biosynthesis and incorporation pathway of 7-deazaguanine derivatives in phage DNA.
Experimental Protocols
The identification and quantification of 7-deazaguanine derivatives in DNA require specialized and highly sensitive analytical techniques.
Detection and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for analyzing DNA modifications. The general workflow is as follows:[8][11][15]
-
Phage DNA Isolation: High-purity genomic DNA is extracted from phage particles using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
Enzymatic Hydrolysis to Deoxynucleosides: The purified DNA is completely digested into its constituent 2'-deoxynucleosides. This is typically achieved using a cocktail of enzymes:
-
Nuclease P1: To hydrolyze DNA into 2'-deoxynucleoside 5'-monophosphates.
-
Snake Venom Phosphodiesterase: To further cleave any remaining dinucleotides.
-
Bacterial Alkaline Phosphatase: To dephosphorylate the mononucleotides to yield free 2'-deoxynucleosides.
-
-
Chromatographic Separation (LC): The resulting mixture of deoxynucleosides is separated using reverse-phase high-performance liquid chromatography (HPLC), typically with a C18 column. This separates the canonical bases (dG, dA, dC, dT) from the more hydrophobic modified bases.[15]
-
Mass Spectrometric Detection (MS/MS): The eluate from the LC is directed into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate parent ions of the deoxynucleosides.
-
Fragmentation: The parent ions are fragmented, and specific daughter ions are monitored. These specific mass transitions (parent ion m/z → daughter ion m/z) are unique to each compound. For example:
-
-
Quantification: Absolute quantification is achieved by generating external calibration curves using synthetic standards of the 7-deazaguanine deoxynucleosides. The amount of modified base is typically reported as the number of modifications per 10⁶ total nucleotides.[11][15]
Caption: General experimental workflow for LC-MS/MS analysis of DNA modifications.
Genetic Validation
Genetic studies are essential to confirm the function of the biosynthetic genes.
-
Gene Knockout: Phage mutants are generated with targeted deletions of genes in the 7-deazaguanine synthesis pathway (e.g., dpdA or queC) using tools like CRISPR-Cas9.[10]
-
Phenotypic Analysis: The DNA of the mutant phage is analyzed by LC-MS/MS to confirm the absence or significant reduction of the modification.[10]
-
Restriction Assays: The sensitivity of the wild-type and mutant phage DNA to a panel of restriction enzymes is compared. A significant increase in cleavage for the mutant DNA confirms the protective role of the modification.[1]
Implications for Research and Drug Development
The discovery of 7-deazaguanine DNA modifications in phages has significant implications for both basic research and applied science.
-
Novel Antimicrobial Targets: The enzymes unique to the phage DNA modification pathway, such as DpdA, represent highly specific targets for the development of novel antiviral agents. Inhibiting this pathway could render phages susceptible to their host's defenses, providing a new therapeutic strategy.
-
Biotechnology and Synthetic Biology: The ability of 7-deazaguanine modification to confer broad resistance to restriction enzymes is a powerful tool.[8] Phage-derived modification systems could be engineered to protect synthetic DNA constructs, plasmids, and vectors from degradation in bacterial hosts, thereby improving the efficiency of genetic engineering and recombinant protein production.
-
Understanding Viral Evasion and Epigenetics: Studying these systems provides fundamental insights into the molecular mechanisms of viral immune evasion and the expanding role of DNA modifications beyond canonical methylation. It highlights the remarkable evolutionary plasticity of metabolic pathways that can be repurposed for entirely new functions.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Deazaguanine modifications protect phage DNA from host restriction systems [dspace.mit.edu]
- 6. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Four additional natural 7-deazaguanine derivatives in phages and how to make them | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of 7-Cyano-7-Deazaguanine Synthase (QueC) in Bacterial Physiology and as a Novel Drug Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Cyano-7-deazaguanine synthase, commonly known as QueC, is a crucial enzyme in the biosynthetic pathway of queuosine (B110006), a hypermodified nucleoside found in the anticodon of specific tRNAs in most bacteria and eukaryotes. This technical guide provides a comprehensive overview of the multifaceted role of QueC in bacteria, detailing its enzymatic function, structure, and involvement in pathways beyond tRNA modification. Furthermore, this document explores the potential of QueC as a novel target for antimicrobial drug development, presenting available data on its inhibition and validation as a therapeutic target. Detailed experimental protocols for the study of QueC and a summary of quantitative data are provided to facilitate further research in this area.
Introduction
Queuosine (Q) is a complex modification of guanosine (B1672433) that occurs at the wobble position (position 34) of tRNAs with GUN anticodons (tRNA-Asp, -Asn, -His, and -Tyr).[1][2] This modification plays a critical role in maintaining translational fidelity and efficiency.[2] While eukaryotes obtain the queuine (B138834) base, a precursor to queuosine, from their diet and gut microbiota, most bacteria synthesize it de novo through a complex multi-enzyme pathway.[2] 7-cyano-7-deazaguanine synthase (QueC) is a key enzyme in this pathway, catalyzing a critical step in the formation of the queuosine precursor, preQ₀.[3]
Recent discoveries have expanded the known functions of QueC homologs beyond their canonical role in metabolism, implicating them in bacterial anti-phage defense mechanisms. This dual role highlights QueC as a protein of significant interest for both fundamental microbiology and applied drug discovery. This guide aims to provide a detailed technical resource for researchers and professionals interested in the study of QueC.
The Role of QueC in Queuosine Biosynthesis
The biosynthesis of queuosine in bacteria is a multi-step process that begins with GTP. QueC, encoded by the queC gene, catalyzes the ATP-dependent conversion of 7-carboxy-7-deazaguanine (B3361655) (CDG) to 7-cyano-7-deazaguanine (preQ₀), a key intermediate in the pathway.[3] This reaction also requires an ammonium (B1175870) source for the nitrile group formation.[4]
The overall reaction catalyzed by QueC is as follows:
7-carboxy-7-deazaguanine + NH₄⁺ + ATP → 7-cyano-7-deazaguanine + AMP + PPi + H₂O[3][5]
The formation of preQ₀ is a critical juncture in the pathway. Subsequently, preQ₀ is reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by the enzyme QueF.[3] PreQ₁ is then incorporated into the tRNA by tRNA-guanine transglycosylase (TGT), followed by further modifications to yield the mature queuosine nucleoside.[1]
Structure and Catalytic Mechanism of QueC
Structural Features
Crystal structures of QueC from several bacterial species have been determined, revealing a conserved core domain with a Rossman-like fold.[1] The enzyme typically functions as a homodimer. A key feature of the QueC structure is the presence of a zinc-binding site, which is thought to be structural rather than directly catalytic.[6]
The active site of QueC contains conserved residues responsible for binding ATP and the substrate, CDG.[1] These include a pyrophosphate-binding motif that coordinates the β- and γ-phosphates of ATP.[1]
Catalytic Mechanism
The catalytic mechanism of QueC is proposed to occur in two main steps:
-
Activation of the Carboxylate: QueC utilizes ATP to adenylate the carboxyl group of CDG, forming a reactive acyl-adenylate intermediate and releasing pyrophosphate.[5]
-
Nitrile Formation: The activated carboxyl group is then subject to nucleophilic attack by ammonia (B1221849), leading to the formation of a tetrahedral intermediate which subsequently collapses to form the nitrile product, preQ₀, and releases AMP.[5]
Quantitative Data
Quantitative kinetic data for QueC is limited in the literature. A study on the thermostable QueC from Geobacillus kaustophilus provides some initial parameters. Further research is needed to establish a comprehensive dataset of kinetic parameters from a wider range of bacterial species to aid in comparative studies and for the development of species-specific inhibitors.
| Parameter | Geobacillus kaustophilus QueC | Reference |
| Specific Activity | 3.5 mU/mg | [4] |
| Optimal pH | 9.5 | [5] |
| Optimal Temperature | 60 °C | [5] |
Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Beyond Metabolism: QueC Homologs in Bacterial Defense
Recent studies have unveiled a fascinating, non-metabolic role for QueC homologs in bacterial defense against bacteriophages. The qatABCD system is one such anti-phage defense system where a QueC-like protein, QatC, plays a central role.[1]
In the qatABCD system, QatC forms a complex with another protein, QatB. It is proposed that QatC catalyzes a protein modification reaction, analogous to the first step of its metabolic function, but instead of using ammonia as a nucleophile, it utilizes the N-terminal amine of a partner protein.[1] This modification is thought to trigger a downstream cascade that ultimately leads to the abortion of phage infection. This discovery highlights the functional plasticity of the QueC enzyme family and opens new avenues for research into bacterial immunity.
QueC as a Potential Drug Target
The essentiality of the queuosine biosynthetic pathway for the virulence of several bacterial pathogens makes its constituent enzymes, including QueC, attractive targets for the development of novel antimicrobial agents.[1][7] The absence of a de novo queuosine synthesis pathway in humans suggests that inhibitors of bacterial QueC are likely to have low host toxicity.
Target Validation
The role of the queuosine pathway in bacterial virulence has been demonstrated in pathogens such as Shigella flexneri.[5] Disruption of this pathway can attenuate the pathogen's ability to cause disease. While specific validation of QueC as a drug target is still in its early stages, its essentiality in the biosynthesis of a key tRNA modification highlights its potential. Further studies involving genetic knockouts and chemical inhibition are needed to fully validate QueC as a therapeutic target in a range of clinically relevant bacteria.
Inhibitor Development
Currently, there is a lack of publicly available information on specific inhibitors of QueC and their corresponding IC50 values. The development of high-throughput screening assays for QueC is a critical step towards identifying small molecule inhibitors. The detailed experimental protocols provided in this guide can serve as a foundation for developing such assays.
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the study of QueC.
Cloning, Expression, and Purification of His-tagged QueC
Protocol:
-
Cloning:
-
Amplify the queC gene from the bacterial genome of interest using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and a pET-series expression vector (containing an N- or C-terminal His-tag) with the corresponding restriction enzymes.
-
Ligate the digested queC gene into the expression vector.
-
Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
Verify the correct insertion by colony PCR and DNA sequencing.
-
-
Expression:
-
Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a starter culture of the transformed cells in LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged QueC protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for long-term storage at -80°C.
-
Analyze the purity of the protein by SDS-PAGE.
-
HPLC-Based Enzyme Assay for QueC Activity
This protocol is adapted from a study on QueC from Geobacillus kaustophilus.[4]
Materials:
-
Purified QueC enzyme
-
7-carboxy-7-deazaguanine (CDG) substrate
-
ATP
-
(NH₄)₂SO₄
-
HEPES buffer (100 mM, pH 7.5)
-
NaCl (200 mM)
-
MgCl₂ (20 mM)
-
DTT (10 mM)
-
Methanol, DMSO, KOH for quenching the reaction
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 1 mM CDG, 10 mM ATP, and 5 mM (NH₄)₂SO₄ in HEPES buffer supplemented with NaCl, MgCl₂, and DTT.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 60°C for the thermostable enzyme).
-
Initiate the reaction by adding the purified QueC enzyme.
-
-
Reaction Quenching:
-
At various time points, take aliquots of the reaction and quench the reaction by adding a mixture of methanol, DMSO, and KOH.[4]
-
-
HPLC Analysis:
-
Analyze the quenched reaction samples by reverse-phase HPLC on a C18 column.
-
Monitor the formation of the product, preQ₀, by UV absorbance at an appropriate wavelength.
-
Quantify the amount of preQ₀ formed by comparing the peak area to a standard curve of known preQ₀ concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear phase of the product formation curve.
-
To determine the kinetic parameters (Km and Vmax), perform the assay at varying concentrations of one substrate while keeping the others at saturating concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Conclusion
7-Cyano-7-deazaguanine synthase (QueC) is a vital enzyme in bacteria, playing a central role in the biosynthesis of the modified tRNA nucleoside, queuosine. Its well-defined enzymatic function and structure, coupled with its emerging role in bacterial anti-phage defense, make it a fascinating subject for further research. The essentiality of the queuosine pathway for the virulence of certain pathogens, and its absence in humans, positions QueC as a promising target for the development of novel antibacterial therapeutics. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for the scientific community to accelerate research into this important bacterial enzyme. Further investigation into the kinetic properties of QueC from a diverse range of bacteria and the screening for potent and specific inhibitors will be crucial steps in realizing the therapeutic potential of targeting this enzyme.
References
- 1. tRNA queuosine modification is involved in biofilm formation and virulence in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Analysis Identifies a Function for the queC (ybaX) Gene Product at an Initial Step in the Queuosine Biosynthetic Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. germai.app [germai.app]
- 4. tRNA queuosine modification is involved in biofilm formation and virulence in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. tRNA queuosine modification is involved in biofilm formation and virulence in bacteria – CAB [cab.inta-csic.es]
Enzymatic Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine, a modified nucleoside with potential applications in therapeutics and diagnostics. The document details a two-stage chemoenzymatic approach, commencing with the in vitro biosynthesis of the precursor base, 7-cyano-7-deazaguanine (preQ₀), followed by a proposed enzymatic transglycosylation to yield the target 2'-deoxynucleoside. This guide includes detailed experimental protocols, structured data tables for easy comparison of reaction parameters, and workflow diagrams generated using Graphviz to illustrate the synthetic pathways.
Introduction
7-Cyano-7-deaza-2'-deoxyguanosine, also known as dPreQ₀, is a naturally occurring modified deoxynucleoside found in the DNA of certain bacteria. Its unique structure, featuring a cyano group at the 7-position of a deazaguanine core, makes it a molecule of significant interest for the development of novel antiviral and anticancer agents, as well as for its potential use as a probe in molecular biology. Traditional chemical synthesis of such modified nucleosides is often complex, requiring multiple protection and deprotection steps, which can lead to low overall yields. Enzymatic synthesis presents an attractive alternative, offering high specificity, mild reaction conditions, and potentially higher yields.
This guide outlines a plausible and efficient enzymatic pathway for the synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine, leveraging well-characterized enzymes.
Synthetic Strategy Overview
The proposed synthesis is a two-stage process:
-
Stage 1: Enzymatic Synthesis of 7-Cyano-7-deazaguanine (preQ₀) : This stage involves the in vitro reconstitution of the natural biosynthetic pathway from Guanosine-5'-triphosphate (GTP) using a cascade of four enzymes.
-
Stage 2: Enzymatic Transglycosylation to 7-Cyano-7-deaza-2'-deoxyguanosine : This stage employs a purine (B94841) nucleoside phosphorylase (PNP) to catalyze the transfer of a 2-deoxyribose moiety from a suitable donor to the pre-synthesized 7-cyano-7-deazaguanine base.
Stage 1: Enzymatic Synthesis of 7-Cyano-7-deazaguanine (preQ₀)
The biosynthesis of 7-cyano-7-deazaguanine (preQ₀) from GTP has been successfully reconstituted in vitro.[1] This four-enzyme cascade provides a robust method for producing the necessary precursor base for the subsequent glycosylation step.
Enzymatic Pathway
The synthesis proceeds through the following enzymatic steps, starting from GTP:
Experimental Protocol: One-Pot Synthesis of preQ₀
This protocol is adapted from the in vitro synthesis described in the literature.[1]
Materials:
-
Guanosine-5'-triphosphate (GTP)
-
GTP cyclohydrolase I (FolE)
-
6-Carboxytetrahydropterin synthase (QueD)
-
7-Carboxy-7-deazaguanine synthase (QueE)
-
7-Cyano-7-deazaguanine synthase (QueC)
-
ATP
-
Ammonia (B1221849) source (e.g., ammonium (B1175870) chloride)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
Procedure:
-
Prepare a reaction mixture containing GTP, ATP, and the ammonia source in the reaction buffer.
-
Add the four enzymes (FolE, QueD, QueE, and QueC) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzymes (typically 37°C).
-
Monitor the reaction progress by HPLC, observing the conversion of GTP to preQ₀.
-
Upon completion, the preQ₀ can be purified using standard chromatographic techniques.
Data Presentation
The following table summarizes the key components and expected outcome for the synthesis of preQ₀.
| Parameter | Value/Component | Reference |
| Starting Material | Guanosine-5'-triphosphate (GTP) | [1] |
| Enzymes | GTP cyclohydrolase I (FolE) | [1] |
| 6-Carboxytetrahydropterin synthase (QueD) | [1] | |
| 7-Carboxy-7-deazaguanine synthase (QueE) | [1] | |
| 7-Cyano-7-deazaguanine synthase (QueC) | [1] | |
| Cofactors | ATP, Mg²⁺ | [1] |
| Nitrogen Source | Ammonia | [1] |
| Product | 7-Cyano-7-deazaguanine (preQ₀) | [1] |
| Monitoring | HPLC | [1] |
Stage 2: Enzymatic Transglycosylation to 7-Cyano-7-deaza-2'-deoxyguanosine
The second stage involves the attachment of a 2'-deoxyribose sugar to the 7-cyano-7-deazaguanine base. Enzymatic transglycosylation using a nucleoside phosphorylase is a well-established method for this type of transformation.[2][3] Purine nucleoside phosphorylase (PNP) from E. coli is a suitable candidate due to its broad substrate specificity.[4]
Note on Substrate Specificity: It is important to note that some studies have reported that certain 7-deazapurine 2'-deoxyribofuranosides act as inhibitors rather than substrates for E. coli PNP.[5] However, other research has demonstrated the successful synthesis of 8-aza-7-deazapurine nucleosides using the same enzyme, suggesting that modifications at the 7-position can be tolerated.[6][7] Therefore, the proposed protocol is based on the successful application of E. coli PNP for related compounds and may require optimization for this specific substrate.
Reaction Principle
The transglycosylation reaction proceeds in two steps within a one-pot setting:
-
Phosphorolysis of the Donor Nucleoside: The PNP enzyme cleaves the glycosidic bond of a 2'-deoxyribose donor (e.g., 2'-deoxyuridine) in the presence of inorganic phosphate (B84403) to generate α-2'-deoxyribose-1-phosphate.
-
Synthesis of the Target Nucleoside: The enzyme then catalyzes the reaction between α-2'-deoxyribose-1-phosphate and the acceptor base (7-cyano-7-deazaguanine) to form the desired product, 7-Cyano-7-deaza-2'-deoxyguanosine.
Experimental Protocol: Transglycosylation
This protocol is a general method adapted from procedures for the synthesis of other modified purine deoxynucleosides.[4][8][9]
Materials:
-
7-Cyano-7-deazaguanine (preQ₀)
-
2'-Deoxyribose donor (e.g., 2'-deoxyuridine or thymidine)
-
Recombinant E. coli purine nucleoside phosphorylase (PNP)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
Procedure:
-
Dissolve 7-cyano-7-deazaguanine and a molar excess of the 2'-deoxyribose donor (e.g., 5-10 equivalents) in the potassium phosphate buffer. Gentle heating may be required to aid dissolution.
-
Add the recombinant E. coli PNP to the reaction mixture.
-
Incubate the reaction at an elevated temperature (e.g., 50-60°C) to enhance substrate solubility and reaction rate.
-
Monitor the formation of the product by HPLC.
-
Upon completion or reaching equilibrium, terminate the reaction by heat inactivation of the enzyme.
-
Purify the 7-Cyano-7-deaza-2'-deoxyguanosine using chromatographic methods such as reversed-phase HPLC.
Data Presentation: Reaction Parameters for Related Syntheses
While specific data for the target molecule is not available, the following table provides typical reaction conditions and yields for the enzymatic synthesis of related 7-deazapurine and aza/deazapurine nucleosides, which can serve as a starting point for optimization.
| Parameter | Example 1: 8-Aza-7-deazaadenine nucleoside | Example 2: Fleximer 8-Aza-7-deazapurine nucleoside | Reference |
| Enzyme | Recombinant E. coli PNP | Recombinant E. coli PNP & UP | [6][9] |
| Acceptor Base | 8-Aza-7-deazaadenine | 1-(4-benzyloxypyrimidin-5-yl)pyrazole | [6][9] |
| Deoxyribose Donor | 2'-Deoxyguanosine or 2'-deoxycytidine | 2'-Deoxyuridine | [6][9] |
| Donor:Acceptor Ratio | Not specified (likely excess) | 10:1 | [9] |
| Buffer | Phosphate buffer | 10 mM Potassium phosphate, pH 7.0 | [6][9] |
| Temperature | Not specified | 50°C | [9] |
| Reaction Time | 72 h | 1-21 h | [6][9] |
| Yield | 60% (with dC) | 71.6% (protected) | [6][9] |
Conclusion
The enzymatic synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine is a promising alternative to traditional chemical methods. The two-stage approach detailed in this guide, involving the enzymatic production of the 7-cyano-7-deazaguanine base followed by enzymatic transglycosylation, provides a clear and potentially efficient pathway to the target molecule. While the substrate specificity of E. coli PNP for 7-cyano-7-deazaguanine requires experimental validation, the successful synthesis of structurally related compounds suggests a high probability of success. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to embark on the synthesis and exploration of this and other modified nucleosides. Further optimization of reaction conditions will likely lead to high-yield production of this valuable compound.
References
- 1. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides [mdpi.com]
- 3. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Deazapurine 2'-deoxyribofuranosides are noncleavable competitive inhibitors of Escherichia coli purine nucleoside phosphorylase (PNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seela.net [seela.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 7-Deazaguanine Modifications in tRNA and DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Deazaguanine (B613801) and its derivatives represent a fascinating class of modified nucleobases that play critical roles in the function and metabolism of nucleic acids across all three domains of life. In transfer RNA (tRNA), the hypermodified nucleosides queuosine (B110006) (Q) and archaeosine (B114985) (G+) are crucial for translational fidelity and structural stability. In DNA, 7-deazaguanine modifications function as a key component of restriction-modification and anti-restriction systems, protecting genetic material from enzymatic degradation. This technical guide provides an in-depth exploration of the biosynthesis, function, and experimental analysis of 7-deazaguanine modifications in both tRNA and DNA, offering valuable insights for researchers in molecular biology, microbiology, and drug development.
7-Deazaguanine in tRNA: Enhancing Translational Accuracy and Structural Integrity
The 7-deazaguanine core structure is the foundation for two vital tRNA modifications: queuosine, found in bacteria and eukarya, and archaeosine, exclusive to archaea. These modifications are introduced post-transcriptionally and are crucial for the proper functioning of tRNA.
Queuosine (Q): A Key Player in Codon Recognition
Queuosine is a hypermodified nucleoside located at the wobble position (position 34) of tRNAs with a GUN anticodon, specifically those for histidine, aspartic acid, asparagine, and tyrosine.[1][2] Its presence is critical for accurate and efficient translation.
Function: The primary role of queuosine is to modulate codon-anticodon interactions.[2] Unmodified guanosine (B1672433) at the wobble position has a strong preference for pairing with cytosine over uracil. Queuosine modification helps to normalize this preference, allowing for more efficient decoding of both C- and U-ending codons.[3] This enhanced flexibility in codon recognition improves the overall speed and fidelity of protein synthesis.[4] Studies have shown that the absence of queuosine can lead to translational frameshifting and reduced virulence in pathogenic bacteria.[5]
Biosynthesis: Bacteria synthesize queuine (B138834), the base of queuosine, de novo from guanosine triphosphate (GTP).[6] Eukaryotes, however, lack this biosynthetic pathway and must obtain queuine from their diet or gut microbiota.[2] The precursor 7-aminomethyl-7-deazaguanine (preQ₁) is inserted into the tRNA by the enzyme tRNA-guanine transglycosylase (TGT), which is then further modified to queuosine.[6][7]
Archaeosine (G+): A Stabilizing Force in Archaeal tRNA
Archaeosine is a unique 7-deazaguanine derivative found almost universally in the D-loop (position 15) of archaeal tRNAs.[8][9] This modification is particularly important for archaea living in extreme environments.
Function: The principal function of archaeosine is to stabilize the tertiary structure of tRNA.[9][10] This is especially critical for thermophilic archaea, as it helps to maintain the correct tRNA fold at high temperatures. The loss of archaeosine in thermophiles can lead to a temperature-sensitive phenotype, highlighting its importance for survival in extreme conditions.[9][10]
Biosynthesis: Similar to queuosine, the biosynthesis of archaeosine begins with GTP.[6] The precursor 7-cyano-7-deazaguanine (preQ₀) is inserted into the tRNA by an archaeal-specific tRNA-guanine transglycosylase (aTGT).[11] Subsequent enzymatic steps then convert preQ₀ to the mature archaeosine.[11]
7-Deazaguanine in DNA: A Shield Against Nuclease Attack
The discovery of 7-deazaguanine derivatives in DNA has revealed a novel and fascinating aspect of nucleic acid modification, primarily involved in protecting the genetic material of bacteria and phages.
Function: In DNA, 7-deazaguanine modifications, such as 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG), are components of restriction-modification (R-M) or anti-restriction systems.[12][13][14] These modifications render the DNA resistant to cleavage by host restriction enzymes, thus protecting the genome from degradation.[15][16] This protective mechanism is crucial for the survival of phages within their bacterial hosts and for bacteria to distinguish their own DNA from foreign DNA.[15]
Biosynthesis and Incorporation: The biosynthesis of these DNA modifications is intricately linked to the queuosine tRNA modification pathway, utilizing the common precursor preQ₀.[13][17] A dedicated set of enzymes, encoded by the dpd gene cluster, is responsible for incorporating these modified bases into DNA.[12][17] The key enzyme, DpdA, is a DNA-guanine transglycosylase that exchanges a guanine (B1146940) in the DNA for preQ₀.[12][17] This reaction is dependent on the ATPase activity of DpdB.[12] Subsequently, DpdC can convert the incorporated dPreQ₀ to dADG.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of 7-deazaguanine in tRNA and DNA.
Table 1: Kinetic Parameters of Key Enzymes in 7-Deazaguanine Biosynthesis and Incorporation
| Enzyme | Organism | Substrate(s) | kcat (min⁻¹) | Km (µM) | Reference(s) |
| tRNA Modification | |||||
| tRNA-Guanine Transglycosylase (TGT) | E. coli | preQ₁ | - | 0.39 | [17] |
| QueF | B. subtilis | preQ₀, NADPH | 0.66 | 0.237 (preQ₀), 19.2 (NADPH) | [18] |
| DNA Modification | |||||
| DpdB (ATPase activity) | S. enterica | ATP | 1.8 (with DpdA and DNA) | - | [19] |
Note: Kinetic data for other enzymes in the pathways, such as QueC, QueD, QueE, DpdA, and DpdC, are not yet fully characterized with specific kcat and Km values in the reviewed literature.
Table 2: Impact of Archaeosine on tRNA Thermal Stability
| tRNA | Modification Status | Melting Temperature (Tm) | Reference(s) |
| T. kodakarensis bulk tRNA | Wild-type (with G+) | Higher Tm | [9][20] |
| T. kodakarensis bulk tRNA | ΔarcS mutant (preQ₀ instead of G+) | Lower Tm | [9][20] |
| T. kodakarensis bulk tRNA | ΔtgtA mutant (unmodified at position 15) | Lowest Tm | [9][20] |
Note: Specific numerical Tm values vary depending on the specific tRNA and experimental conditions.
Table 3: Effect of Queuosine on Translation
| Organism | Codon | Effect of Queuosine | Quantitative Observation | Reference(s) |
| S. pombe | Asp (GAC), His (CAC) | Increased translational speed | Decreased ribosome occupancy | [20] |
| S. pombe | Asn (AAU), Tyr (UAU) | Decreased translational speed | Increased ribosome occupancy | [20] |
| Human cells | U-ending codons | Increased translational speed | Decreased ribosome occupancy | [21] |
| E. coli | U- and C-ending codons | Equalizes decoding efficiency | - | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 7-deazaguanine modifications.
In Vitro Transcription of tRNA
This protocol describes the generation of unmodified tRNA transcripts for subsequent modification and functional studies.
Materials:
-
Linearized plasmid DNA containing the tRNA gene downstream of a T7 promoter
-
T7 RNA polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
DNase I
-
Urea-PAGE supplies
Procedure:
-
Set up the transcription reaction on ice by combining the transcription buffer, NTPs, linearized DNA template, and RNase inhibitor.
-
Initiate the reaction by adding T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Terminate the reaction by adding DNase I and incubating for a further 15 minutes at 37°C to digest the DNA template.
-
Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a suitable RNA purification kit.
-
Resuspend the purified tRNA in RNase-free water.
-
Verify the integrity and size of the transcript by running an aliquot on a denaturing urea-polyacrylamide gel.
Analysis of tRNA Thermal Stability (Melting Curve Analysis)
This protocol is used to determine the melting temperature (Tm) of tRNA, providing insights into its structural stability.
Materials:
-
Purified tRNA (modified and unmodified)
-
Melting buffer (e.g., 10 mM sodium cacodylate, 50 mM NaCl, 5 mM MgCl₂)
-
A spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Dilute the tRNA sample to a final concentration of ~0.2-0.5 A₂₆₀ units in the melting buffer.
-
Place the sample in a quartz cuvette and load it into the spectrophotometer.
-
Equilibrate the sample at a low starting temperature (e.g., 25°C).
-
Slowly increase the temperature at a constant rate (e.g., 1°C/minute) to a high final temperature (e.g., 95°C).
-
Monitor the absorbance at 260 nm throughout the temperature ramp.
-
Plot the absorbance as a function of temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the tRNA is unfolded, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.
Ribosome Profiling to Measure Translation Speed
This technique provides a genome-wide snapshot of ribosome positions on mRNA, allowing for the assessment of codon-specific translation rates.
Materials:
-
Cell culture and lysis buffer
-
Cycloheximide (for eukaryotic cells)
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation supplies
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate the monosome fraction by sucrose gradient ultracentrifugation.
-
Extract the ribosome-protected mRNA fragments (footprints).
-
Prepare a sequencing library from the footprints. This typically involves 3'-end dephosphorylation, ligation of a 3' adapter, reverse transcription, circularization, and PCR amplification.
-
Sequence the library using a high-throughput sequencing platform.
-
Align the sequencing reads to a reference transcriptome to determine the positions of the ribosomes.
-
Analyze the density of ribosome footprints at specific codons to infer translation speed. Higher density indicates slower translation.
In Vitro Reconstitution of the Dpd DNA Modification System
This protocol allows for the study of the enzymatic activity of the Dpd system in a controlled environment.
Materials:
-
Purified DpdA, DpdB, and DpdC proteins
-
Substrate DNA (e.g., plasmid or synthetic oligonucleotide)
-
preQ₀
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
LC-MS/MS system for analysis
Procedure:
-
Set up the reaction mixture containing the reaction buffer, substrate DNA, DpdA, DpdB, preQ₀, and ATP.
-
Incubate the reaction at 37°C for a specified time.
-
To analyze the conversion of preQ₀ to ADG, add DpdC to a similar reaction mixture containing preQ₀-modified DNA.
-
Stop the reaction (e.g., by heat inactivation or addition of EDTA).
-
Digest the DNA to individual nucleosides using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Analyze the resulting nucleoside mixture by LC-MS/MS to detect and quantify the presence of dPreQ₀ and dADG.
LC-MS/MS Analysis for the Detection and Quantification of 7-Deazaguanine Derivatives in DNA
This is a highly sensitive and specific method for identifying and quantifying modified nucleosides in DNA.
Materials:
-
Enzymatically digested DNA sample
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Standards for dPreQ₀ and dADG
Procedure:
-
Inject the digested DNA sample onto the HPLC column.
-
Separate the nucleosides using a gradient of the mobile phases.
-
Introduce the eluent into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to specifically detect the transitions from the precursor ion (the protonated nucleoside) to specific product ions for dPreQ₀ and dADG.
-
Quantify the modified nucleosides by comparing the peak areas to those of known concentrations of the standards.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways of 7-deazaguanine modifications in tRNA and a typical experimental workflow for studying the DNA modification system.
Caption: Biosynthesis of queuosine and archaeosine in tRNA.
Caption: Workflow for DNA modification analysis.
Conclusion and Future Perspectives
The study of 7-deazaguanine modifications in tRNA and DNA has unveiled intricate molecular mechanisms that are fundamental to cellular processes. In tRNA, these modifications are critical for maintaining the fidelity and efficiency of protein synthesis and for ensuring the structural integrity of the molecule, particularly in extremophiles. In DNA, they serve as a sophisticated defense mechanism against nucleases. The enzymes involved in the biosynthesis and incorporation of these modified bases present potential targets for the development of novel antimicrobial agents. Furthermore, the unique properties of 7-deazaguanine-modified nucleic acids are being explored for applications in biotechnology and synthetic biology. Continued research in this area will undoubtedly provide deeper insights into the diverse roles of these fascinating modifications and open up new avenues for therapeutic and technological innovation.
References
- 1. A Label-Free Assay for Aminoacylation of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 3. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Ribosome (Polysome) Profiling [protocols.io]
- 5. illumina.com [illumina.com]
- 6. A new assay for tRNA aminoacylation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. mdpi.com [mdpi.com]
- 9. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative spectrophotometric assay to monitor the tRNA-dependent pathway for lipid aminoacylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Melt curve analysis [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic queuosine changes in tRNA couple nutrient levels to codon choice in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Influence of Temperature on tRNA Modification in Archaea: Methanococcoides burtonii (Optimum Growth Temperature [Topt], 23°C) and Stetteria hydrogenophila (Topt, 95°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Impact of queuosine modification of endogenous E. coli tRNAs on sense codon reassignment - PMC [pmc.ncbi.nlm.nih.gov]
The Covert Chemistry of Viral Genomes: A Technical Guide to 7-Deazaguanine Derivatives
For Immediate Release
A deep dive into the discovery, biosynthesis, and functional significance of 7-deazaguanine (B613801) modifications in viral DNA, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this emerging field.
In the perpetual evolutionary arms race between viruses and their hosts, viruses have developed a sophisticated arsenal (B13267) of molecular strategies to ensure their survival and propagation. Among the most intriguing of these is the modification of their own genetic material to evade host defense mechanisms. This whitepaper delves into the fascinating world of 7-deazaguanine derivatives, a class of DNA modifications discovered in bacteriophages that play a crucial role in circumventing host restriction systems.
Discovery of a Novel Viral Evasion Strategy
The journey into the world of viral 7-deazaguanine derivatives began with the observation that certain bacteriophages were resistant to a broad range of host restriction enzymes. This resistance hinted at the presence of unusual modifications within their DNA. Seminal studies identified that in some phages, the canonical guanine (B1146940) (G) base was replaced by a modified base, 7-deazaguanine.[1][2][3] This modification, characterized by the substitution of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom, fundamentally alters the chemical landscape of the DNA.[1]
Initial discoveries have now expanded to reveal a diversity of 7-deazaguanine derivatives in viral genomes, including 2'-deoxy-7-cyano-7-deazaguanine (dPreQ₀), 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁), 2'-deoxyarchaeosine (dG+), and 7-amido-7-deazaguanine (dADG).[4][5] More recent research has even identified four previously unknown derivatives: 2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁), 2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁), 2'-deoxy-7-deazaguanine (dDG), and 2'-deoxy-7-carboxy-7-deazaguanine (dCDG).[6][7][8][9][10]
These modifications are not mere chemical curiosities; they are potent tools for survival. By altering the structure of their DNA, these viruses can effectively shield their genomes from cleavage by host restriction enzymes, which recognize specific, unmodified DNA sequences.[2][5]
The Biosynthetic Machinery: A Tale of Stolen and Repurposed Pathways
The synthesis and incorporation of these modified bases into viral DNA is a testament to the genetic ingenuity of viruses. Phages have co-opted and adapted biosynthetic pathways from their bacterial and archaeal hosts. The common precursor for most 7-deazaguanine derivatives is 7-cyano-7-deazaguanine (preQ₀), which is synthesized from guanosine-5'-triphosphate (GTP) in a four-step enzymatic pathway.[1][5]
Key enzymes involved in this initial synthesis include GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[1][5][11] Viruses often encode their own homologs of these enzymes, allowing them to produce the necessary precursors for DNA modification.[4][5]
Once preQ₀ is synthesized, a cascade of further enzymatic modifications can occur, leading to the diverse array of 7-deazaguanine derivatives observed in different phages.[6] A crucial enzyme in the incorporation of these modified bases into DNA is a guanine transglycosylase named DpdA.[6][12] This enzyme facilitates the post-replicative exchange of guanine for a 7-deazaguanine derivative.[6][8][10][13][12][14]
Below is a diagram illustrating the general biosynthetic pathway for 7-deazaguanine derivatives found in viruses.
Caption: Biosynthesis of 7-deazaguanine derivatives in viruses.
Quantitative Analysis of Viral DNA Modification
The extent of guanine replacement by 7-deazaguanine derivatives can vary significantly among different viruses, ranging from partial to complete substitution. This quantitative variation likely reflects different evolutionary pressures and host-virus dynamics. Mass spectrometry has been the primary tool for quantifying these modifications.
| Virus | Host | 7-Deazaguanine Derivative(s) | % Guanine Replacement | Reference |
| Escherichia phage CAjan | Escherichia coli | dPreQ₀ | 32% | [4][10] |
| Campylobacter phage CP220 | Campylobacter | dADG | 100% | [4][10] |
| Halovirus HVTV-1 | Halobacterium | dPreQ₁ | 30% | [4][10] |
| Enterobacteria phage 9g | Enterobacteria | dG+ | Not specified | [5] |
| Cellulophaga phage phiSM | Cellulophaga | dDG, dCDG, mdPreQ₁, fdPreQ₁ | Not specified | [7] |
Experimental Protocols for a Technical Audience
The identification and quantification of 7-deazaguanine derivatives in viral DNA rely on a series of precise experimental procedures. Below is a generalized workflow for researchers interested in studying these modifications.
Caption: Experimental workflow for analyzing 7-deazaguanine derivatives.
Viral DNA Extraction and Purification
Standard protocols for phage propagation and purification are followed to obtain a high-titer phage lysate. Subsequently, viral genomic DNA is extracted using established methods, such as phenol-chloroform extraction or commercial kits, ensuring high purity and integrity of the DNA.
Enzymatic Hydrolysis of Viral DNA
To analyze the nucleoside composition, the purified viral DNA is completely hydrolyzed into its constituent deoxynucleosides. A typical enzymatic digestion cocktail includes:
-
Benzonase and DNase I: To digest the DNA into short oligonucleotides.
-
Calf Intestine Phosphatase: To remove the 5'-phosphate groups.
-
Phosphodiesterase I: To cleave the phosphodiester bonds, releasing individual deoxynucleosides.
The digestion is typically carried out overnight at 37°C in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.9, with 1 mM MgCl₂).[7] Following digestion, proteins are removed by filtration through a molecular weight cutoff filter (e.g., 10 kDa).[7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The resulting mixture of deoxynucleosides is analyzed by liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS).
-
Liquid Chromatography: The nucleosides are separated using a C18 reverse-phase column with a gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid). This separation allows for the resolution of the canonical and modified nucleosides.
-
Mass Spectrometry: The eluted nucleosides are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratios (m/z) are determined. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ions, generating characteristic fragmentation patterns that confirm the identity of the modified nucleosides.
Quantification is achieved by comparing the peak areas of the modified nucleosides to those of the canonical deoxynucleosides (dG, dA, dC, and dT).
Functional Implications and Future Directions
The discovery of 7-deazaguanine derivatives in viral genomes has profound implications for our understanding of virology, molecular biology, and evolution. This modification system represents a powerful anti-restriction strategy, enabling phages to infect a broader range of bacterial hosts.
For drug development professionals, the enzymes involved in the biosynthesis and incorporation of these modified bases represent potential targets for novel antiviral therapies. Inhibiting these enzymes could render viruses susceptible to host defenses, providing a new avenue for combating bacterial infections through phage therapy.
Future research will likely focus on:
-
Screening a wider diversity of viruses for novel 7-deazaguanine derivatives.
-
Elucidating the precise molecular mechanisms by which these modifications block restriction enzyme activity.
-
Investigating the role of these modifications in other aspects of the viral life cycle, such as DNA replication and transcription.
-
Exploring the potential biotechnological applications of these modifications and the associated enzymes.
The study of 7-deazaguanine derivatives in viruses is a rapidly evolving field that continues to unveil the intricate and dynamic nature of virus-host interactions. This technical guide provides a solid foundation for researchers and professionals seeking to explore this exciting frontier of molecular biology.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Four additional natural 7-deazaguanine derivatives in phages and how to make them | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of 7-Cyano-7-Deazaguanine Synthase (QueC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Cyano-7-deazaguanine synthase, designated as QueC (EC 6.3.4.20), is a critical enzyme in the biosynthetic pathway of queuosine, a hypermodified nucleoside found in the anticodon loop of specific tRNAs. QueC catalyzes the ATP-dependent conversion of 7-carboxy-7-deazaguanine (B3361655) (CDG) into 7-cyano-7-deazaguanine (preQ₀), the direct precursor to the tRNA-inserted base preQ₁. This document provides a comprehensive overview of the QueC mechanism, integrating structural biology insights, biochemical data, and detailed experimental methodologies. The enzyme's unique nitrile-forming activity presents a potential target for novel therapeutic agents, making a thorough understanding of its function essential for drug development.
Introduction to QueC
QueC is a ligase that plays a pivotal role in the four-step biosynthesis of preQ₀ from guanosine-5'-triphosphate (GTP).[1] This pathway is conserved in bacteria and is essential for the production of the modified nucleoside queuosine. Queuosine and its precursors are crucial for modulating codon-anticodon interactions and fine-tuning the efficiency and fidelity of translation.[1] The overall reaction catalyzed by QueC involves the formation of a carbon-nitrogen bond, converting a carboxyl group into a nitrile using ammonia (B1221849) as the nitrogen donor at the expense of ATP.[2][3]
Enzyme Structure and Active Site
The crystal structure of QueC, notably from Bacillus subtilis (PDB ID: 3bl5), reveals that the enzyme functions as a homodimer.[1] Each monomer is composed of two distinct domains:
-
N-terminal Domain: This domain features a classic Rossman fold, a structural motif characteristic of nucleotide-binding proteins. It is responsible for binding the ATP substrate.
-
C-terminal Domain: This smaller, helical domain is responsible for binding a catalytic zinc ion (Zn²⁺).[2][4]
The active site of QueC is strategically located at the interface between these two domains.[1] The enzyme requires one Zn²⁺ ion per subunit for its catalytic activity.[2][4] This divalent cation is crucial for the chemical transformations occurring within the active site.
Catalytic Mechanism of QueC
The catalytic mechanism of QueC is a fascinating example of enzymatic nitrile formation. While early descriptions proposed a simple ADP-forming reaction, detailed biochemical studies, particularly on the thermostable QueC from Geobacillus kaustophilus, have elucidated a more complex mechanism involving the formation of an adenylated intermediate.[4][5] The reaction proceeds in a multi-step sequence:
-
Substrate Binding: The catalytic cycle begins with the binding of the substrates—7-carboxy-7-deazaguanine (CDG), ATP, and ammonia (NH₄⁺)—to the active site.
-
Carboxylate Adenylation: The enzyme utilizes ATP to adenylate the carboxyl group of CDG. This step activates the carboxylate, forming a high-energy acyl-adenylate intermediate. This is supported by the experimental determination that AMP and pyrophosphate (PPi), not ADP and phosphate, are the co-products of the reaction.[5]
-
Nucleophilic Attack by Ammonia: The activated acyl-adenylate intermediate is then susceptible to nucleophilic attack by ammonia. This results in the formation of a tetrahedral intermediate, which subsequently collapses to form 7-amido-7-deazaguanine (ADG).
-
Dehydration to Nitrile: The final step involves the enzyme-catalyzed dehydration of the amide intermediate (ADG) to yield the final product, 7-cyano-7-deazaguanine (preQ₀).
-
Product Release: The products—preQ₀, AMP, and PPi—are released from the active site, regenerating the enzyme for the next catalytic cycle.
This mechanism is distinct from a simple ligation and highlights a "reverse nitrilase" type of activity, where a nitrile is synthesized from a carboxylic acid.[1][5]
Biochemical Properties
While detailed kinetic parameters such as Kₘ and kcat are not extensively documented in the literature, key biochemical properties for QueC from Geobacillus kaustophilus have been characterized.[5]
| Property | Description | Reference |
| EC Number | 6.3.4.20 | [4] |
| Substrates | 7-carboxy-7-deazaguanine (CDG), ATP, NH₄⁺ | [2][3] |
| Products | 7-cyano-7-deazaguanine (preQ₀), AMP, Pyrophosphate (PPi) | [5] |
| Cofactor | Zn²⁺ (one ion per subunit) | [2][4] |
| pH Optimum | ~9.5 | [5] |
| Temperature Optimum | ~60 °C | [5] |
| Substrate Specificity | Exhibits strict specificity for the natural substrate 7-carboxy-7-deazaguanine | [5] |
Key Visualizations
QueC in the PreQ₀ Biosynthetic Pathway
The following diagram illustrates the position of QueC as the third enzyme in the four-step pathway converting GTP to preQ₀.
Catalytic Cycle of QueC
This diagram details the proposed mechanistic steps of the QueC-catalyzed reaction, highlighting the key intermediates.
Experimental Protocols
Recombinant Expression and Purification of QueC
-
Cloning: The queC gene from the desired organism (e.g., Geobacillus kaustophilus) is amplified by PCR and cloned into an expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag to facilitate purification.
-
Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are incubated for a further 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance soluble protein yield.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 5% glycerol) supplemented with lysozyme (B549824) and DNase I, and lysed by sonication on ice.
-
Purification: The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 25 mM) to remove non-specifically bound proteins. QueC is eluted using a high-concentration imidazole buffer (e.g., 250-500 mM).
-
Final Polish: For high purity, the eluted protein is further purified by size-exclusion chromatography (gel filtration) using a buffer appropriate for storage and downstream assays (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Protein purity is assessed by SDS-PAGE.
In Vitro Enzyme Activity Assay (HPLC-MS based)
This protocol is adapted from methods used to characterize QueC from G. kaustophilus.[5]
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Glycine buffer, pH 9.5). The typical reaction (e.g., 100 µL volume) contains:
-
50 mM Glycine buffer, pH 9.5
-
5 mM MgCl₂
-
10 mM (NH₄)₂SO₄
-
2 mM ATP
-
1 mM CDG (substrate)
-
5-10 µM purified QueC enzyme
-
-
Initiation and Incubation: Pre-incubate the reaction mixture without the enzyme at the optimal temperature (e.g., 60°C for the thermostable enzyme) for 5 minutes.[5] Initiate the reaction by adding the purified QueC enzyme.
-
Time Points and Quenching: Incubate the reaction at the optimal temperature. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench the reaction by adding an equal volume of cold methanol (B129727) or a dilute acid (e.g., 1% formic acid).
-
Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Transfer the supernatant to HPLC vials for analysis.
-
HPLC-MS Analysis: Analyze the samples using a reverse-phase HPLC (e.g., C18 column) coupled to a mass spectrometer.
-
Separation: Use a gradient of mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile) to separate the substrate (CDG) from the product (preQ₀).
-
Detection: Monitor the reaction by extracting the ion chromatograms corresponding to the mass-to-charge ratio (m/z) of CDG and preQ₀.
-
-
Quantification: Determine the concentration of the product formed by comparing the peak area to a standard curve generated with a known concentration of a preQ₀ standard. Calculate the initial reaction velocity from the linear portion of the product formation vs. time curve.
Experimental Workflow for QueC Assay
Conclusion
7-Cyano-7-deazaguanine synthase (QueC) is a structurally elegant and mechanistically sophisticated enzyme. Its function is essential for the biosynthesis of the modified tRNA base queuosine. The catalytic strategy, which involves the ATP-dependent activation of a carboxylate to an acyl-adenylate intermediate followed by amidation and dehydration, represents an efficient pathway for nitrile synthesis in a biological context. The strict substrate specificity and unique reaction mechanism make QueC a compelling target for the development of novel antimicrobial agents. Further research into its kinetics and the identification of specific inhibitors could pave the way for new therapeutic strategies targeting bacterial translation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. 7-cyano-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
- 5. The Nitrile-Forming Enzyme 7-Cyano-7-Deazaguanine Synthase from Geobacillus kaustophilus: A Reverse Nitrilase? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Cellular Modification: A Technical Guide to the Precursors of 7-Deazaguanine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-deazaguanine (B613801) modification is a critical alteration of the standard guanine (B1146940) nucleobase, playing a pivotal role in a multitude of biological processes. This modification, found in the hypermodified tRNA nucleosides queuosine (B110006) (Q) and archaeosine (B114985) (G+), is essential for translational fidelity and efficiency.[1][2] Furthermore, 7-deazaguanine derivatives are integral components of various secondary metabolites with antibiotic and antitumor properties, making the biosynthetic pathway of their precursors a significant area of interest for drug development. This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to the formation of 7-cyano-7-deazaguanine (preQ₀), the central precursor for all 7-deazaguanine derivatives. We will delve into the enzymatic steps, present available quantitative data, detail experimental protocols, and visualize the intricate regulatory mechanisms governing this vital pathway.
The Biosynthetic Pathway of 7-Cyano-7-deazaguanine (preQ₀)
The de novo biosynthesis of preQ₀ is a multi-step enzymatic cascade that commences with Guanosine-5'-triphosphate (GTP). This pathway is conserved across Bacteria and Archaea.[3][4] The overall transformation involves the intricate rearrangement of the purine (B94841) ring system to form the characteristic pyrrolo[2,3-d]pyrimidine core of 7-deazaguanine.
The key enzymatic steps and intermediates are as follows:
-
GTP cyclohydrolase I (FolE) : The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). This reaction is also the first step in the biosynthesis of folate, highlighting a crucial intersection with primary metabolism.[3]
-
6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD) : H₂NTP is then converted to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[5][6]
-
7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE) : This radical S-adenosyl-L-methionine (SAM) enzyme catalyzes the complex rearrangement of CPH₄ to form 7-carboxy-7-deazaguanine (CDG).[7][8]
-
7-cyano-7-deazaguanine (preQ₀) synthase (QueC) : In the final step, the carboxyl group of CDG is converted to a nitrile group, yielding preQ₀. This reaction is ATP-dependent and utilizes ammonia (B1221849) as the nitrogen source.[7]
Quantitative Data on Biosynthetic Enzymes
| Enzyme | Substrate(s) | K_m_ | k_cat_ | Organism | Reference |
| QueE | CPH₄ | 20 ± 7 µM | 5.4 ± 1.2 min⁻¹ | Bacillus subtilis | [2][3] |
| S-adenosyl-L-methionine (SAM) | 45 ± 1 µM (K_app_) | - | Bacillus subtilis | [2][3] | |
| Mg²⁺ | 0.21 ± 0.03 mM (K_app_) | - | Bacillus subtilis | [2][3] |
Note: Kinetic data for FolE, QueD, and QueC in the context of 7-deazaguanine biosynthesis is not consistently reported in the literature reviewed.
Experimental Protocols
In Vitro Assay for 7-carboxy-7-deazaguanine (CDG) Synthase (QueE)
This protocol is adapted from studies on Bacillus subtilis QueE.[1]
1. Protein Expression and Purification:
-
The gene encoding QueE is cloned into an expression vector (e.g., pET vector) with a His-tag.
-
The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and cells are grown at a lower temperature (e.g., 18°C) overnight.
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT).
-
Cells are lysed by sonication and the lysate is cleared by centrifugation.
-
The His-tagged QueE is purified from the supernatant using a Ni-NTA affinity chromatography column.
-
The protein is eluted with a high concentration of imidazole and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT).
2. In Vitro Activity Assay:
-
The assay is performed under anaerobic conditions.
-
The reaction mixture (e.g., 100 µL) contains:
-
50 mM Tris-HCl pH 8.0
-
100 mM KCl
-
5 mM MgCl₂
-
1 mM S-adenosyl-L-methionine (SAM)
-
1 mM 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄)
-
2 mM DTT
-
10 µM purified QueE
-
-
The reaction is initiated by the addition of CPH₄.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is quenched by the addition of an equal volume of 10% trichloroacetic acid.
-
The product, 7-carboxy-7-deazaguanine (CDG), is analyzed by reverse-phase HPLC. The mobile phase can be a gradient of methanol (B129727) in an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.0). CDG can be detected by its UV absorbance at around 280 nm.
General Protocol for ATPase Activity Assay of 7-cyano-7-deazaguanine (preQ₀) Synthase (QueC)
This is a general protocol that can be adapted for QueC. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
1. Reagents:
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂
-
ATP solution: 100 mM ATP in water, pH 7.0
-
Coupling enzyme mixture:
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Substrate: 7-carboxy-7-deazaguanine (CDG) and ammonia (or an ammonia source like ammonium chloride)
-
Purified QueC enzyme
2. Assay Procedure:
-
In a microplate well or a cuvette, prepare the reaction mixture containing:
-
Assay buffer
-
PEP (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
PK/LDH enzyme mix
-
CDG (at varying concentrations to determine K_m_)
-
Ammonium chloride (at a saturating concentration)
-
Purified QueC enzyme
-
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Kinetic parameters (K_m_ for CDG and ATP, and k_cat_) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Regulation of 7-Deazaguanine Biosynthesis
The biosynthesis of 7-deazaguanine precursors is tightly regulated, primarily at the level of gene expression. In many bacteria, the expression of genes involved in the queuosine pathway is controlled by a class of cis-regulatory RNA elements known as preQ₁ riboswitches .[4] These riboswitches are located in the 5'-untranslated regions of mRNAs that encode for queuosine biosynthetic enzymes or transporters.
The mechanism of regulation by a preQ₁ riboswitch is as follows:
-
In the absence of preQ₁: The riboswitch adopts a conformation that allows for transcription and/or translation of the downstream genes. This is often referred to as the "ON" state.
-
In the presence of preQ₁: The preQ₁ molecule binds directly to the aptamer domain of the riboswitch. This binding induces a conformational change in the RNA structure, leading to the formation of a terminator hairpin or the sequestration of the ribosome binding site.[1][4] This "OFF" state results in the premature termination of transcription or the inhibition of translation, thereby downregulating the expression of the queuosine biosynthetic genes. This feedback mechanism ensures that the cell produces preQ₁ only when it is needed.
Visualizations
Caption: The enzymatic pathway for the biosynthesis of 7-cyano-7-deazaguanine (preQ₀) from GTP.
Caption: Regulation of gene expression by a preQ₁ riboswitch.
Conclusion
The biosynthesis of 7-deazaguanine precursors, particularly preQ₀, represents a fundamental pathway with far-reaching implications in cellular function and potential therapeutic applications. Understanding the enzymes, their kinetics, and the regulatory networks that govern this pathway is crucial for the development of novel antibiotics and anticancer agents that target these unique metabolic steps. The detailed methodologies and visualizations provided in this guide serve as a comprehensive resource for researchers dedicated to unraveling the complexities of this essential biosynthetic route. Further research is warranted to fully elucidate the kinetic parameters of all enzymes in the pathway and to explore the diversity of regulatory mechanisms across different organisms.
References
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 5. P. aeruginosa Metabolome Database: 6-Carboxy-5,6,7,8-tetrahydropterin (PAMDB001589) [pseudomonas.umaryland.edu]
- 6. E. coli QueD is a 6-carboxy-5,6,7,8-tetrahydropterin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-carboxy-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
The Biological Significance of 7-Deazaguanine Modifications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaguanine (B613801) modifications, a class of alterations to the canonical purine (B94841) base guanine, are emerging as critical players in a diverse array of biological processes. Once thought to be confined to transfer RNA (tRNA), these modifications are now known to exist in DNA, particularly in bacteriophages and bacteria, where they play a crucial role in the evolutionary arms race between these organisms. This technical guide provides a comprehensive overview of the biological significance of 7-deazaguanine modifications, detailing their biosynthesis, functions, and the experimental methodologies used for their study.
Core Biological Roles
7-Deazaguanine modifications are integral to the fine-tuning of fundamental cellular processes, from the fidelity of protein synthesis to the protection of genomic integrity. Their multifaceted roles underscore their importance in cellular adaptation and survival.[1][2]
In Transfer RNA (tRNA)
In tRNA, the most well-studied 7-deazaguanine derivative is queuosine (B110006) (Q) , a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with a GUN anticodon (tRNAHis, tRNAAsn, tRNAAsp, and tRNATyr).[3]
-
Translational Efficiency and Fidelity: The presence of queuosine in the anticodon loop enhances the precision of codon recognition, thereby improving the speed and accuracy of protein translation.[1] Queuosine modification can influence the translational speed of specific codons, with evidence suggesting it increases the speed of C-ending codons for histidine and aspartate, while decreasing the speed of U-ending codons for asparagine and tyrosine.
-
Stress Response: The absence of queuosine in tRNA has been linked to pleiotropic phenotypes, including perturbations in metal and oxidative stress homeostasis in bacteria like Escherichia coli.[4][5] Queuosine deficiency can trigger a response to misfolded proteins and DNA damage.[4]
-
Cellular Regulation: Queuosine levels are linked to the availability of its precursor, queuine, which in eukaryotes is obtained from the diet and gut microbiota. This connection highlights a fascinating interplay between the microbiome and host cell gene expression and physiology.
Another significant 7-deazaguanine modification in tRNA is archaeosine (G+) , found in the D-loop of most archaeal tRNAs. It is believed to play a structural role, contributing to the stability of the tRNA molecule.[1]
In Deoxyribonucleic Acid (DNA)
The discovery of 7-deazaguanine modifications in DNA, particularly in bacteriophages, has unveiled a novel mechanism of epigenetic regulation and defense.
-
Evasion of Host Restriction Systems: Bacteriophages employ 7-deazaguanine modifications in their genomic DNA as a protective mechanism against the host bacterium's restriction-modification systems.[6][7] These modifications render the phage DNA resistant to cleavage by host restriction enzymes.
-
Diversity of Modifications: A variety of 7-deazaguanine derivatives have been identified in phage DNA, including 2'-deoxy-preQ₀ (dPreQ₀), 2'-deoxy-7-amido-7-deazaguanosine (dADG), and 2'-deoxyarchaeosine (dG+).[7][8] The type and extent of modification can vary significantly between different phages. For instance, Escherichia phage CAjan replaces approximately 32% of its guanines with preQ₀, while Campylobacter phage CP220 exhibits 100% replacement with ADG.[9]
Biosynthesis of 7-Deazaguanine Precursors
The biosynthesis of most 7-deazaguanine-containing molecules originates from the precursor 7-cyano-7-deazaguanine (preQ₀) . The synthesis of preQ₀ from guanosine-5'-triphosphate (GTP) is a four-step enzymatic pathway.[1][10]
The key enzymes involved in this pathway are:
-
FolE (GTP cyclohydrolase I): Catalyzes the first step in the pathway.
-
QueD (6-carboxy-5,6,7,8-tetrahydropterin synthase): Involved in the subsequent conversion.
-
QueE (7-carboxy-7-deazaguanine synthase): A radical S-adenosyl-L-methionine (SAM) enzyme that catalyzes a key rearrangement step.[11][12][13]
-
QueC (7-cyano-7-deazaguanine synthase): An ATPase that catalyzes the final two steps to produce preQ₀.[1][5][14]
The incorporation of the 7-deazaguanine base into DNA or tRNA is then carried out by a class of enzymes called tRNA-guanine transglycosylases (TGTs) or their DNA-specific homologs, such as DpdA .[15]
Quantitative Data on 7-Deazaguanine Modifications
The abundance of 7-deazaguanine modifications can vary significantly depending on the organism, the type of nucleic acid, and environmental conditions.
| Modification | Organism/Context | Abundance | Reference |
| dPreQ₀ | Escherichia phage CAjan (WT) | 44 per 10³ nucleotides | [6] |
| dPreQ₀ | Escherichia phage CAjan (ΔqueC mutant) | 3.5 per 10³ nucleotides | [6] |
| dPreQ₀ | Pseudomonas phage iggy | ~16.5% of genomic G | [16] |
| dG+ | Enterobacteria phage 9g | ~25% of genomic G | [9] |
| preQ₁ | Halovirus HVTV-1 | 30% of guanines | [9] |
| ADG | Campylobacter phage CP220 | 100% of guanines | [9] |
| dPreQ₀ | Salmonella enterica serovar Montevideo | 1,500 per 10⁶ nucleotides | [17] |
| dADG | Salmonella enterica serovar Montevideo | 500 per 10⁶ nucleotides | [17] |
| Queuosine | Human HEK293T cells (WT) | Nearly stoichiometric levels | [9] |
| Queuosine | Human HEK293T cells (QTRT1-KO) | ~25% of WT levels | [9] |
Key Enzyme Kinetic Parameters
The efficiency of the enzymes involved in the biosynthesis of 7-deazaguanine modifications is crucial for regulating their levels in the cell.
| Enzyme | Organism | Substrate | KM (µM) | kcat (min-1) | Reference |
| QueE | Bacillus subtilis | 6-carboxy-5,6,7,8-tetrahydropterin | 20 | 5.4 | [11] |
Note: Comprehensive kinetic data for all enzymes in the pathway is still an active area of research.
Signaling Pathways and Logical Relationships
Queuosine Biosynthesis Pathway
The synthesis of preQ₀, the central precursor for most 7-deazaguanine modifications, is a multi-step enzymatic cascade starting from GTP.
Queuosine Depletion and the Unfolded Protein Response
A deficiency in queuosine can lead to translational stress, resulting in an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This triggers a cellular stress response known as the Unfolded Protein Response (UPR).
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Queuosine Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. 7-carboxy-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. tRNA Queuosine Modification Enzyme Modulates the Growth and Microbiome Recruitment to Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. 7-Carboxy-7-deazaguanine Synthase: A Radical S-Adenosyl-l-methionine Enzyme with Polar Tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Carboxy-7-deazaguanine Synthase: A Radical S-Adenosyl-l-methionine Enzyme with Polar Tendencies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-cyano-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
- 15. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel Queuovirinae lineage of Pseudomonas aeruginosa phages encode dPreQ0 DNA modifications with a single GA motif that provide restriction and CRISPR Cas9 protection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Strategic Evasion: A Technical Guide to 7-Deazaguanine Derivatives in Restriction-Modification Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the perpetual evolutionary arms race between bacteriophages and their bacterial hosts, a fascinating molecular stratagem has emerged: the modification of phage genomic DNA to evade the host's defense mechanisms. Among the most effective of these modifications is the substitution of guanine (B1146940) with 7-deazaguanine (B613801) derivatives. This alteration, occurring within the major groove of the DNA, serves as a powerful shield against the host's restriction-modification (R-M) systems, which are designed to recognize and cleave foreign DNA.[1][2][3] This technical guide provides an in-depth exploration of the role of 7-deazaguanine derivatives in R-M systems, detailing their biosynthesis, incorporation into DNA, and the profound impact they have on restriction enzyme activity. Furthermore, this guide furnishes detailed experimental protocols for the study of these systems and presents key quantitative data to inform future research and therapeutic development.
Biosynthesis of 7-Deazaguanine Derivatives: A Multi-Enzymatic Pathway
The journey from the ubiquitous precursor, guanosine-5'-triphosphate (GTP), to the various 7-deazaguanine derivatives found in phage DNA is a multi-step enzymatic cascade.[4] This pathway is a testament to the elegant efficiency of viral evolution, co-opting and modifying host metabolic pathways for its own defensive purposes. The core of this process involves a family of enzymes that work in concert to produce the foundational 7-deazaguanine scaffold, which is then further diversified.
The key precursor for these modifications is 7-cyano-7-deazaguanine (preQ₀), which is also an intermediate in the biosynthesis of queuosine (B110006) in tRNA.[4] The biosynthesis of preQ₀ from GTP involves a series of enzymatic reactions catalyzed by FolE, QueD, QueE, and QueC.[5] Phages have been found to encode their own versions of these enzymes, ensuring a ready supply of the necessary precursors for DNA modification.[5]
From preQ₀, a variety of other 7-deazaguanine derivatives can be synthesized, including 7-aminomethyl-7-deazaguanine (preQ₁), 7-amido-7-deazaguanine (ADG), and archaeosine (B114985) (G+).[5] More recently, four additional derivatives have been identified in phages: 2′-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁), 2′-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁), 2′-deoxy-7-deazaguanine (dDG), and 2′-deoxy-7-carboxy-7-deazaguanine (dCDG).[2]
Incorporation of 7-Deazaguanine Derivatives into DNA: The Role of DpdA
The insertion of 7-deazaguanine derivatives into the DNA backbone is a critical post-replicative event mediated by a specialized DNA transglycosylase called DpdA.[1][2][3] DpdA is a member of the Tgt (tRNA-guanine transglycosylase) superfamily of enzymes and is responsible for excising a guanine base from the DNA and replacing it with a 7-deazaguanine derivative.[1][6] This exchange mechanism is a remarkable example of enzymatic precision, ensuring the integrity of the genetic code while introducing a protective modification.
The DpdA enzyme, along with other proteins in the dpd gene cluster, forms a sophisticated DNA modification system.[6][7] Recent in vitro reconstitution of the Dpd modification machinery from Salmonella enterica serovar Montevideo has shed light on the specific roles of the Dpd proteins.[6] These studies have revealed an unexpected ATPase activity in DpdB that is necessary for the insertion of preQ₀ into DNA by DpdA.[6]
Impact on Restriction-Modification Systems: A Molecular Shield
The primary function of 7-deazaguanine modifications in phage DNA is to protect it from the host's R-M systems.[1][2][3] Restriction enzymes, the enforcement arm of these systems, typically recognize specific DNA sequences and cleave the phosphodiester backbone. The presence of a 7-deazaguanine derivative within or near the recognition site of a restriction enzyme can sterically hinder the enzyme's ability to bind and/or cleave the DNA. This is because the substitution of the N7 nitrogen with a carbon atom alters the chemical landscape of the major groove, a key recognition feature for many DNA-binding proteins, including restriction enzymes.
Studies have shown that DNA containing 7-substituted 7-deazaguanine residues completely blocks cleavage by most type II restriction endonucleases.[8] This broad-spectrum protection is a significant advantage for the phage, allowing it to infect a wider range of bacterial hosts with diverse R-M systems.
Quantitative Data on 7-Deazaguanine Modification and Restriction Enzyme Inhibition
The extent of guanine replacement and the resulting protection against restriction enzymes can be substantial. The following tables summarize available quantitative data on the prevalence of these modifications in various phages and their impact on restriction enzyme activity.
Table 1: Prevalence of 7-Deazaguanine Derivatives in Phage DNA
| Phage | Host Organism | 7-Deazaguanine Derivative(s) | Percentage of Guanine Replaced | Reference |
| Enterobacteria phage 9g | Escherichia coli | Archaeosine (dG+) | ~27% | [5] |
| Escherichia phage CAjan | Escherichia coli | dPreQ₀ | Not specified | [5] |
| Cellulophaga phage phiSM | Cellulophaga | mdPreQ₁ | Not specified | [2] |
| Vibrio phage phi-Grn1 | Vibrio | Not specified | Not specified | [2] |
Table 2: Effect of 7-Deazaguanine Modification on Restriction Enzyme Cleavage
| Restriction Enzyme | Recognition Sequence | Substrate DNA | Cleavage Activity | Reference |
| Various Type II | Various | DNA with 7-substituted 7-deazaguanine | Blocked | [8] |
| EcoRI | GAATTC | Oligonucleotide with 7-deaza-dG at G | Inhibited | [9] |
| BamHI | GGATCC | DNA with 7-deaza-dGTP | Inhibited | [10] |
| HindIII | AAGCTT | DNA with 7-deaza-dGTP | Inhibited | [10] |
Note: Comprehensive quantitative data on the cleavage kinetics of a wide range of restriction enzymes on DNA containing various 7-deazaguanine derivatives is an active area of research. The table above represents a summary of currently available findings.
Experimental Protocols
The study of 7-deazaguanine derivatives in R-M systems requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments in this field.
Synthesis of Oligonucleotides Containing 7-Deazaguanine Derivatives
Principle: The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of oligonucleotides, allowing for the site-specific incorporation of modified bases.[11]
Methodology:
-
Phosphoramidite Synthesis: Synthesize or procure the desired 7-deazaguanine derivative as a phosphoramidite building block. This involves protecting the reactive groups on the nucleoside and activating the 3'-hydroxyl group for coupling.[12][13][14][15]
-
Solid-Phase Synthesis: Perform automated solid-phase oligonucleotide synthesis on a DNA synthesizer using controlled pore glass (CPG) as the solid support.
-
Coupling Cycle:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Add the 7-deazaguanine phosphoramidite and an activator to couple the modified base to the 5'-end of the chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support and remove all protecting groups using a suitable deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: Purify the modified oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
In Vitro Restriction Enzyme Digestion Assay
Principle: This assay is used to determine the effect of 7-deazaguanine modifications on the activity of specific restriction enzymes.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:
-
Incubation: Incubate the reaction at the optimal temperature for the specific restriction enzyme (typically 37°C) for a defined period (e.g., 1 hour).[16][17][18]
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 65°C for 15-20 minutes) or by adding a stop solution containing EDTA.[16][18]
-
Analysis: Analyze the digestion products by agarose (B213101) gel electrophoresis. Visualize the DNA fragments by staining with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and imaging under UV light. Undigested or partially digested DNA in the modified sample compared to the fully digested control indicates inhibition of the restriction enzyme.
LC-MS/MS Analysis of 7-Deazaguanine Derivatives in DNA
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of modified nucleosides in DNA.[21][22]
Methodology:
-
DNA Hydrolysis: Enzymatically digest the DNA sample to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[21]
-
Chromatographic Separation: Separate the nucleosides using reverse-phase HPLC.[23][24]
-
Mass Spectrometry Analysis:
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Perform electrospray ionization (ESI) to generate gas-phase ions of the nucleosides.
-
Select the precursor ion corresponding to the 7-deazaguanine derivative of interest in the first mass analyzer (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Analyze the resulting fragment ions in the third mass analyzer (Q3).[23]
-
-
Quantification: Quantify the amount of the modified nucleoside by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.[22]
Conclusion and Future Directions
The modification of phage DNA with 7-deazaguanine derivatives represents a sophisticated and highly effective strategy for evading host R-M systems. This molecular arms race has driven the evolution of a diverse array of these modifications and the enzymatic machinery responsible for their synthesis and incorporation. For researchers, a deeper understanding of these systems can provide novel tools for molecular biology and biotechnology, such as the development of nuclease-resistant DNA aptamers and probes. For drug development professionals, the enzymes involved in these pathways, such as DpdA, represent potential targets for novel antiviral therapies.
Future research should focus on elucidating the full diversity of 7-deazaguanine modifications in the virosphere and characterizing the substrate specificity and catalytic mechanisms of the associated enzymes. Furthermore, a more comprehensive quantitative analysis of the inhibitory effects of these modifications on a wider range of restriction enzymes is needed to fully appreciate the strategic advantage they confer. The knowledge gained from these endeavors will undoubtedly open new avenues for both fundamental research and the development of innovative biotechnological and therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 7-deazapurin-2,6-diamine and 7-deazaguanine: synthesis and property of 7-substituted nucleosides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras [pubmed.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. bio-rad.com [bio-rad.com]
- 18. static.igem.org [static.igem.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. 制限酵素の主な注意点 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. An Integrated Strategy for the Detection, Dereplication, and Identification of DNA-Binding Biomolecules from Complex Natural Product Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Resolving GC-Rich Regions in Sanger Sequencing: An Application Note and Protocol Utilizing 7-deaza-dGTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing remains a cornerstone for DNA sequence validation, particularly for the analysis of PCR products and plasmid DNA. However, templates rich in guanine (B1146940) and cytosine (GC-rich regions) often present a significant challenge due to the formation of secondary structures, such as hairpins. These structures can lead to premature termination of the sequencing reaction by DNA polymerase, resulting in ambiguous or unreadable sequence data, a phenomenon known as band compression.[1][2] The incorporation of the nucleotide analog 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) is a well-established strategy to mitigate these issues by reducing the formation of Hoogsteen base pairs, thereby destabilizing secondary structures and improving sequencing accuracy and read length.[3][4][5] This document provides detailed protocols and application notes for the effective use of 7-deaza-dGTP in Sanger sequencing workflows.
Principle of Action
Standard deoxyguanosine triphosphate (dGTP) contains a nitrogen atom at the 7th position of the purine (B94841) ring, which is involved in the formation of non-Watson-Crick hydrogen bonds (Hoogsteen pairing). These alternative hydrogen bonds contribute to the stability of secondary structures in GC-rich regions. 7-deaza-dGTP is a synthetic analog of dGTP where the nitrogen at position 7 is replaced by a carbon atom. This modification sterically hinders the formation of Hoogsteen base pairs, thus reducing the propensity of the DNA strand to form secondary structures.[6] As a result, the DNA polymerase can proceed more efficiently along the template, leading to a more faithful representation of the underlying sequence.
Applications
The use of 7-deaza-dGTP is particularly recommended for:
-
Sequencing GC-rich templates: Templates with a GC content exceeding 60% are prone to band compression and other sequencing artifacts.
-
Resolving ambiguous base calls: When sequencing data shows compressed or unreadable regions, re-sequencing with 7-deaza-dGTP can often resolve the ambiguity.
-
Sequencing through repetitive DNA elements: Repetitive sequences, especially those with high GC content, can form stable secondary structures.
-
Improving read length: By preventing premature termination, 7-deaza-dGTP can significantly increase the readable length of a sequence.
Quantitative Data Summary
The following table summarizes the reported improvements in sequencing performance when using 7-deaza-dGTP, alone or in combination with other nucleotide analogs.
| Parameter | Standard dGTP Sequencing | Sequencing with 7-deaza-dGTP | Sequencing with 7-deaza-dGTP:dITP (4:1) | Reference |
| Read Length | Variable, often truncated in GC-rich regions | Improved, longer reads | Up to 1156 bases with eight ambiguities | [2] |
| Resolution of Band Compressions | Prone to compressions in GC-rich regions | Significant improvement in resolving compressions | Particularly well-resolved compressions | [2][3] |
| Accuracy | Reduced in compressed regions | Higher accuracy in base assignment | Higher accuracy in base assignment | [4] |
Experimental Protocols
Two main strategies can be employed when using 7-deaza-dGTP: incorporating it during the initial PCR amplification of the template or including it directly in the cycle sequencing reaction.
Protocol 1: PCR Amplification with 7-deaza-dGTP for Subsequent Sanger Sequencing
This protocol is advantageous when the primary issue is the inefficient amplification of a GC-rich template prior to sequencing.
1. PCR Reaction Setup:
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP mix (with 7-deaza-dGTP) | 200 µM of each dNTP | See Notes |
| Forward Primer | 0.4 µM | 1.0 µL (of 10 µM stock) |
| Reverse Primer | 0.4 µM | 1.0 µL (of 10 µM stock) |
| Template DNA | 1-10 ng | 1.0 µL |
| Taq DNA Polymerase | 0.5 - 1.25 units | 0.1 - 0.25 µL |
| Nuclease-free water | - | to 25 µL |
Note on dNTP mix: A common recommendation is to replace dGTP entirely with 7-deaza-dGTP. Alternatively, a mixture of 7-deaza-dGTP and dGTP at a 3:1 ratio can be used.[6] For a 200 µM final concentration of each dNTP, the mix would contain 200 µM dATP, 200 µM dCTP, 200 µM dTTP, 150 µM 7-deaza-dGTP, and 50 µM dGTP.
2. Thermal Cycling Parameters (Example):
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
3. Post-PCR Cleanup:
It is crucial to purify the PCR product to remove unincorporated dNTPs and primers before proceeding to cycle sequencing. Standard column-based purification kits or enzymatic methods are suitable.
Protocol 2: Cycle Sequencing with 7-deaza-dGTP
This protocol is employed when band compression is observed during the sequencing reaction itself. It is often used with commercially available sequencing kits (e.g., BigDye™ Terminator).
1. Cycle Sequencing Reaction Setup (Example using a 4:1 ratio of 7-deaza-dGTP:dITP):
| Component | Volume |
| Sequencing Premix (e.g., BigDye™ Terminator v3.1) | 4 µL |
| Purified PCR product or Plasmid DNA (50-100 ng/µL) | 2 µL |
| Sequencing Primer (10 µM) | 1 µL |
| 5x Sequencing Buffer | 1.5 µL |
| dNTP mix (with 7-deaza-dGTP and dITP) | 1 µL |
| Nuclease-free water | to 20 µL |
Note on dNTP mix: The dGTP in the standard sequencing premix is replaced with a mixture of 7-deaza-dGTP and dITP. For a final concentration of 2 mM total guanine analogs, the mix would contain 1.6 mM 7-deaza-dGTP and 0.4 mM dITP.[2]
2. Thermal Cycling Parameters:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25-30 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Hold | 4°C | ∞ |
3. Post-Sequencing Cleanup:
Excess dye terminators must be removed prior to capillary electrophoresis. This can be achieved through ethanol/EDTA precipitation or by using commercially available cleanup kits.
Mandatory Visualizations
Caption: Workflow for Sanger sequencing incorporating 7-deaza-dGTP.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No or weak sequencing signal | - Insufficient template DNA- Poor primer annealing- Incorrect thermal cycling parameters | - Quantify and qualify your template DNA.- Optimize primer design and annealing temperature.- Verify thermal cycler program. |
| Band compressions still present | - Extremely stable secondary structures- Suboptimal concentration of 7-deaza-dGTP | - Use a combination of 7-deaza-dGTP and dITP (e.g., 4:1 ratio) in the cycle sequencing reaction.[2]- Increase the denaturation temperature or duration in the cycle sequencing protocol. |
| Early signal drop-off | - Secondary structure causing premature termination- Low template concentration | - Ensure 7-deaza-dGTP was used in either the PCR or sequencing step.- Increase the amount of template DNA in the sequencing reaction. |
Conclusion
The incorporation of 7-deaza-dGTP is a powerful and effective method for overcoming the challenges associated with sequencing GC-rich DNA templates. By preventing the formation of secondary structures that impede DNA polymerase, this nucleotide analog significantly improves the quality, accuracy, and read length of Sanger sequencing data. The protocols provided in this document offer a starting point for the optimization of sequencing reactions for difficult templates, enabling researchers to obtain reliable sequence information for a wide range of applications in research and drug development.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs. | Semantic Scholar [semanticscholar.org]
- 5. Troubleshooting DNA Sequencing: Evaluating Sanger DNA Sequencing Chromatogram Data | Amplicon Express [ampliconexpress.com]
- 6. researchgate.net [researchgate.net]
Application Note: Utilizing 7-deaza-dGTP for Robust NGS Library Preparation from GC-Rich and Complex Templates
Audience: Researchers, scientists, and drug development professionals.
Introduction Next-Generation Sequencing (NGS) has become an indispensable tool in genomics research. However, a significant challenge in NGS library preparation is the accurate and uniform amplification of all genomic regions, particularly those with high guanine-cytosine (GC) content.[1] GC-rich sequences are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede or halt DNA polymerase activity during the library amplification step.[2][3] This leads to biased library representation, uneven sequencing coverage, and potential loss of critical genetic information. The guanine (B1146940) analog 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is a powerful additive that effectively mitigates these issues, ensuring more reliable and comprehensive sequencing data.
Mechanism of Action The root cause of secondary structure formation in GC-rich regions is the ability of the N7 nitrogen on the guanine base to act as a hydrogen bond acceptor, facilitating non-Watson-Crick base pairing (Hoogsteen bonds).[4] 7-deaza-dGTP is a synthetic analog of dGTP where this N7 nitrogen is replaced by a carbon-hydrogen (C-H) group. This single atomic substitution prevents the formation of Hoogsteen hydrogen bonds, thereby destabilizing and resolving the secondary structures that block DNA polymerase.[4][5] By incorporating 7-deaza-dGTP into the PCR reaction mix during library amplification, the polymerase can proceed through these challenging regions, leading to more uniform amplification and reduced GC bias.[6]
Caption: Mechanism of 7-deaza-dGTP action.
Key Applications and Benefits The use of 7-deaza-dGTP in NGS library preparation offers several distinct advantages:
-
Improved Sequencing of GC-Rich Regions: It significantly enhances the amplification of templates with high GC content (over 60%), including CpG islands, which are often found in gene promoter regions.[7][8] Successful amplification has been demonstrated for targets with up to 90% GC content.[5][9]
-
Resolution of Secondary Structures: By preventing Hoogsteen base pairing, 7-deaza-dGTP effectively resolves secondary structures that cause polymerase stalling and premature termination of synthesis.[2][4]
-
Reduced GC Bias: Incorporation leads to more uniform coverage across the genome, minimizing the underrepresentation of GC-rich regions and providing more accurate data for applications like whole-genome sequencing and copy number variation (CNV) analysis.[6]
-
Enhanced PCR Specificity and Yield: In some cases, particularly with low-quality or limited-input DNA, 7-deaza-dGTP can improve the yield of the specific PCR product while reducing the formation of non-specific byproducts.[7][8]
-
Compatibility with Hot-Start Formulations: For enhanced specificity, thermolabile-protected versions of 7-deaza-dGTP (e.g., CleanAmp™) are available. These "Hot Start" analogs prevent primer extension at low temperatures, further reducing mispriming and off-target amplification.[2][3]
Quantitative Data Summary The following table summarizes key quantitative findings from studies utilizing 7-deaza-dGTP and related compounds in PCR and sequencing applications.
| Parameter | Challenge Addressed | Methodology | Result | Reference(s) |
| GC Content | Amplification of a 392 bp region with 79% GC content | PCR with 1.3 M betaine, 5% DMSO, and 50 µM 7-deaza-dGTP | High yield of specific PCR product achieved | [9] |
| GC Content | Amplification of targets with >85% GC content (e.g., Fragile X) | Use of a Hot Start 7-deaza-dGTP mix | Successful amplification of challenging targets | [2] |
| GC Content | Multiplex amplification of oligonucleotides with 10-90% GC content | Subcycling PCR with a 60:40 ratio of 7-deaza-dGTP to dGTP | Significantly improved amplification across the entire GC spectrum | [5] |
| Carryover Contamination | Prevention of false positives from amplicon carryover | Incorporation of 7-deaza-dGTP followed by Fpg enzyme digestion | >95% removal of carryover contamination | [6] |
| Sequencing Artifacts | Resolution of band compressions in Sanger sequencing | Replacement of dGTP with a 4:1 mixture of 7-deaza-dGTP:dITP | Resolved 7 out of 9 band compressions, improving read accuracy | [10] |
| PCR Efficiency | General amplification of GC-rich DNA | Substitution of dGTP with a 3:1 ratio of 7-deaza-dGTP to dGTP | More efficient amplification than using 7-deaza-dGTP alone |
Protocols
Protocol 1: Incorporation of 7-deaza-dGTP into NGS Library Amplification
This protocol describes the modification of the PCR amplification step within a standard NGS library preparation workflow to include 7-deaza-dGTP. It assumes that upstream steps (DNA fragmentation, end-repair, A-tailing, and adapter ligation) have already been completed.
Caption: NGS workflow highlighting the amplification step.
Materials:
-
Adapter-ligated DNA library
-
High-fidelity DNA polymerase suitable for NGS (e.g., Phusion, KAPA HiFi)
-
5X or 10X Polymerase Reaction Buffer
-
10 mM dNTP Mix (Standard: 10 mM each of dATP, dCTP, dGTP, dTTP)
-
10 mM 7-deaza-dGTP solution
-
PCR Primers for library amplification (e.g., Illumina P5 and P7 primers)
-
Nuclease-free water
Procedure:
-
Prepare Modified dNTP Mix:
-
To overcome GC-rich regions, a common starting point is to substitute 75% of the dGTP with 7-deaza-dGTP.[4]
-
Create a 10 mM working stock of the modified guanine nucleotide mix by combining:
-
2.5 µL of 10 mM dGTP
-
7.5 µL of 10 mM 7-deaza-dGTP
-
-
For a complete modified dNTP mix (2.5 mM each nucleotide), combine:
-
25 µL of 10 mM dATP
-
25 µL of 10 mM dCTP
-
25 µL of 10 mM dTTP
-
25 µL of the modified guanine mix (prepared above)
-
This creates a 100 µL stock of 2.5 mM dNTPs with a 3:1 ratio of 7-deaza-dGTP to dGTP.
-
-
-
Set up the PCR Reaction:
-
Assemble the following components on ice in a PCR tube or plate. The example below is for a 50 µL total reaction volume.
-
| Component | Volume | Final Concentration |
| 5X High-Fidelity PCR Buffer | 10 µL | 1X |
| Modified dNTP Mix (2.5 mM) | 4 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Adapter-ligated DNA | 1-10 µL | (e.g., 1-100 ng) |
| High-Fidelity DNA Polymerase | 0.5 µL | (as recommended by manufacturer) |
| Nuclease-free water | up to 50 µL | - |
-
Perform Thermal Cycling:
-
Use a thermal cycler with the following conditions. The number of cycles should be minimized to avoid PCR bias and artifacts (typically 4-12 cycles depending on input amount).
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | \multirow{3}{*}{4-12} |
| Annealing | 60-65°C | 30 seconds | |
| Extension | 72°C | 30-60 seconds | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
-
Post-PCR Cleanup:
-
Proceed immediately to a bead-based purification (e.g., AMPure XP) to remove primers, primer-dimers, and enzymes.
-
Analyze the final library using a fragment analyzer (e.g., Agilent Bioanalyzer or TapeStation) to confirm the size distribution and quantify the library using qPCR before sequencing.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands | Molecular Pathology [mp.bmj.com]
- 9. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Amplifying Challenging GC-Rich Targets in Quantitative PCR Using 7-Deaza-dGTP
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Polymerase Chain Reaction (qPCR) is a cornerstone technique in molecular biology for the precise quantification of nucleic acids. However, its efficiency and accuracy can be significantly hampered when amplifying DNA templates with high Guanine-Cytosine (GC) content. GC-rich regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can stall DNA polymerase, leading to incomplete amplification, reduced reaction efficiency, and inaccurate quantification.
One effective strategy to overcome these challenges is the incorporation of the nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) into the qPCR reaction mix. This application note provides a detailed overview, quantitative data, and experimental protocols for the successful use of 7-deaza-dGTP in qPCR for the amplification of GC-rich targets.
Mechanism of Action: How 7-Deaza-dGTP Enhances Amplification
The enhanced amplification of GC-rich sequences with 7-deaza-dGTP is attributed to its modified chemical structure. The nitrogen atom at position 7 of the guanine (B1146940) base is replaced by a carbon-hydrogen group. This seemingly minor alteration has a significant impact on the hydrogen bonding capabilities of the guanine base. Specifically, it prevents the formation of Hoogsteen base pairing, which is a key contributor to the formation of secondary structures in GC-rich regions.[1] By weakening these non-canonical base-pairing interactions, 7-deaza-dGTP reduces the propensity of the DNA template to form secondary structures that impede DNA polymerase.[1][2] This results in a more efficient denaturation of the template and primer annealing, leading to improved amplification yield and specificity.[2]
Caption: Mechanism of 7-deaza-dGTP Action.
Quantitative Data: Improved qPCR Performance
The inclusion of 7-deaza-dGTP, particularly in combination with "hot-start" technologies, can significantly improve qPCR efficiency and the limit of detection for GC-rich targets. The following tables summarize quantitative data from a study comparing a standard dNTP mix with a mix containing a hot-start version of 7-deaza-dGTP for the amplification of a GC-rich target.
Table 1: Comparison of qPCR Efficiency for a GC-Rich Target
| dNTP Mix Composition | Amplification Efficiency | R² Value |
| Standard dNTPs | 83% | 0.990 |
| CleanAmp™ 7-deaza-dGTP Mix | 95% | 0.984 |
Data adapted from a study utilizing CleanAmp™ 7-deaza-dGTP Mix.[3]
Table 2: Comparison of Quantification Cycle (Cq) Values
| Human Genomic DNA Input | Cq with Standard dNTPs | Cq with CleanAmp™ 7-deaza-dGTP Mix |
| 500 ng | ~37.85 | ~33.00 |
| 50 ng | ~34.04 | ~29.54 |
| 5 ng | ~30.23 | ~26.08 |
Data adapted from a study utilizing CleanAmp™ 7-deaza-dGTP Mix.[3]
These data clearly demonstrate that the incorporation of a modified 7-deaza-dGTP can lead to a substantial increase in amplification efficiency and earlier Cq values, indicating a more robust and efficient reaction.
Experimental Protocols
Protocol 1: General qPCR Setup for GC-Rich Targets using 7-deaza-dGTP
This protocol provides a starting point for optimizing qPCR reactions for GC-rich templates.
1. Primer Design Considerations:
-
Aim for a primer GC content of 50-60%.
-
Avoid primers with secondary structures or the potential for primer-dimer formation.
-
Use a higher annealing temperature if possible to enhance specificity.
2. Reaction Mixture Preparation:
| Component | Final Concentration | Notes |
| qPCR Master Mix (2x) | 1x | Choose a master mix optimized for GC-rich templates if available. |
| Forward Primer | 200-500 nM | Titrate for optimal performance. |
| Reverse Primer | 200-500 nM | Titrate for optimal performance. |
| dNTP Mix with 7-deaza-dGTP | 200-400 µM each | A common and effective ratio is 3:1 (7-deaza-dGTP:dGTP).[1] Some commercial mixes are pre-formulated. |
| Template DNA | <100 ng | Use high-quality, purified DNA. |
| Nuclease-free water | To final volume. |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5-10 min | 1 |
| Denaturation | 95°C | 15-40 sec | 40-45 |
| Annealing/Extension | 60-68°C | 30-60 sec |
Note on Hot-Start Formulations: For improved specificity, consider using a "hot-start" version of 7-deaza-dGTP.[2][3][4] These formulations often have a thermolabile protecting group on the 3'-hydroxyl, which is removed during the initial denaturation step, preventing non-specific amplification at lower temperatures.[2][4]
Protocol 2: Advanced Protocol with Co-additives for Extremely Difficult Targets
For targets with very high GC content (>75%), the combination of 7-deaza-dGTP with other PCR enhancers can be beneficial.
1. Reaction Mixture with Co-additives:
| Component | Final Concentration |
| qPCR Master Mix (2x) | 1x |
| Forward Primer | 200-500 nM |
| Reverse Primer | 200-500 nM |
| dNTP Mix (with 3:1 7-deaza-dGTP:dGTP) | 200-400 µM each |
| Betaine (B1666868) | 0.5-1.5 M |
| DMSO | 2-8% |
| Template DNA | <100 ng |
| Nuclease-free water | To final volume |
A combination of betaine, DMSO, and 7-deaza-dGTP has been shown to be effective for amplifying sequences with GC content up to 79%.[5]
2. Optimization:
-
It is crucial to empirically determine the optimal concentrations of betaine and DMSO, as high concentrations can inhibit the reaction.
-
A gradient PCR can be performed to find the optimal annealing temperature in the presence of these additives.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for setting up a qPCR experiment for a GC-rich target using 7-deaza-dGTP.
Caption: qPCR Workflow with 7-deaza-dGTP.
Troubleshooting and Considerations
-
Sub-optimal Amplification: If amplification is still poor, try increasing the ratio of 7-deaza-dGTP to dGTP or optimizing the concentrations of co-additives like betaine and DMSO.[5]
-
DNA Staining: Amplicons containing 7-deaza-dGTP may stain less efficiently with intercalating dyes like ethidium (B1194527) bromide. For gel electrophoresis analysis, consider using alternative visualization methods or increasing the staining time.
-
Sequencing: PCR products generated with 7-deaza-dGTP are generally suitable for downstream applications like Sanger sequencing and can even improve the quality of sequencing data for GC-rich templates.[3]
Conclusion
The incorporation of 7-deaza-dGTP is a powerful and reliable method for improving the quantitative PCR amplification of GC-rich DNA sequences. By mitigating the formation of secondary structures, 7-deaza-dGTP enhances reaction efficiency, specificity, and the accuracy of quantification. For particularly challenging templates, its use in conjunction with other PCR enhancers and hot-start technologies can provide a robust solution for researchers and professionals in drug development and other scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Probes with 7-Cyano-7-deaza-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deaza-2'-deoxyguanosine (B613789) analogues are valuable tools in molecular biology and drug development due to their unique structural and photophysical properties. The replacement of nitrogen at the 7-position with a carbon atom alters the electronic properties of the purine (B94841) ring system, often leading to fluorescence. The introduction of a cyano group at the 7-position can further modulate these properties, making 7-cyano-7-deaza-2'-deoxyguanosine a promising candidate for the development of fluorescent probes for studying DNA structure, dynamics, and interactions with other molecules.
These application notes provide a comprehensive overview of the synthesis of fluorescent probes incorporating 7-cyano-7-deaza-2'-deoxyguanosine. While a detailed, publicly available, step-by-step chemical synthesis protocol for this specific nucleoside and its phosphoramidite (B1245037) is not readily found, this document outlines a plausible synthetic strategy based on established methodologies for related 7-deazaguanine (B613801) derivatives. Additionally, it provides protocols for the incorporation of the modified nucleoside into oligonucleotides and discusses its potential applications.
Data Presentation: Photophysical Properties of 7-Deazaguanine-Based Fluorescent Probes
The fluorescence of 7-deazaguanine derivatives can be significantly influenced by their local environment, including the surrounding nucleobases in a DNA strand. Quenching effects, particularly by neighboring purine bases, are a critical consideration in probe design. The following table summarizes representative photophysical data for fluorescent probes containing 7-substituted-7-deaza-2'-deoxyguanosine analogues. It is important to note that the specific values for the 7-cyano derivative may vary.
| Probe Type | Modification | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| Nucleoside | 8-Aryl-7-deazaguanine | ~350-400 | ~430-500 | High | Not Reported | [1][2] |
| Oligonucleotide | 7-Alkynyl-7-deazaadenosine | ~280-320 | ~400 | 0.002 - 0.27 | Not Reported | |
| Oligonucleotide | 3-Methylisoxanthopterin (Guanosine analog) | ~350 | ~430 | Quenched by adjacent purines | Not Reported | [2] |
| Oligonucleotide | 7-Substituted-7-deazaguanine | Not Reported | Quenches intercalating dyes | Not Applicable | Not Applicable | [3] |
Experimental Protocols
I. Proposed Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine Phosphoramidite
This proposed synthesis is based on established methods for the synthesis of other 7-deaza-2'-deoxyguanosine phosphoramidites.
A. Synthesis of 7-Cyano-7-deazaguanine Base
The synthesis of the 7-cyano-7-deazaguanine base (preQ0) can be achieved through a multi-step chemical synthesis starting from appropriate pyrimidine (B1678525) precursors, or potentially through enzymatic synthesis routes inspired by its natural biosynthesis from GTP.
B. Glycosylation to form the 2'-Deoxyribonucleoside
A crucial step is the glycosylation of the protected 7-cyano-7-deazaguanine base with a protected 2-deoxyribose derivative, such as Hoffer's chlorosugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose). This reaction is typically carried out in the presence of a Lewis acid or a heavy metal salt catalyst.
C. Protection of the Nucleoside
The resulting nucleoside requires protection of the exocyclic amine and the 5'- and 3'-hydroxyl groups of the deoxyribose sugar prior to phosphitylation. The exocyclic amine is commonly protected with an acyl group (e.g., isobutyryl), the 5'-hydroxyl with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl remains free for the subsequent phosphitylation step.
D. Phosphitylation
The final step is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside to yield the phosphoramidite. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA).
II. Incorporation of 7-Cyano-7-deaza-2'-deoxyguanosine into Oligonucleotides
A. Solid-Phase Oligonucleotide Synthesis
The synthesized 7-cyano-7-deaza-2'-deoxyguanosine phosphoramidite can be incorporated into DNA oligonucleotides using a standard automated DNA synthesizer. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.
-
Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain attached to the solid support.
-
Coupling: The 7-cyano-7-deaza-2'-deoxyguanosine phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine solution).
B. Deprotection and Purification
Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically by treatment with concentrated ammonium (B1175870) hydroxide. The crude oligonucleotide probe is then purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
III. Characterization of Fluorescent Probes
The synthesized fluorescent probes should be characterized to determine their purity and photophysical properties.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized oligonucleotide probe.
-
UV-Vis Spectroscopy: To determine the absorption spectrum and concentration of the probe.
-
Fluorescence Spectroscopy: To measure the excitation and emission spectra, quantum yield, and fluorescence lifetime. These measurements should be performed under various conditions (e.g., in different solvents, as single-stranded vs. double-stranded DNA, and with different flanking sequences) to assess the environmental sensitivity of the probe.
Mandatory Visualizations
Caption: Workflow for the synthesis and incorporation of 7-cyano-7-deaza-2'-deoxyguanosine into fluorescent probes.
References
Application Notes and Protocols for Incorporating 7-deaza-dGTP in Multiplex PCR Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplex Polymerase Chain Reaction (PCR) is a powerful technique that allows for the simultaneous amplification of multiple target sequences in a single reaction vessel. This method significantly increases throughput and reduces the consumption of costly reagents and valuable template DNA. However, the amplification of templates with high Guanine-Cytosine (GC) content presents a significant challenge in multiplex PCR. GC-rich regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede or completely block the progression of DNA polymerase, leading to biased or failed amplification.[1][2]
To overcome this limitation, nucleotide analogs have been developed to disrupt these secondary structures. One of the most effective analogs is 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP). This modified nucleotide, where the nitrogen at the 7th position of the guanine (B1146940) base is replaced by a carbon atom, reduces the stability of Hoogsteen base pairing, which is crucial for the formation of G-quadruplexes and other complex structures, without affecting the standard Watson-Crick base pairing essential for DNA replication.[3][4] The incorporation of 7-deaza-dGTP results in a more efficient and specific amplification of GC-rich targets in multiplex PCR assays.
These application notes provide a comprehensive guide to the theory, practical application, and protocols for successfully incorporating 7-deaza-dGTP into your multiplex PCR experiments.
Mechanism of Action of 7-deaza-dGTP
The primary advantage of substituting dGTP with 7-deaza-dGTP lies in its ability to destabilize the secondary structures formed by GC-rich sequences. The nitrogen atom at the 7-position of guanine acts as a hydrogen bond acceptor, facilitating the formation of non-canonical Hoogsteen base pairs that are the foundation of structures like G-quadruplexes. By replacing this nitrogen with a carbon, 7-deaza-dGTP eliminates this hydrogen bonding capability, thereby preventing the formation of these inhibitory secondary structures.[3] This allows the DNA polymerase to proceed unimpeded, leading to a more robust and specific amplification of the target sequences.
Caption: Logical diagram illustrating the effect of 7-deaza-dGTP in overcoming PCR inhibition by GC-rich sequences.
Advantages of Using 7-deaza-dGTP in Multiplex PCR
-
Improved Amplification of GC-Rich Templates: Successfully amplifies targets with GC content exceeding 60%, and in some cases, as high as 85%.[2]
-
Enhanced Specificity: By reducing the formation of secondary structures, the likelihood of non-specific primer annealing is decreased, leading to cleaner PCR products.
-
Increased Yield: More efficient polymerase progression results in a higher yield of the desired amplicons.
-
Improved Downstream Applications: The use of 7-deaza-dGTP in the initial PCR can significantly enhance the quality of subsequent applications such as Sanger sequencing and Next-Generation Sequencing (NGS) by providing a more uniform representation of the target sequences.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for incorporating 7-deaza-dGTP in multiplex PCR reactions.
Table 1: Recommended Reagent Concentrations
| Component | Standard Multiplex PCR | Multiplex PCR with 7-deaza-dGTP |
| dNTP Mix (each) | 200 µM | dATP, dCTP, dTTP: 200 µM |
| dGTP | 200 µM | 50 µM |
| 7-deaza-dGTP | 0 µM | 150 µM (3:1 ratio with dGTP)[3] |
| MgCl₂ | 1.5 - 2.5 mM | 2.0 - 3.5 mM |
| Primers (each) | 0.1 - 0.5 µM | 0.1 - 0.5 µM |
| Taq DNA Polymerase | 1.25 - 2.5 Units/50µl | 1.25 - 2.5 Units/50µl |
| Template DNA | 1 - 100 ng | 1 - 100 ng |
Table 2: Comparative Performance with GC-Rich Templates
| Parameter | Standard Multiplex PCR | Multiplex PCR with 7-deaza-dGTP |
| Target GC Content | ||
| 60-70% | Often fails or shows low yield | Successful amplification |
| 70-80% | Typically fails | Successful amplification[5] |
| >80% | Fails | Can be successful, especially with hot-start versions[2] |
| Specificity | ||
| Non-specific bands | Common with high GC templates | Significantly reduced |
| Downstream Sequencing Quality | ||
| Read-through of GC-rich regions | Often poor with premature termination | Improved read quality and length[2] |
Experimental Protocols
General Considerations
-
Primer Design: Primers for multiplex PCR should be designed with similar annealing temperatures and should be checked for potential primer-dimer and cross-dimer formation.
-
Magnesium Concentration: The optimal MgCl₂ concentration may need to be empirically determined as both dNTPs and 7-deaza-dGTP chelate Mg²⁺ ions. A slightly higher concentration than in standard PCR is often beneficial.
-
Hot-Start Polymerase: The use of a hot-start Taq DNA polymerase is highly recommended to minimize non-specific amplification and primer-dimer formation. For particularly challenging targets, a hot-start version of 7-deaza-dGTP, such as CleanAmp™ 7-deaza-dGTP, can further enhance specificity.[2][5]
-
Other Additives: For extremely difficult templates, the combination of 7-deaza-dGTP with other PCR enhancers like betaine (B1666868) (1-2 M) or DMSO (3-5%) can be beneficial. However, these should be optimized as they can inhibit the polymerase at high concentrations.
Protocol for Multiplex PCR with 7-deaza-dGTP
This protocol is a starting point and may require optimization for specific primer sets and templates.
1. Reaction Setup:
Caption: A simplified experimental workflow for multiplex PCR.
a. Prepare a master mix on ice. For a 50 µl reaction, combine the following components:
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 5 µl | 1X |
| MgCl₂ (50 mM) | 2-3.5 µl | 2.0 - 3.5 mM |
| dNTP Mix (10 mM each dATP, dCTP, dTTP; 2.5 mM dGTP) | 1 µl | 200 µM each dATP, dCTP, dTTP; 50 µM dGTP |
| 7-deaza-dGTP (10 mM) | 0.75 µl | 150 µM |
| Forward Primer Mix (10 µM each) | 1 µl | 0.2 µM each |
| Reverse Primer Mix (10 µM each) | 1 µl | 0.2 µM each |
| Hot-Start Taq DNA Polymerase (5 U/µl) | 0.5 µl | 2.5 Units |
| Nuclease-free Water | Up to 45 µl | - |
| Total Master Mix Volume | 45 µl |
b. Aliquot 45 µl of the master mix into individual PCR tubes.
c. Add 5 µl of template DNA (1-100 ng) to each tube.
d. Gently mix and centrifuge briefly.
2. Thermal Cycling:
Perform thermal cycling using the following parameters as a guideline. Annealing temperature and extension time should be optimized for your specific amplicons.
| Step | Temperature | Time | Cycles |
| Initial Denaturation (Hot-Start Activation) | 95°C | 10-15 min | 1 |
| Denaturation | 95°C | 30-60 sec | |
| Annealing | 55-65°C | 30-60 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
3. Analysis of PCR Products:
Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the presence and size of the expected amplicons.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or low product yield | Suboptimal annealing temperature | Optimize the annealing temperature using a gradient PCR. |
| Insufficient MgCl₂ concentration | Titrate MgCl₂ concentration in 0.5 mM increments. | |
| PCR inhibitors in the template DNA | Use a DNA purification kit that effectively removes inhibitors. Dilute the template DNA. | |
| Secondary structures still present | Consider adding betaine (1-2 M) or DMSO (3-5%) to the reaction mix. | |
| Non-specific products | Annealing temperature is too low | Increase the annealing temperature in 2°C increments. |
| Primer-dimer formation | Ensure proper primer design. Use a hot-start polymerase. | |
| MgCl₂ concentration is too high | Decrease the MgCl₂ concentration in 0.5 mM increments. | |
| Smearing of bands | Too many cycles | Reduce the number of PCR cycles. |
| High template concentration | Reduce the amount of template DNA. |
Conclusion
The incorporation of 7-deaza-dGTP is a highly effective strategy for improving the success rate of multiplex PCR, particularly for challenging GC-rich templates. By mitigating the formation of inhibitory secondary structures, this nucleotide analog enhances amplification efficiency, specificity, and yield. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to optimize their multiplex PCR assays and achieve reliable and reproducible results for a wide range of applications in research, diagnostics, and drug development.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for Hot-Start PCR using CleanAmp™ 7-deaza-dGTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, challenges persist, particularly with GC-rich templates, which are prone to forming strong secondary structures that impede polymerase activity and lead to non-specific amplification.[1][2] Hot-start PCR is a widely adopted technique to enhance specificity by preventing premature enzyme activity at lower temperatures. CleanAmp™ 7-deaza-dGTP offers a novel approach to hot-start PCR by incorporating a thermolabile protecting group at the 3'-hydroxyl of 7-deaza-dGTP.[1][2] This modification effectively blocks nucleotide incorporation by DNA polymerase at ambient temperatures.[1][2][3] Upon thermal activation during the initial denaturation step of PCR, the protecting group is released, allowing for nucleotide incorporation and subsequent amplification.[1][4]
The use of 7-deaza-dGTP, a guanine (B1146940) analog, in place of dGTP reduces the formation of secondary structures in GC-rich regions by weakening Hoogsteen base pairing.[5] The combination of the hot-start mechanism with the properties of 7-deaza-dGTP in CleanAmp™ products significantly improves the specificity, yield, and efficiency of PCR, especially for challenging templates with high GC content.[1][4] This technology has proven beneficial in various applications, including multiplex PCR and downstream applications like Sanger sequencing.[1]
Mechanism of Action
The CleanAmp™ technology provides a "hot-start" functionality directly to the deoxynucleoside triphosphates (dNTPs). A thermolabile protecting group attached to the 3'-hydroxyl of the dNTP renders it inactive at room temperature, preventing the DNA polymerase from extending non-specifically bound primers. During the initial high-temperature denaturation step of the PCR protocol, this protecting group is removed, activating the dNTP for incorporation into the growing DNA strand. This ensures that amplification only occurs when the reaction temperature is high enough for specific primer annealing.
Caption: Mechanism of CleanAmp™ Hot-Start dNTPs.
Quantitative Data Summary
The use of CleanAmp™ dNTPs, including 7-deaza-dGTP, has been shown to improve PCR efficiency and the limit of detection for GC-rich targets.
| Parameter | Standard dNTPs | CleanAmp™ dNTPs | Reference |
| PCR Efficiency | 0.83 | 0.95 | [1] |
| R² Value | 0.990 | 0.984 | [1] |
| Amplifiable GC Content | Up to ~60% | Up to 85% | [1][6] |
| Limit of Detection | Higher | Lower (successful amplification from 0.5 to 500 ng of human genomic DNA) | [4] |
Experimental Protocols
Protocol 1: Standard Hot-Start PCR for GC-Rich Targets
This protocol is a general guideline for amplifying GC-rich DNA targets using CleanAmp™ 7-deaza-dGTP Mix. Optimization of cycling conditions and reagent concentrations may be necessary for specific targets.
Materials:
-
CleanAmp™ 7-deaza-dGTP Mix (contains a blend of dATP, dCTP, dTTP, 7-deaza-dGTP, and dGTP)
-
Forward and Reverse Primers (0.2 µM final concentration is a good starting point)
-
Taq DNA Polymerase (or other suitable non-hot-start polymerase)
-
10X PCR Buffer (ensure compatibility with the chosen polymerase)
-
Template DNA (e.g., 5 ng of human genomic DNA)
-
Nuclease-free water
Reaction Setup:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 25 µL | - |
| 10X PCR Buffer | 2.5 µL | 1X |
| CleanAmp™ 7-deaza-dGTP Mix | Varies (follow manufacturer's recommendation) | 1X or 1.5X |
| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
| Template DNA | X µL | 5 ng |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation (Activation) | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 40 seconds | 35-40 |
| Annealing | X°C | 1 second | |
| Extension | 72°C | 1 minute | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
*Annealing temperature (X°C) should be optimized for the specific primer pair. Temperatures of 61°C, 63°C, 65°C, and 67°C have been used successfully for different GC-rich targets.[1]
Protocol 2: Multiplex PCR with CleanAmp™ 7-deaza-dGTP
The enhanced specificity of CleanAmp™ 7-deaza-dGTP makes it well-suited for multiplex PCR, where multiple primer pairs are used to amplify different targets in a single reaction.
Modifications for Multiplex PCR:
-
Primer Design: Design primer sets with compatible annealing temperatures and ensure no significant cross-reactivity.
-
Primer Concentration: Start with 0.2 µM for each primer, but optimization may be required.
-
Enzyme Concentration: It may be beneficial to slightly increase the DNA polymerase concentration.
-
Cycling Conditions: The annealing temperature and extension time may need to be adjusted to accommodate all primer pairs.
Experimental Workflow
The following diagram illustrates a typical workflow for a hot-start PCR experiment using CleanAmp™ 7-deaza-dGTP.
Caption: Hot-Start PCR Experimental Workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low PCR product | Suboptimal annealing temperature | Perform a gradient PCR to determine the optimal annealing temperature. |
| Insufficient enzyme or dNTP concentration | Increase the concentration of DNA polymerase or CleanAmp™ 7-deaza-dGTP Mix. | |
| Poor template quality | Use a higher quality, purified DNA template. | |
| Non-specific bands | Annealing temperature is too low | Increase the annealing temperature in 1-2°C increments. |
| Primer-dimer formation | This is less likely with CleanAmp™ products, but ensure proper primer design. | |
| Smearing on gel | Too many cycles | Reduce the number of PCR cycles. |
| High template concentration | Reduce the amount of starting template DNA. |
Conclusion
CleanAmp™ 7-deaza-dGTP provides a robust and straightforward solution for improving the specificity and efficiency of hot-start PCR, particularly for challenging GC-rich templates.[1][4] By preventing non-specific amplification at low temperatures and reducing the formation of secondary structures, this technology enables reliable amplification of difficult targets and enhances the quality of downstream applications such as sequencing.[1] The provided protocols offer a starting point for researchers to incorporate this powerful tool into their molecular biology workflows.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. trilinkbiotech.com [trilinkbiotech.com]
Amplifying the Unamplifiable: A Guide to PCR with 7-deaza-dGTP, Betaine, and DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amplification of GC-rich DNA sequences is a significant challenge in molecular biology, often leading to failed or inefficient PCR reactions. The strong secondary structures, such as hairpins and loops, formed by these templates can impede DNA polymerase activity, resulting in low yield or no amplification of the target sequence. To overcome this obstacle, a combination of PCR additives—7-deaza-dGTP, betaine (B1666868), and dimethyl sulfoxide (B87167) (DMSO)—has proven to be a powerful tool. This application note provides a detailed protocol and supporting data for the combined use of these reagents to successfully amplify challenging GC-rich templates.
The nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) reduces the stability of duplex DNA by lessening the formation of secondary structures associated with GC-rich regions.[1][2] Betaine, an isostabilizing agent, equalizes the melting temperatures of GC and AT base pairs, further preventing the formation of secondary structures.[3][4][5] DMSO, a polar aprotic solvent, aids in the denaturation of DNA by disrupting base pairing and helps to reduce secondary structures.[6][7][8] The synergistic action of these three additives creates an optimal environment for the amplification of templates that are otherwise refractory to standard PCR conditions.[9][10]
Data Presentation
The following tables summarize the recommended concentrations and observed effects of the individual and combined use of 7-deaza-dGTP, betaine, and DMSO in PCR.
Table 1: Recommended Concentration Ranges for PCR Additives
| Additive | Recommended Concentration Range | Notes |
| 7-deaza-dGTP | Replace dGTP entirely or use at a 3:1 ratio with dGTP.[1][11] | Can improve yield of GC-rich regions but may not stain well with ethidium (B1194527) bromide.[12][13] |
| Betaine | 0.1 M - 3.5 M[1] | Optimal concentration is dependent on the specific DNA sequence.[14] |
| DMSO | 2% - 10% (v/v)[1][15] | Concentrations above 10% can significantly inhibit Taq polymerase activity.[1] |
Table 2: Efficacy of Additive Combinations for Amplifying GC-Rich Templates
| Additives | Target GC Content | Observation | Reference |
| 5% DMSO | >60% | Highest PCR success rate (91.6%) for ITS2 DNA barcodes in plants.[16][17] | [16][17] |
| 1 M Betaine | >60% | 75% PCR success rate for ITS2 DNA barcodes in plants.[16][17] | [16][17] |
| 50 µM 7-deaza-dGTP | >60% | 33.3% PCR success rate for ITS2 DNA barcodes in plants.[16][17] | [16][17] |
| 1.3 M Betaine, 5% DMSO, 50 µmol/L 7-deaza-dGTP | 67% - 79% | Essential for successful amplification of specific disease gene sequences.[9] | [9] |
Experimental Protocols
This section provides a detailed methodology for setting up a PCR reaction using the powerful combination of 7-deaza-dGTP, betaine, and DMSO. This protocol is based on successful amplification of GC-rich DNA sequences as described in the literature.[9]
Materials:
-
DNA Template (with high GC content)
-
Forward and Reverse Primers
-
Taq DNA Polymerase or other suitable polymerase
-
dNTP mix (dATP, dCTP, dTTP, and dGTP)
-
7-deaza-dGTP solution
-
Betaine solution (5 M stock)
-
Dimethyl Sulfoxide (DMSO)
-
10X PCR Buffer (containing MgCl2)
-
Nuclease-free water
Protocol:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. The final concentrations of the additives in the reaction should be optimized, but a good starting point is:
-
Betaine: 1.3 M
-
DMSO: 5% (v/v)
-
7-deaza-dGTP: 50 µM (in a mix with dGTP, maintaining the total dNTP concentration)
Example Reaction Mix (50 µL total volume):
-
| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |
| 10X PCR Buffer | 10X | 5 µL | 1X |
| dNTP mix (without dGTP) | 10 mM each | 1 µL | 200 µM each |
| dGTP | 10 mM | 0.5 µL | 100 µM |
| 7-deaza-dGTP | 1 mM | 2.5 µL | 50 µM |
| Forward Primer | 10 µM | 2.5 µL | 0.5 µM |
| Reverse Primer | 10 µM | 2.5 µL | 0.5 µM |
| Betaine | 5 M | 13 µL | 1.3 M |
| DMSO | 100% | 2.5 µL | 5% |
| DNA Template | 1-100 ng/µL | 1 µL | 1-100 ng |
| Taq DNA Polymerase | 5 U/µL | 0.5 µL | 2.5 U |
| Nuclease-free water | - | to 50 µL | - |
-
Thermal Cycling: The following cycling conditions can be used as a starting point and should be optimized for the specific template and primers.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 3 minutes | 1 |
| Denaturation | 94°C | 10 seconds | 25-35 |
| Annealing | See Note | 30 seconds | |
| Extension | 68°C | 3 minutes | |
| Final Extension | 68°C | 7 minutes | 1 |
| Hold | 4°C | ∞ |
Note on Annealing Temperature: The addition of DMSO and betaine can lower the optimal annealing temperature of the primers.[5][18] It is recommended to perform a gradient PCR to determine the new optimal annealing temperature.
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. Due to the presence of 7-deaza-dGTP, staining with ethidium bromide might be less efficient.[12] Alternative staining methods or increased staining time may be necessary for clear visualization.
Visualizations
Diagram 1: Mechanism of Action
Caption: Synergistic effect of PCR additives on GC-rich templates.
Diagram 2: Experimental Workflow
References
- 1. genelink.com [genelink.com]
- 2. mp.bmj.com [mp.bmj.com]
- 3. Betaine improves the PCR amplification of GC-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiochemSphere [biochemicalsci.com]
- 5. asone-int.com [asone-int.com]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. GC-RICH PCR System Troubleshooting [sigmaaldrich.com]
- 16. DMSO and betaine significantly enhance the PCR amplification of ITS2 DNA barcodes from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. How much DMSO do I add to PCR? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Utilizing 7-deaza-dGTP in PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, templates with high guanine-cytosine (GC) content frequently pose a significant challenge. The strong hydrogen bonding between guanine (B1146940) and cytosine bases, including the potential for Hoogsteen bond formation, can lead to the formation of stable secondary structures like hairpins and G-quadruplexes. These structures can impede DNA polymerase processivity, resulting in low amplification yield, non-specific products, or complete reaction failure.
To overcome these challenges, nucleotide analogs such as 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) are employed. By substituting the nitrogen at the 7-position of the purine (B94841) ring with a carbon, 7-deaza-dGTP reduces the potential for Hoogsteen bond formation without disrupting the normal Watson-Crick base pairing that is essential for DNA replication.[1] This modification destabilizes secondary structures in GC-rich regions, thereby facilitating more efficient and specific amplification.[2][3] These application notes provide a comprehensive guide to the use of 7-deaza-dGTP in PCR, including recommended ratios and detailed experimental protocols.
Mechanism of Action
The primary advantage of incorporating 7-deaza-dGTP into a PCR reaction is its ability to minimize the formation of secondary structures in the DNA template and the newly synthesized strands. The nitrogen atom at the 7-position of guanine is involved in the formation of Hoogsteen base pairs, which can contribute to the stability of complex secondary structures. The substitution in 7-deaza-dGTP sterically hinders these alternative base-pairing configurations. Consequently, the DNA remains in a more linear state, allowing for improved access and processivity of the DNA polymerase. This is particularly beneficial for templates with high GC content ( >60%).[1][4]
Recommended Ratios of 7-deaza-dGTP to dGTP
The optimal ratio of 7-deaza-dGTP to dGTP can vary depending on the specific template, polymerase, and overall reaction conditions. However, a common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.[1][2] It is often beneficial to empirically determine the ideal ratio for a specific application.
| 7-deaza-dGTP:dGTP Ratio | Application/Observation | Reference |
| 3:1 | A commonly recommended starting ratio for improving PCR of GC-rich templates. | [1][2] |
| 1:3 | A ratio where dGTP is in excess, which may be useful in some contexts. | [5] |
| 40:60, 50:50, 60:40 | Ratios tested to optimize amplification of broad-spectrum GC templates. | [3] |
| Variable | The optimal ratio may vary depending on the specific DNA fragment being amplified. | [6] |
Experimental Protocols
The following protocols provide a general framework for incorporating 7-deaza-dGTP into PCR reactions. Optimization may be required for specific targets.
Standard PCR Protocol for GC-Rich Templates
This protocol is a starting point for the amplification of DNA fragments with high GC content.
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
dNTP mix (containing dATP, dCTP, dTTP)
-
dGTP solution
-
7-deaza-dGTP solution
-
Thermo-stable DNA Polymerase (e.g., Taq, Pfu, or blends)
-
10X PCR Buffer (with or without MgCl₂)
-
MgCl₂ solution (if not included in the buffer)
-
Nuclease-free water
Procedure:
-
Prepare a dNTP/7-deaza-dGTP Mix:
-
To achieve a final concentration of 0.2 mM for each nucleotide in the final reaction, with a 3:1 ratio of 7-deaza-dGTP to dGTP, prepare a 10X working stock mix with the following concentrations: 2 mM dATP, 2 mM dCTP, 2 mM dTTP, 0.5 mM dGTP, and 1.5 mM 7-deaza-dGTP.[1]
-
-
Set up the PCR Reaction:
-
On ice, combine the following components in a PCR tube:
-
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| 10X dNTP/7-deaza-dGTP Mix | 2.5 µL | 0.2 mM each dNTP (with 3:1 7-deaza-dGTP:dGTP) |
| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| DNA Template | variable | 5 ng (for human genomic DNA) |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 Units |
| Nuclease-free water | to 25 µL | - |
-
Perform Thermal Cycling:
-
The following is a general cycling protocol that can be adapted. For targets with >70% GC content, increasing the number of cycles to 40 may improve yield.[5]
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 40 sec | 35-40 |
| Annealing | X°C | 1 sec | |
| Extension | 72°C | 0.5-2 min | |
| Final Extension | 72°C | 10 min | 1 |
-
Analyze the PCR Product:
-
Run an aliquot of the completed reaction on an agarose (B213101) gel to visualize the amplified product.
-
Hot-Start PCR with CleanAmp™ 7-deaza-dGTP
For enhanced specificity, a hot-start formulation of 7-deaza-dGTP, such as CleanAmp™, can be used. This involves a thermolabile protecting group on the 3'-hydroxyl of the nucleotide, which is removed at high temperatures, preventing non-specific amplification at lower temperatures.[1][4]
Procedure:
The setup is similar to the standard protocol, but a commercially available CleanAmp™ 7-deaza-dGTP mix is used.
-
Set up the PCR Reaction:
-
Use a pre-made CleanAmp™ 7-deaza-dGTP mix or prepare the reaction as described by the manufacturer.
-
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| CleanAmp™ 7-deaza-dGTP Mix (10mM) | 0.5 µL | 0.2 mM |
| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| DNA Template | variable | 5 ng |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 Units |
| Nuclease-free water | to 25 µL | - |
-
Perform Thermal Cycling:
-
The thermal cycling conditions are similar to the standard protocol. The initial long denaturation step is crucial for the removal of the protecting group from the CleanAmp™ nucleotides.
-
Troubleshooting and Optimization
-
No or Low Product Yield:
-
Increase the number of PCR cycles (up to 40).
-
Optimize the annealing temperature.
-
Increase the extension time for longer targets.
-
Vary the ratio of 7-deaza-dGTP to dGTP.
-
Test different DNA polymerases.
-
-
Non-specific Products:
-
Increase the annealing temperature.
-
Decrease the primer concentration.
-
Use a hot-start polymerase or hot-start 7-deaza-dGTP.
-
Reduce the number of PCR cycles.
-
-
Downstream Applications:
Visualized Experimental Workflow
The following diagram illustrates the general workflow for setting up a PCR reaction with 7-deaza-dGTP.
Caption: Workflow for PCR with 7-deaza-dGTP.
Conclusion
The use of 7-deaza-dGTP is a powerful and effective method for the successful PCR amplification of GC-rich DNA sequences that are otherwise difficult to amplify. By reducing the formation of secondary structures, this nucleotide analog improves the yield and specificity of the reaction. While a 3:1 ratio of 7-deaza-dGTP to dGTP is a robust starting point, empirical optimization of the ratio and other reaction parameters is recommended to achieve the best possible results for a given template. The protocols and guidelines presented here provide a solid foundation for researchers to overcome the challenges of amplifying GC-rich DNA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. biokom.com.pl [biokom.com.pl]
- 7. mp.bmj.com [mp.bmj.com]
- 8. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Enrichment in NGS using 7-deaza-dGTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Next-Generation Sequencing (NGS) has revolutionized genomic research and clinical diagnostics. However, challenges remain in achieving uniform and efficient amplification of all genomic regions, particularly those with high guanine-cytosine (GC) content. GC-rich sequences are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede DNA polymerase activity, leading to biased amplification and incomplete sequence coverage.
One effective strategy to overcome this challenge is the incorporation of 7-deaza-dGTP, a modified guanine (B1146940) analog, into the PCR amplification step of NGS library preparation. By replacing the nitrogen at the 7-position of the purine (B94841) ring with a carbon, 7-deaza-dGTP reduces the strength of Hoogsteen base pairing, thereby destabilizing the secondary structures of GC-rich regions.[1] This results in more uniform amplification, improved coverage of difficult-to-sequence regions, and enhanced overall performance of target enrichment strategies.
These application notes provide a comprehensive overview and detailed protocols for the use of 7-deaza-dGTP in target enrichment for NGS, including a novel method known as Target Enrichment via Enzymatic Digestion in Next-Generation Sequencing (TEEDseq).
Key Applications and Benefits
The use of 7-deaza-dGTP in NGS target enrichment offers several advantages:
-
Improved Sequencing of GC-Rich Regions: Facilitates the amplification and sequencing of GC-rich templates, which are often associated with gene promoters and regulatory regions.[2][3]
-
Reduced GC Bias: Leads to more uniform amplification of regions with varying GC content, resulting in more accurate representation of the genomic landscape.[4]
-
Enhanced Target Capture Specificity: By improving the amplification of target regions, it can increase the on-target rate and the efficiency of target capture.
-
Enables Novel Enrichment Strategies: The unique properties of 7-deaza-dGTP-containing DNA, such as resistance to certain restriction enzymes, have enabled the development of innovative target enrichment methods like TEEDseq.[5][6][7]
Performance Data
The incorporation of 7-deaza-dGTP can significantly enhance the performance of target enrichment in NGS. The following table summarizes key performance metrics from a study utilizing the TEEDseq method for the enrichment of Hepatitis B Virus (HBV) DNA from a serum sample.
| Performance Metric | TEEDseq with 7-deaza-dGTP | Direct Sequencing (Control) | Fold Enrichment |
| On-Target Rate (HBV-mapped reads) | 3.31% ± 0.39% | 0.0073% | 454x |
| HBV-mapped reads (out of 1 million total reads) | 33,153 ± 3900 | 73 ± 21 | - |
Data sourced from Peng et al., 2020.[5][6][7]
Experimental Protocols
This section provides detailed protocols for two key applications of 7-deaza-dGTP in NGS target enrichment.
Protocol 1: General PCR Amplification with 7-deaza-dGTP for NGS Library Preparation
This protocol is designed for the amplification of GC-rich target regions as part of a standard NGS library preparation workflow.
Materials:
-
DNA Template
-
Target-specific Primers
-
High-Fidelity DNA Polymerase (e.g., Phusion, Q5)
-
dNTP mix (containing dATP, dCTP, dTTP)
-
dGTP solution
-
7-deaza-dGTP solution
-
PCR Buffer
-
Nuclease-free water
Procedure:
-
Prepare the PCR Reaction Mix: In a sterile PCR tube, assemble the following components on ice. The final volume is typically 25 µL or 50 µL.
| Component | Final Concentration | Example Volume (25 µL reaction) |
| 5X PCR Buffer | 1X | 5 µL |
| dNTPs (without dGTP) | 200 µM each | 0.5 µL of 10 mM mix |
| dGTP | 50 µM | 0.125 µL of 10 mM |
| 7-deaza-dGTP | 150 µM | 0.375 µL of 10 mM |
| Forward Primer | 0.5 µM | 1.25 µL of 10 µM |
| Reverse Primer | 0.5 µM | 1.25 µL of 10 µM |
| DNA Template | 1-100 ng | X µL |
| High-Fidelity DNA Polymerase | 1-2 units/50 µL | 0.25 µL |
| Nuclease-free water | - | to 25 µL |
-
PCR Cycling: Transfer the PCR tubes to a thermal cycler and perform the following cycling conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | 25-35 |
| Annealing | 60-72°C* | 30 sec | |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Purification and Quantification: Purify the PCR product using a standard PCR purification kit or magnetic beads to remove primers, dNTPs, and enzymes. Quantify the purified library using a fluorometric method (e.g., Qubit) or qPCR.
-
Library Quality Control: Assess the size distribution of the amplified library using a Bioanalyzer or similar instrument.
-
Proceed to Sequencing: The purified and quality-controlled library is now ready for sequencing on an appropriate NGS platform.
Protocol 2: Target Enrichment via Enzymatic Digestion in Next-Generation Sequencing (TEEDseq)
This protocol describes a novel target enrichment strategy that leverages the resistance of 7-deaza-dGTP-incorporated DNA to specific restriction enzymes.[5][6][7]
Workflow Overview:
Caption: TEEDseq Workflow Diagram.
Materials:
-
Total DNA sample
-
Target-specific primers
-
High-Fidelity DNA Polymerase (e.g., Q5)
-
dNTP mix with 7-deaza-dGTP replacing dGTP
-
Splinter oligonucleotide
-
T4 DNA Ligase
-
Restriction enzymes (e.g., AluI, HaeIII, HpyCH4V)
-
Phi29 DNA Polymerase
-
Random hexamer primers
-
Reaction buffers for each enzyme
Procedure:
Step 1: Target-Specific Primer Extension with 7-deaza-dGTP
-
Set up a 50 µL primer extension reaction:
-
1X High-Fidelity Polymerase Buffer
-
0.8 mM dNTP mix (with 7-deaza-dGTP completely replacing dGTP)
-
0.4 µM target-specific reverse primer
-
1-5 µL of template DNA
-
1 unit of High-Fidelity DNA Polymerase
-
-
Perform a limited number of thermal cycles (e.g., 5 cycles) to generate single-stranded target DNA containing 7-deaza-dGTP.
Step 2: Splinter-Assisted Intracellular Cyclization
-
To the primer extension product, add:
-
Splinter oligonucleotide (designed to bring the 5' and 3' ends of the single-stranded target DNA together)
-
T4 DNA Ligase and corresponding buffer
-
-
Incubate at the optimal temperature for the ligase (e.g., 16°C overnight or room temperature for a shorter period) to circularize the target DNA.
Step 3: Enzymatic Digestion of Non-Target DNA
-
Add a cocktail of restriction enzymes (e.g., AluI, HaeIII, and HpyCH4V) and their corresponding buffer to the ligation reaction. These enzymes are chosen for their ability to digest the background genomic DNA but not the 7-deaza-dGTP-containing circularized target DNA.
-
Incubate at the optimal temperature for the restriction enzymes (typically 37°C) for a sufficient time to ensure complete digestion of the background DNA.
-
Heat inactivate the restriction enzymes.
Step 4: Rolling Circle Amplification (RCA)
-
To the digested product, add:
-
Phi29 DNA Polymerase and its reaction buffer
-
Random hexamer primers
-
dNTPs (standard mix with dGTP)
-
-
Incubate at 30°C for several hours (e.g., 4-8 hours) to isothermally amplify the circular target DNA, generating long concatemers of the target sequence.
-
Heat inactivate the Phi29 polymerase.
-
The amplified product is then ready for standard NGS library preparation (fragmentation, adapter ligation, and final amplification).
Signaling Pathways and Molecular Mechanisms
The primary mechanism by which 7-deaza-dGTP enhances NGS target enrichment is through the alteration of DNA structure.
Caption: Mechanism of 7-deaza-dGTP Action.
By substituting the N7 atom of guanine with a carbon, 7-deaza-dGTP disrupts the hydrogen bond formation in the major groove of the DNA helix that is critical for the formation of Hoogsteen base pairs. These non-canonical base pairs are a key component of many secondary structures, such as G-quadruplexes. By preventing their formation, 7-deaza-dGTP allows for more efficient denaturation of the DNA strands and smoother progression of the DNA polymerase, leading to a more faithful and uniform amplification of the target sequences.
Conclusion
The use of 7-deaza-dGTP is a powerful tool for enhancing target enrichment in NGS, particularly for challenging GC-rich regions. It can be readily incorporated into standard PCR protocols for NGS library preparation and has also paved the way for innovative enrichment strategies such as TEEDseq. For researchers and drug development professionals working with complex genomes, the application of 7-deaza-dGTP can lead to more accurate and comprehensive sequencing data, ultimately accelerating discoveries and advancements in genomics.
References
- 1. patents.justia.com [patents.justia.com]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 7-deaza-dGTP in Reducing DNA Secondary Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficulties in the amplification and sequencing of GC-rich DNA regions are a common hurdle in molecular biology research. These sequences are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede DNA polymerase activity, leading to failed or inefficient reactions.[1][2] The nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) is a powerful tool to overcome these challenges. By substituting the nitrogen at the 7-position of the purine (B94841) ring with a carbon, 7-deaza-dGTP disrupts the formation of Hoogsteen base pairing, which is crucial for the stability of many secondary structures, without affecting the standard Watson-Crick base pairing required for accurate DNA synthesis.[1][3] This application note provides detailed protocols and data on the use of 7-deaza-dGTP to enhance PCR and DNA sequencing of GC-rich templates.
Mechanism of Action
The efficacy of 7-deaza-dGTP lies in its chemical structure. The nitrogen atom at position 7 of guanine (B1146940) acts as a hydrogen bond acceptor and is involved in the formation of Hoogsteen G-G base pairs, which are fundamental to the structure of G-quadruplexes and other complex secondary structures. The substitution of this nitrogen with a carbon atom in 7-deaza-dGTP eliminates the possibility of forming these non-Watson-Crick hydrogen bonds.[1][3] Consequently, the incorporation of 7-deaza-dGTP into a DNA strand destabilizes and reduces the formation of secondary structures that would otherwise block the progression of DNA polymerase.[3][4]
Caption: Mechanism of 7-deaza-dGTP in reducing DNA secondary structures.
Applications
The primary applications of 7-deaza-dGTP include:
-
PCR Amplification of GC-Rich Regions: It facilitates the amplification of templates with high GC content that are otherwise difficult to amplify.[2][3][4]
-
DNA Sequencing: Its use in sequencing reactions, particularly Sanger sequencing, helps to resolve band compressions and obtain clear and accurate sequence data from GC-rich templates.[4][5][6]
-
In Vitro Transcription: By reducing secondary structures in the DNA template, it can improve the efficiency of in vitro transcription.
Data Presentation
The following table summarizes the quantitative improvements observed when using 7-deaza-dGTP in PCR for targets with varying GC content.
| Target Gene | GC Content (%) | Amplification with Standard dNTPs | Amplification with 7-deaza-dGTP Mix | Reference |
| BRAF | 60 | Successful | Improved specificity and yield | [1] |
| B4GN4 | 79 | Failed/Non-specific | Successful amplification | [1] |
| GNAQ | 66 | Low yield/Non-specific | High specificity and yield | [1] |
| p16INK4A Promoter | 78 | Faint or no product | Clear, specific product | [6] |
| Fragile X (>85% GC) | >85 | Failed | Successful with CleanAmp™ 7-deaza-dGTP Mix | [2][7] |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is a general guideline for setting up a PCR reaction to amplify a GC-rich DNA target.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
10X PCR buffer
-
dNTP mix (dATP, dCTP, dTTP at 10 mM each)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
Nuclease-free water
Procedure:
-
Prepare the dNTP/7-deaza-dGTP Mix:
-
For a final concentration of 0.2 mM for each nucleotide in the reaction, prepare a working solution containing:
-
0.2 mM dATP
-
0.2 mM dCTP
-
0.2 mM dTTP
-
0.05 mM dGTP
-
0.15 mM 7-deaza-dGTP
-
-
This maintains a total dGTP + 7-deaza-dGTP concentration of 0.2 mM at a 3:1 ratio of the analog to the natural nucleotide.[1][3]
-
-
Set up the PCR Reaction (25 µL total volume):
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| dNTP/7-deaza-dGTP Mix (from step 1) | 5.0 µL | 0.2 mM each nucleotide |
| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| DNA Template (5 ng/µL) | 1.0 µL | 5 ng |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
| Nuclease-free water | to 25 µL | - |
-
Perform Thermal Cycling:
-
Initial Denaturation: 95°C for 10 minutes (for hot-start polymerases or CleanAmp™ versions).[1][8]
-
35-40 Cycles:
-
Denaturation: 95°C for 40 seconds
-
Annealing: X°C for 1 second (A very short annealing time can improve specificity for GC-rich targets).[1]
-
Extension: 72°C for 1 minute (or adjusted based on amplicon length)
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
Analyze the PCR Product:
-
Run an aliquot of the PCR product on an agarose (B213101) gel to verify the size and yield of the amplicon.
-
Caption: Workflow for PCR with 7-deaza-dGTP.
Protocol 2: Sanger Sequencing of GC-Rich PCR Products using 7-deaza-dGTP
This protocol outlines the use of 7-deaza-dGTP in the cycle sequencing reaction. Often, the PCR product is generated using a standard dNTP mix, and 7-deaza-dGTP is included in the sequencing reaction itself. Alternatively, a PCR product generated with 7-deaza-dGTP can be directly sequenced.
Materials:
-
Purified PCR product
-
Sequencing primer
-
Cycle sequencing kit (e.g., BigDye™ Terminator)
-
7-deaza-dGTP-containing sequencing mix or supplement
Procedure:
-
Prepare the Sequencing Reaction:
-
Follow the manufacturer's instructions for the cycle sequencing kit. If the kit does not already contain 7-deaza-dGTP, it can often be substituted for dGTP in the reaction mix. Some studies have shown that a mixture of 7-deaza-dGTP and dITP can also be effective at resolving band compressions.[9]
-
-
A General Reaction Setup (example):
| Component | Volume |
| Sequencing Mix (with 7-deaza-dGTP) | 2.0 µL |
| Purified PCR Product (20-80 ng) | X µL |
| Sequencing Primer (3.2 µM) | 1.0 µL |
| Nuclease-free water | to 10 µL |
-
Perform Cycle Sequencing:
-
Follow the thermal cycling protocol recommended for the sequencing kit.
-
-
Purify the Sequencing Reaction Products:
-
Remove unincorporated dyes and primers using a suitable purification method (e.g., ethanol/EDTA precipitation or spin columns).
-
-
Perform Capillary Electrophoresis:
-
Analyze the purified products on an automated DNA sequencer. The incorporation of 7-deaza-dGTP should result in a reduction of band compressions and a cleaner sequence electropherogram.[6]
-
Troubleshooting and Considerations
-
Enzyme Compatibility: Most common thermostable DNA polymerases are capable of incorporating 7-deaza-dGTP.
-
Hot-Start Formulations: For highly complex templates, using a hot-start version of 7-deaza-dGTP, such as CleanAmp™ 7-deaza-dGTP, can significantly improve specificity by preventing mispriming and primer-dimer formation at low temperatures.[1][2][7]
-
Restriction Enzyme Digestion: DNA containing 7-deaza-dGTP may be resistant to cleavage by certain restriction enzymes whose recognition sites include guanosine.[3] This should be considered in downstream applications.
-
Purity: The purity of the 7-deaza-dGTP is crucial for successful application, as impurities can inhibit the polymerase reaction.[4]
-
Combined Use with Other Additives: For extremely difficult templates, 7-deaza-dGTP can be used in combination with other PCR enhancers like betaine (B1666868) and DMSO.[10]
Conclusion
7-deaza-dGTP is an invaluable tool for the amplification and sequencing of GC-rich DNA. By preventing the formation of secondary structures, it enables the reliable analysis of genomic regions that are otherwise intractable. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize 7-deaza-dGTP in their work, leading to more robust and accurate results in molecular diagnostics and genetic research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Viral Genomes: Applications of 7-deaza-dGTP in Advanced Sequencing Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and complete sequencing of viral genomes is paramount for diagnostics, surveillance, and the development of effective therapeutics and vaccines. However, a significant challenge in virology is the presence of GC-rich regions within viral genomes. These sequences are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede polymerase activity during sequencing reactions. This often leads to incomplete sequence data, reduced read lengths, and inaccuracies. The guanosine (B1672433) analog, 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP), offers a powerful solution to this problem. By substituting the nitrogen at the 7-position of the purine (B94841) ring with a carbon, 7-deaza-dGTP disrupts the formation of Hoogsteen base pairs that stabilize these secondary structures, without compromising the standard Watson-Crick pairing essential for accurate sequencing. This application note details the use of 7-deaza-dGTP in both Sanger and Next-Generation Sequencing (NGS) of viruses, providing detailed protocols and quantitative data to guide researchers in its effective implementation.
Mechanism of Action: Overcoming GC-Rich Hurdles
The primary advantage of 7-deaza-dGTP lies in its ability to prevent the formation of Hoogsteen base pairs, which are a key component of non-canonical DNA secondary structures that can stall DNA polymerases.[1] Standard guanine (B1146940) has a nitrogen atom at the 7th position which can act as a hydrogen bond acceptor, facilitating these alternative base-pairing arrangements. The substitution of this nitrogen with a carbon in 7-deaza-dGTP eliminates this possibility, thereby destabilizing secondary structures and allowing for smoother polymerase processivity.
Caption: 7-deaza-dGTP prevents Hoogsteen base pairing, facilitating sequencing.
Applications in Viral Sequencing
The primary applications of 7-deaza-dGTP in viral sequencing are:
-
Sanger Sequencing of GC-Rich Amplicons: For targeted sequencing of specific viral genes or regions with high GC content, the inclusion of 7-deaza-dGTP in the cycle sequencing reaction mix can significantly improve read length and accuracy. This is particularly valuable for resolving regions that are ambiguous or unreadable with standard dGTP.
-
Next-Generation Sequencing (NGS) Library Preparation: During the PCR amplification step of many NGS library preparation protocols, GC-rich viral templates can be unevenly amplified, leading to biased representation in the final library and poor coverage of these regions. Substituting a portion of the dGTP with 7-deaza-dGTP can lead to more uniform amplification and improved sequencing coverage across the viral genome.
-
Targeted Viral Enrichment in NGS (TEEDseq): A novel application utilizes the resistance of DNA containing 7-deaza-dGTP to digestion by certain restriction enzymes. The "Target Enrichment by Enzymatic Digestion" (TEEDseq) method enriches for specific viral sequences by rendering them resistant to restriction enzymes that would otherwise digest the surrounding host genomic DNA.
Quantitative Data Summary
The following tables summarize the quantitative impact of using 7-deaza-dGTP in viral sequencing applications.
Table 1: Sanger Sequencing of GC-Rich Viral Amplicons
| Virus Target | Sequencing Method | Key Finding | Reference |
| Human p16INK4A promoter (model for GC-rich regions) | Sanger Sequencing | Successful generation of full-length PCR products and readable sequences where standard methods failed. | [2] |
| HUMARA exon 1 (model for GC-rich regions) | Sanger Sequencing | Improved sequencing results, especially with low-quality DNA templates. | [2] |
| GC-Rich Templates (General) | Cycle Sequencing | Optimal read length and resolution of band compressions with a 4:1 ratio of 7-deaza-dGTP to dITP. | [3] |
Table 2: Next-Generation Sequencing of Viral Genomes
| Virus Target | Sequencing Method | Metric | Result | Reference |
| Hepatitis B Virus (HBV) | TEEDseq (NGS) | On-target Enrichment | 454-fold enrichment compared to direct Illumina sequencing. | [4] |
| GC-rich targets (general) | PCR for NGS | Amplification | Successful amplification of targets with >85% GC content. | [5] |
| General Viral Sequencing | NGS with 7-deaza-dGTP | GC Bias | Improves sequencing performance in GC-rich regions. |
Experimental Protocols
Protocol 1: Sanger Sequencing of GC-Rich Viral Amplicons with 7-deaza-dGTP
This protocol is designed for the sequencing of viral PCR products with high GC content.
1. PCR Amplification of Viral Target:
-
Perform PCR to amplify the viral region of interest. For GC-rich targets, consider using a PCR master mix that includes 7-deaza-dGTP or adding it separately. A common recommendation is a 3:1 ratio of 7-deaza-dGTP to dGTP in the dNTP mix.
-
Verify the PCR product by gel electrophoresis to ensure a single, specific amplicon of the correct size.
-
Purify the PCR product using a standard PCR purification kit to remove primers and unincorporated dNTPs.
2. Cycle Sequencing Reaction:
-
Set up the cycle sequencing reaction as follows:
| Component | Volume/Amount |
| Purified PCR Product (20-80 ng) | X µL |
| Sequencing Primer (5 pmol) | 1 µL |
| BigDye™ Terminator v3.1 Ready Reaction Mix (or similar) | 2 µL |
| 5x Sequencing Buffer | 2 µL |
| 7-deaza-dGTP Sequencing Mix (e.g., 4:1 7-deaza-dGTP:dITP) | 2 µL |
| Nuclease-free Water | to 10 µL |
-
Note: The BigDye™ Terminator mix contains dNTPs. For highly problematic sequences, using a sequencing mix with a pre-optimized ratio of 7-deaza-dGTP can be beneficial. Alternatively, some sequencing facilities offer a "dGTP protocol" where they use a proprietary mix containing 7-deaza-dGTP.
3. Thermal Cycling:
-
Perform cycle sequencing using the following parameters:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
-
4. Post-Reaction Cleanup and Analysis:
-
Purify the cycle sequencing product to remove unincorporated dye terminators.
-
Resuspend the purified product in Hi-Di™ Formamide.
-
Denature at 95°C for 5 minutes and snap-cool on ice.
-
Analyze on a capillary electrophoresis-based genetic analyzer.
Caption: Workflow for Sanger sequencing of GC-rich viral amplicons.
Protocol 2: Incorporation of 7-deaza-dGTP in an NGS Library Preparation Workflow
This protocol describes the modification of a standard NGS library preparation protocol (e.g., Illumina DNA Prep) at the PCR amplification step to improve the sequencing of GC-rich viral genomes.
1. Library Preparation (Initial Steps):
-
Follow the manufacturer's protocol for your chosen NGS library preparation kit for the initial steps of DNA fragmentation, end-repair, and adapter ligation.
2. PCR Amplification with 7-deaza-dGTP:
-
At the library amplification step, modify the PCR master mix to include 7-deaza-dGTP.
-
Prepare a dNTP mix with a 3:1 ratio of 7-deaza-dGTP to dGTP. The final concentration of each dNTP in the reaction should be maintained as recommended by the library preparation kit protocol.
-
Substitute the dNTP mix provided in the kit with your custom mix.
-
Alternatively, use a commercially available PCR master mix that is optimized for GC-rich templates and contains 7-deaza-dGTP.
3. Thermal Cycling:
-
Use the thermal cycling conditions recommended in the library preparation protocol. For highly GC-rich viruses, you may need to optimize the annealing and extension temperatures and times.
4. Library Quantification and Sequencing:
-
After PCR, purify the library according to the kit's instructions.
-
Quantify the final library and assess its size distribution.
-
Proceed with sequencing on an Illumina or other suitable NGS platform.
Protocol 3: TEEDseq for Targeted Viral Enrichment
This protocol provides a detailed methodology for the TEEDseq method, as described for Hepatitis B Virus (HBV) enrichment.[4]
1. Primer Extension with 7-deaza-dGTP:
-
Design primers specific to the viral target of interest.
-
Perform a primer extension reaction using a DNA polymerase and a dNTP mix where dGTP is completely replaced by 7-deaza-dGTP (c7dGTP). This creates a single-stranded DNA copy of the viral target containing c7dGTP.
2. Splinter-Assisted Intracellular Cyclization:
-
Use a splinter oligonucleotide that is complementary to the 5' and 3' ends of the newly synthesized viral ssDNA to bring the ends together.
-
Ligate the ends to form a circular ssDNA molecule.
3. Restriction Enzyme Digestion:
-
Treat the entire sample with a cocktail of restriction enzymes (e.g., AluI, HaeIII, HpyCH4V) that have recognition sites within the host genome but are blocked by the presence of c7dGTP in the viral DNA. This selectively digests the host DNA, leaving the circular viral DNA intact.
4. Two-Phase Rolling Circle Amplification (RCA):
-
Perform RCA on the enriched circular viral DNA to amplify the target sequence. This generates long concatemers of the viral DNA.
5. NGS Library Preparation and Sequencing:
-
Fragment the RCA products.
-
Prepare an NGS library from the fragmented viral DNA using a standard protocol.
-
Sequence the library on an NGS platform.
Caption: Workflow of the TEEDseq method for targeted viral enrichment.
Conclusion
The incorporation of 7-deaza-dGTP into viral sequencing workflows is a robust strategy for overcoming the challenges posed by GC-rich regions. For Sanger sequencing, it enables the resolution of previously unreadable sequences, leading to more complete and accurate data for targeted studies. In the realm of NGS, its use during library preparation can mitigate amplification bias and improve the uniformity of genome coverage, while innovative methods like TEEDseq leverage its unique properties for highly effective viral enrichment. By understanding the mechanism of action and following optimized protocols, researchers can significantly enhance the quality and depth of their viral sequencing data, accelerating progress in virology research and development.
References
- 1. Sanger Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 2. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Incorporation of 7-Cyano-7-deaza-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-7-deaza-2'-deoxyguanosine (dGCN) is a modified nucleoside analog of deoxyguanosine (dG). The substitution of the nitrogen atom at position 7 with a carbon atom and the addition of a cyano group in the major groove of the DNA helix offers unique properties that are advantageous in various molecular biology applications. These application notes provide an overview of the utility of 7-Cyano-7-deaza-2'-deoxyguanosine-5'-triphosphate (dGCNTP) and detailed protocols for its enzymatic incorporation into DNA.
The primary advantage of incorporating dGCN is the reduction of secondary structures in GC-rich regions. The 7-deaza modification eliminates the Hoogsteen base pairing potential of guanine, which can lead to the formation of G-quadruplexes and other stable secondary structures that impede DNA polymerase activity. Consequently, dGCNTP is a valuable reagent for the amplification and sequencing of GC-rich DNA templates.
Applications
-
PCR and Sequencing of GC-Rich Templates: The incorporation of dGCN reduces the melting temperature (Tm) of GC-rich DNA regions, thereby preventing the formation of secondary structures that can cause DNA polymerase to stall. This leads to improved yield and readability in PCR and sequencing reactions of templates such as CpG islands and gene promoter regions.
-
DNA Labeling and Functionalization: The 7-position of deazaguanine is amenable to further chemical modification, allowing for the introduction of labels (e.g., fluorophores, biotin) or functional groups for downstream applications in diagnostics and nanotechnology.
-
Probing DNA-Protein Interactions: The absence of the N7 atom in the major groove can be used to investigate the role of specific hydrogen bond interactions in the recognition of DNA by proteins and other molecules.
-
Development of Therapeutic Oligonucleotides: Modified oligonucleotides containing dGCN may exhibit altered stability and binding properties, which is an area of interest in the development of antisense and antigene therapies.
Data Presentation
Table 1: Comparative Incorporation of 7-Deazaguanine (B613801) Analogs by DNA Polymerases
| Modified dGTP Analog | Substituent at C7 | % Incorporation (vs. dGTP) by Bst DNA Polymerase |
| 7-deaza-dGTP | -H | 33% |
| 7-methyl-7-deaza-dGTP | -CH3 | 42% |
| 7-vinyl-7-deaza-dGTP | -CH=CH2 | 38% |
| 7-ethynyl-7-deaza-dGTP | -C≡CH | 57% |
| 7-phenyl-7-deaza-dGTP | -C6H5 | 69% |
Data adapted from a study on competitive primer extension with Bst DNA polymerase.
Experimental Protocols
Protocol 1: Enzymatic Incorporation of dGCNTP using Primer Extension Assay
This protocol describes a method to assess the incorporation of dGCNTP by a DNA polymerase opposite a cytosine in a template strand.
Materials:
-
dGCNTP
-
Natural dNTPs (dATP, dCTP, dTTP, dGTP)
-
DNA polymerase (e.g., Taq DNA Polymerase, Klenow Fragment (exo-), or a high-fidelity polymerase)
-
10X DNA polymerase reaction buffer
-
Forward primer (labeled, e.g., with 5'-FAM)
-
Template oligonucleotide containing a target cytosine
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Gel loading buffer (e.g., formamide-based)
-
Fluorescence imager
Procedure:
-
Primer-Template Annealing:
-
Prepare a mixture of the labeled forward primer and the template oligonucleotide in a 1:1.2 molar ratio in 1X DNA polymerase reaction buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction Setup:
-
Prepare the following reaction mixtures in separate tubes:
-
Control (Full Extension): Annealed primer-template, 100 µM each of dATP, dCTP, dTTP, and dGTP, DNA polymerase, and 1X reaction buffer.
-
Test (dGCNTP Incorporation): Annealed primer-template, 100 µM each of dATP, dCTP, dTTP, and dGCNTP, DNA polymerase, and 1X reaction buffer.
-
Negative Control (No dGTP/dGCNTP): Annealed primer-template, 100 µM each of dATP, dCTP, and dTTP, DNA polymerase, and 1X reaction buffer.
-
-
The final reaction volume is typically 20 µL. The amount of DNA polymerase should be optimized according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the chosen DNA polymerase for 30-60 minutes.
-
-
Reaction Quenching:
-
Stop the reactions by adding an equal volume of gel loading buffer containing formamide (B127407) and EDTA.
-
-
Denaturing PAGE Analysis:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the desired resolution is achieved.
-
-
Visualization:
-
Visualize the gel using a fluorescence imager to detect the labeled DNA fragments. The product of the dGCNTP incorporation reaction should show a band corresponding to the full-length extension product, similar to the positive control.
-
Mandatory Visualizations
Caption: Workflow for the enzymatic incorporation of dGCNTP via a primer extension assay.
Caption: The DpdA/DpdB enzymatic pathway for the incorporation of 7-cyano-7-deazaguanine (preQ0) into DNA.
Application Notes: Utilizing 7-deaza-dGTP for Robust Amplification of High GC Content DNA Templates
Introduction
The amplification of DNA sequences with high guanine-cytosine (GC) content presents a significant challenge in molecular biology.[1][2] These regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede or completely block the progression of DNA polymerase during PCR.[1][3] This often leads to low amplification yield, non-specific products, or complete reaction failure.[3] To overcome these obstacles, various strategies have been developed, including the use of specialized polymerases, PCR additives, and modified thermal cycling protocols.[1][4] Among the most effective approaches is the substitution of deoxyguanosine triphosphate (dGTP) with its analog, 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP).[3][5]
Mechanism of Action
The efficacy of 7-deaza-dGTP lies in its modified purine (B94841) ring structure. The nitrogen atom at position 7 of the guanine (B1146940) base is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which is crucial for the stability of G-quadruplexes and other complex secondary structures, without disrupting the standard Watson-Crick base pairing required for DNA replication.[3] By weakening these secondary structures, 7-deaza-dGTP facilitates the smooth progression of DNA polymerase along the template, leading to improved amplification of GC-rich regions.[6]
Benefits and Applications
The incorporation of 7-deaza-dGTP into PCR reactions offers several advantages:
-
Improved Amplification Efficiency and Specificity: By reducing the formation of secondary structures, 7-deaza-dGTP significantly enhances the yield and specificity of PCR products from GC-rich templates.[3][5] It has been shown to be effective for templates with up to 85% GC content.[4]
-
Enhanced Downstream Applications: The use of 7-deaza-dGTP in the initial PCR amplification can greatly improve the quality of subsequent applications like Sanger sequencing.[4][7] It helps to eliminate artifacts and band compressions that are common when sequencing GC-rich DNA.[2][7]
-
Compatibility with Various Polymerases: 7-deaza-dGTP can be used with a variety of thermostable DNA polymerases.[8]
-
Use in Combination with Other Additives: For particularly challenging templates, 7-deaza-dGTP can be used in conjunction with other PCR enhancers like betaine (B1666868) and dimethyl sulfoxide (B87167) (DMSO) to further improve amplification success.[9]
Hot Start 7-deaza-dGTP
To further enhance specificity, "Hot Start" versions of 7-deaza-dGTP have been developed.[3][4] These analogs are reversibly blocked at the 3'-hydroxyl group, preventing their incorporation by DNA polymerase at lower temperatures where non-specific primer annealing can occur.[1][4] The blocking group is removed during the initial high-temperature denaturation step of PCR, allowing the polymerase to function only when stringent primer binding occurs.[1][4] This "Hot Start" approach minimizes the formation of primer-dimers and other non-specific products, leading to cleaner and more robust amplification of the desired target.[3][4]
Data Presentation
Table 1: Comparison of PCR Amplification with Standard dNTPs vs. 7-deaza-dGTP Mix for High GC-Content Targets
| Target Gene | GC Content (%) | Amplification with Standard dNTPs | Amplification with CleanAmp™ 7-deaza-dGTP Mix |
| ACE | 66 | Successful | Successful, with higher yield and specificity |
| BRAF | 64 | Successful | Successful, with higher yield and specificity |
| B4GN4 | 57 | Successful | Successful, with higher yield and specificity |
| GNAQ | 79 | Unsuccessful | Successful |
Data adapted from studies on CleanAmp™ 7-deaza-dGTP, which showed improved amplification for targets with high GC content.[3]
Table 2: Effect of 7-deaza-dGTP in Combination with Other Additives for a 79% GC-Rich Template (RET Promoter)
| Additive(s) | PCR Product |
| None | Non-specific product (344 bp) |
| Betaine + 7-deaza-dGTP | Specific product with some non-specific bands |
| Betaine + DMSO + 7-deaza-dGTP | Single, specific PCR product |
This table summarizes findings where a combination of betaine, DMSO, and 7-deaza-dGTP was essential for the specific amplification of a high GC-content region.[9]
Experimental Protocols
Protocol 1: Standard PCR for High GC-Content Template using 7-deaza-dGTP
This protocol provides a starting point for amplifying a DNA template with high GC content using a standard thermostable DNA polymerase.
Materials:
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
10X PCR Buffer
-
dNTP mix (containing dATP, dCTP, dTTP)
-
dGTP
-
7-deaza-dGTP
-
Forward and Reverse Primers (0.2 µM final concentration)
-
DNA Template (5-50 ng of genomic DNA)
-
Nuclease-free water
Procedure:
-
Prepare the dNTP/7-deaza-dGTP Mix: Prepare a nucleotide mixture with a 1:3 ratio of dGTP to 7-deaza-dGTP.[3][6] For a final concentration of 200 µM total dNTPs, the mix should contain 200 µM dATP, 200 µM dCTP, 200 µM dTTP, 50 µM dGTP, and 150 µM 7-deaza-dGTP.
-
Set up the PCR Reaction: On ice, combine the following components in a PCR tube:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP/7-deaza-dGTP Mix | 1 µL | 200 µM of each dNTP |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| DNA Template | X µL | 5-50 ng |
| Thermostable DNA Polymerase | 0.5 µL | 2.5 Units |
| Nuclease-free water | to 50 µL |
-
Perform Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5-10 minutes | 1 |
| Denaturation | 95°C | 30-60 seconds | 30-40 |
| Annealing | 55-68°C* | 30-60 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
* The annealing temperature should be optimized for the specific primer pair.
-
Analyze the PCR Product: Analyze the amplified product by agarose (B213101) gel electrophoresis.
Protocol 2: PCR using Hot Start 7-deaza-dGTP for Enhanced Specificity
This protocol is recommended for templates that are prone to non-specific amplification.
Materials:
-
Hot Start DNA Polymerase
-
10X PCR Buffer
-
CleanAmp™ 7-deaza-dGTP Mix (or equivalent)
-
Forward and Reverse Primers (0.2 µM final concentration)
-
DNA Template (5 ng of genomic DNA)
-
Nuclease-free water
Procedure:
-
Set up the PCR Reaction: On ice, combine the following components in a PCR tube:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| CleanAmp™ 7-deaza-dGTP Mix | 1 µL | 200 µM |
| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| DNA Template | X µL | 5 ng |
| Hot Start DNA Polymerase | 0.25 µL | 1.25 Units |
| Nuclease-free water | to 25 µL |
-
Perform Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 40 seconds | 35-40 |
| Annealing | X°C* | 1 second | |
| Extension | 72°C | 1 minute | |
| Final Extension | 72°C | 7 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
* The annealing temperature (X) should be optimized for the specific target.[3] A very short annealing time of 1 second can improve specificity.[3]
-
Analyze the PCR Product: Analyze the amplified product by agarose gel electrophoresis.
Protocol 3: Amplification of Extremely GC-Rich Templates with a Combination of Additives
This protocol is designed for templates that fail to amplify with 7-deaza-dGTP alone.
Materials:
-
Thermostable DNA Polymerase
-
10X PCR Buffer with MgCl₂
-
dNTP mix (containing dATP, dCTP, dTTP)
-
dGTP
-
7-deaza-dGTP
-
Betaine (5 M stock)
-
DMSO
-
Forward and Reverse Primers
-
DNA Template
-
Nuclease-free water
Procedure:
-
Prepare the dNTP/7-deaza-dGTP Mix: Prepare a nucleotide mixture as described in Protocol 1.
-
Set up the PCR Reaction: On ice, combine the following components:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP/7-deaza-dGTP Mix | 1 µL | 50 µM 7-deaza-dGTP |
| Betaine (5 M) | 13 µL | 1.3 M |
| DMSO | 2.5 µL | 5% |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| DNA Template | X µL | As required |
| Thermostable DNA Polymerase | 0.5 µL | 2.5 Units |
| Nuclease-free water | to 50 µL |
-
Perform Thermal Cycling: Use a thermal cycling protocol similar to Protocol 1, but optimization of the annealing temperature is critical.
-
Analyze the PCR Product: Analyze the amplified product by agarose gel electrophoresis. The combination of these three additives has been shown to be effective for templates with GC content up to 79%.[9]
Visualizations
Caption: Mechanism of 7-deaza-dGTP action in preventing secondary structures.
Caption: Workflow for amplification and sequencing of high GC content DNA.
Caption: Factors contributing to successful amplification of high GC DNA.
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mp.bmj.com [mp.bmj.com]
- 3. tandfonline.com [tandfonline.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermostable DNA polymerase - Wikipedia [en.wikipedia.org]
- 9. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting failed PCR with GC-rich DNA using 7-deaza-dGTP
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues encountered when amplifying GC-rich DNA, with a specific focus on the use of 7-deaza-dGTP.
Troubleshooting Failed PCR with GC-Rich DNA
Amplifying DNA regions with high Guanine-Cytosine (GC) content can be challenging due to the formation of stable secondary structures that impede DNA polymerase activity.[1][2] The following guide provides solutions to common problems encountered during GC-rich PCR.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low PCR product yield | High GC content (>60%) leading to secondary structures. [2][3] | - Incorporate 7-deaza-dGTP in the PCR mix. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.[4] - Use a polymerase specifically designed for GC-rich templates.[2][3] - Add PCR enhancers such as Betaine (B1666868) (0.5-2 M), DMSO (2-10%), or Glycerol (5-25%).[5] |
| Inefficient denaturation of the DNA template. [3] | - Increase the initial denaturation time and/or temperature. Be cautious as prolonged high temperatures can damage the polymerase.[6] | |
| Suboptimal annealing temperature. [2] | - Optimize the annealing temperature using a gradient PCR. A higher annealing temperature can increase specificity.[2] | |
| Non-specific bands or smearing | Primers annealing to non-target sites. | - Increase the annealing temperature.[2] - Redesign primers to be longer and have a higher melting temperature (Tm). - Use a "hot-start" polymerase to minimize non-specific amplification during reaction setup.[1] |
| Excessive MgCl₂ concentration. | - Titrate the MgCl₂ concentration. While the standard is 1.5-2.0 mM, GC-rich templates may require different concentrations.[2] | |
| Difficulty sequencing the PCR product | Formation of secondary structures in the sequencing reaction. [7] | - Perform the initial PCR using 7-deaza-dGTP to generate a template with reduced secondary structure.[7][8] |
| Poor staining with ethidium (B1194527) bromide. | - Note that PCR products containing 7-deaza-dGTP may stain poorly with ethidium bromide.[3] Consider using alternative DNA stains. |
Experimental Protocol: PCR of a GC-Rich Template Using 7-deaza-dGTP
This protocol provides a starting point for amplifying a GC-rich DNA template. Optimization of each component may be necessary for specific targets.
1. Reagent Preparation:
-
Prepare a dNTP mix containing 7-deaza-dGTP. A common ratio is 3 parts 7-deaza-dGTP to 1 part dGTP. For a final concentration of 200 µM for each nucleotide in the reaction, the mix would contain:
-
200 µM dATP
-
200 µM dCTP
-
200 µM dTTP
-
150 µM 7-deaza-dGTP
-
50 µM dGTP
-
2. PCR Reaction Setup (25 µL reaction):
| Component | Final Concentration | Volume |
| 5X GC Buffer | 1X | 5 µL |
| dNTP mix with 7-deaza-dGTP | 200 µM each | 2.5 µL |
| Forward Primer | 0.2-0.5 µM | 0.5 µL |
| Reverse Primer | 0.2-0.5 µM | 0.5 µL |
| Template DNA | 1-100 ng | 1 µL |
| High-Fidelity DNA Polymerase | 1-1.25 Units | 0.25 µL |
| Nuclease-free water | - | to 25 µL |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 10 min | 1 |
| Denaturation | 95°C | 40 sec | \multirow{3}{}{35-40} |
| Annealing | 60-68°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ | - |
*Optimize the annealing temperature using a gradient PCR.
4. Post-PCR Analysis:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis. Remember that products containing 7-deaza-dGTP may exhibit weaker staining with ethidium bromide.[3]
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and how does it work?
A1: 7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP). It has a carbon atom instead of a nitrogen atom at the 7th position of the purine (B94841) ring.[9] This modification reduces the formation of Hoogsteen base pairing, which is a major contributor to the secondary structures in GC-rich regions.[4] By incorporating 7-deaza-dGTP, the stability of these secondary structures is decreased, allowing the DNA polymerase to proceed through the template more efficiently.
Q2: When should I use 7-deaza-dGTP?
A2: You should consider using 7-deaza-dGTP when you are experiencing failed or inefficient PCR amplification of DNA templates with a GC content of 60% or higher.[2] It is particularly useful when other optimization strategies, such as adjusting the annealing temperature or using PCR enhancers like DMSO or betaine, have not been successful.[8]
Q3: What are the limitations of using 7-deaza-dGTP?
A3: The primary limitation is that PCR products containing 7-deaza-dGTP may not be suitable for downstream applications that rely on enzymes that recognize the N7 position of guanine. Additionally, as mentioned, these products can show reduced staining with ethidium bromide.[3]
Q4: Can I use 7-deaza-dGTP in combination with other PCR additives?
A4: Yes, in fact, for very challenging GC-rich targets, a combination of 7-deaza-dGTP with other additives like betaine and DMSO has been shown to be effective.[10]
Q5: Are there alternatives to 7-deaza-dGTP?
A5: Yes, several other strategies can be employed to amplify GC-rich DNA. These include using specialized DNA polymerases with high processivity, adding other PCR enhancers like formamide (B127407) or glycerol, and optimizing thermal cycling conditions.[3][6] For some applications, other nucleotide analogs like dITP might also be considered.[7]
Visual Guides
The following diagrams illustrate the troubleshooting workflow for GC-rich PCR and the mechanism of action of 7-deaza-dGTP.
Caption: Troubleshooting workflow for failed GC-rich PCR.
Caption: Mechanism of 7-deaza-dGTP in preventing secondary structures.
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. genelink.com [genelink.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Restriction Enzyme Inhibition by 7-deaza-guanine: A Technical Support Guide
For researchers, scientists, and drug development professionals incorporating 7-deaza-guanine into their workflows, its impact on enzymatic processes is a critical consideration. This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during restriction enzyme digestion of DNA containing this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-guanine and why is it used?
7-deaza-guanine is a synthetic analog of the natural DNA base guanine (B1146940). It is primarily used in molecular biology to overcome challenges associated with GC-rich DNA sequences. By replacing guanine with 7-deaza-guanine during PCR or other enzymatic DNA synthesis methods, the formation of secondary structures (like hairpins) that can inhibit polymerase activity is reduced. This leads to more efficient amplification and sequencing of GC-rich regions.
Q2: How does 7-deaza-guanine inhibit restriction enzyme digestion?
The inhibition of restriction enzyme activity is primarily due to steric hindrance.[1] The 7-deaza modification, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, alters the major groove of the DNA helix. Many restriction enzymes make critical contacts with the N7 atom of guanine for recognition and binding. The absence of this nitrogen atom in 7-deaza-guanine disrupts these interactions, preventing or reducing the enzyme's ability to cleave the DNA.
Q3: Are all restriction enzymes inhibited by 7-deaza-guanine?
No, the effect of 7-deaza-guanine on restriction enzymes is not universal. The degree of inhibition depends on the specific enzyme and its recognition sequence and binding mechanism. Some enzymes are completely inhibited, some show partial inhibition, and others are unaffected.
Q4: Can I still use restriction enzymes on DNA containing 7-deaza-guanine?
Yes, but it requires careful selection of restriction enzymes that are known to be insensitive or only partially inhibited by the modification. It is crucial to consult empirical data to determine which enzymes are compatible with your 7-deaza-guanine-containing DNA.
Troubleshooting Guide
Issue: Complete or partial inhibition of restriction digestion
Potential Cause 1: Enzyme Sensitivity The most likely reason for digestion failure is the sensitivity of the chosen restriction enzyme to 7-deaza-guanine within its recognition site.
Solution:
-
Consult the data table below: Check the provided table for a list of enzymes and their known sensitivity to 7-deaza-guanine.
-
Choose an insensitive enzyme: If possible, select an enzyme that is not affected by the modification to achieve your desired cleavage pattern.
-
Perform a pilot digest: If data is unavailable for your enzyme of interest, perform a small-scale pilot experiment to test its activity on your modified DNA compared to an unmodified control.
Potential Cause 2: Incomplete Incorporation of 7-deaza-dGTP If the incorporation of 7-deaza-dGTP during PCR was inefficient, you may have a mixed population of DNA molecules. This can lead to partial digestion, where only the unmodified DNA is cleaved.
Solution:
-
Optimize PCR conditions: Ensure your PCR protocol is optimized for the efficient incorporation of 7-deaza-dGTP. This may include adjusting the ratio of 7-deaza-dGTP to dGTP.
-
Purify PCR product: Purifying the PCR product can help remove any unincorporated nucleotides that might interfere with downstream applications.
Potential Cause 3: General Restriction Digestion Problems Standard issues with restriction digests can still occur, independent of the 7-deaza-guanine modification.
Solution:
-
Verify DNA quality and quantity: Ensure your DNA is free of contaminants (e.g., ethanol, salts, proteins) and that you are using the correct amount for the reaction.
-
Check enzyme activity: Use a control DNA (like lambda DNA) to confirm that the enzyme is active.
-
Review reaction setup: Double-check the reaction buffer, incubation temperature, and incubation time to ensure they are optimal for the specific enzyme.
Quantitative Data Summary
The following table summarizes the effects of 7-deaza-guanine on various restriction enzymes. This data is compiled from multiple sources and should be used as a guide for enzyme selection.
| Restriction Enzyme | Recognition Sequence | Effect of 7-deaza-guanine |
| AluI | AG'CT | Resistant[2] |
| HaeIII | GG'CC | Resistant[2] |
| HpyCH4V | TG'CA | Resistant[2] |
| MaeIII | 'GTNAC | Cleaves modified DNA[3] |
| RsaI | GT'AC | Cleaves modified DNA[3] |
| HindIII | A'AGCTT | Cleaves modified DNA[3] |
| PvuII | CAG'CTG | Cleaves modified DNA[3] |
| TaqI | T'CGA | Cleaves modified DNA[3] |
| HpaII | C'CGG | Partially inhibited |
| EcoRI | G'AATTC | Inhibited |
| BamHI | G'GATCC | Inhibited |
| NotI | GC'GGCCGC | Inhibited |
| SacI | GAGCT'C | Inhibited |
| SmaI | CCC'GGG | Inhibited |
| XbaI | T'CTAGA | Inhibited |
Note: "Resistant" or "Cleaves modified DNA" indicates that the enzyme is capable of digesting DNA containing 7-deaza-guanine. "Inhibited" suggests a significant reduction or complete loss of cleavage activity. "Partially inhibited" indicates a noticeable but not complete loss of activity. It is always recommended to perform a pilot experiment for critical applications.
Experimental Protocols
Protocol: Assessing Restriction Enzyme Sensitivity to 7-deaza-guanine Modified DNA
This protocol allows for a direct comparison of a restriction enzyme's activity on DNA with and without 7-deaza-guanine.
1. Materials:
-
DNA template (e.g., a plasmid or a PCR product with known restriction sites for the enzyme of interest)
-
PCR primers flanking the restriction site(s)
-
Standard dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Modified dNTP mix (dATP, dCTP, 7-deaza-dGTP, dTTP)
-
Taq DNA polymerase or a high-fidelity polymerase
-
Restriction enzyme and corresponding 10X reaction buffer
-
Nuclease-free water
-
Agarose (B213101) gel and electrophoresis system
-
DNA loading dye
-
DNA size standard (ladder)
2. Procedure:
-
Step 1: PCR Amplification
-
Set up two parallel PCR reactions.
-
Reaction 1 (Control): Use the standard dNTP mix.
-
Reaction 2 (Modified): Use the modified dNTP mix, completely replacing dGTP with 7-deaza-dGTP.
-
Perform PCR under standard cycling conditions appropriate for your template and primers.
-
-
Step 2: PCR Product Purification
-
Purify the PCR products from both reactions using a standard PCR clean-up kit to remove primers, dNTPs, and polymerase.
-
Quantify the concentration of the purified PCR products.
-
-
Step 3: Restriction Digestion
-
Set up four restriction digest reactions in separate tubes:
-
Control DNA, No Enzyme: 1 µg of control PCR product, 1X reaction buffer, nuclease-free water to final volume.
-
Control DNA, With Enzyme: 1 µg of control PCR product, 1 µL of restriction enzyme, 1X reaction buffer, nuclease-free water to final volume.
-
Modified DNA, No Enzyme: 1 µg of modified PCR product, 1X reaction buffer, nuclease-free water to final volume.
-
Modified DNA, With Enzyme: 1 µg of modified PCR product, 1 µL of restriction enzyme, 1X reaction buffer, nuclease-free water to final volume.
-
-
Incubate all reactions at the optimal temperature for the restriction enzyme for 1-2 hours.
-
-
Step 4: Agarose Gel Electrophoresis
-
Add DNA loading dye to each reaction.
-
Load the samples onto an agarose gel along with a DNA size standard.
-
Run the gel at an appropriate voltage until the bands are well-separated.
-
-
Step 5: Analysis
-
Visualize the DNA bands under UV light.
-
Expected Results:
-
Lanes 1 & 3 (No Enzyme): A single band corresponding to the size of the uncut PCR product.
-
Lane 2 (Control DNA, With Enzyme): Digested bands of the expected sizes, confirming enzyme activity.
-
Lane 4 (Modified DNA, With Enzyme):
-
No Inhibition: Digested bands identical to Lane 2.
-
Partial Inhibition: A mix of the uncut PCR product band and the digested bands.
-
Complete Inhibition: A single band corresponding to the uncut PCR product.
-
-
-
Visualizations
Caption: Experimental workflow for assessing enzyme sensitivity.
Caption: Troubleshooting workflow for failed digestions.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amplification of GC-Rich Regions with 7-deaza-dGTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-deaza-dGTP to overcome challenges associated with the PCR amplification of GC-rich DNA templates.
Troubleshooting Guide
Problem 1: Nonspecific Amplification or Smearing on Gel
Nonspecific amplification is a common issue when working with GC-rich templates due to the formation of secondary structures and mis-priming.[1][2] Here’s a step-by-step guide to troubleshoot this problem.
Workflow for Troubleshooting Nonspecific Amplification
References
Technical Support Center: Sequencing 7-deaza-dGTP-containing Amplicons
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the DNA sequencing of amplicons containing 7-deaza-dGTP.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your sequencing experiments.
Problem 1: Poor or no signal in Sanger sequencing electropherogram.
Possible Cause:
-
Low template concentration: Insufficient amplicon to be sequenced.
-
Primer issues: The sequencing primer is not annealing efficiently to the 7-deaza-dGTP-containing template.
-
Suboptimal cycling conditions: The denaturation, annealing, or extension steps are not effective for the modified template.
-
Inhibitors in the template prep: Contaminants from the PCR or cleanup steps are interfering with the sequencing reaction.
Troubleshooting Steps:
-
Quantify and qualify your amplicon: Run an aliquot of your PCR product on an agarose (B213101) gel to confirm the presence of a single, specific band and estimate its concentration.
-
Optimize primer concentration: Increase the amount of sequencing primer in the reaction.
-
Adjust sequencing cycling conditions:
-
Re-purify your amplicon: Use a reliable PCR purification kit to remove residual primers, dNTPs, and salts.
Problem 2: Abrupt signal drop or truncated sequence data.
Possible Cause:
-
Stable secondary structures: GC-rich regions can form strong secondary structures (hairpins) that block the DNA polymerase, even with the presence of 7-deaza-dGTP.[3][4]
-
Polymerase slippage: Homopolymer regions (e.g., poly-G or poly-C tracts) can cause the polymerase to dissociate from the template.
Troubleshooting Steps:
-
Add reaction enhancers:
-
Incorporate DMSO into the sequencing reaction at a final concentration of 5-8%.[1][2]
-
Use betaine (B1666868) at a concentration range of 0.1 M to 1.5 M.[5]
-
-
Sequence the opposite strand: Designing a primer to sequence the complementary strand can often bypass the problematic secondary structure.[4]
-
Design a new primer: Place a new sequencing primer closer to the region where the signal drops off.[1]
-
Linearize plasmid templates: If your amplicon is cloned into a plasmid, linearizing the plasmid with a restriction enzyme can help relax secondary structures.[1][4]
Frequently Asked Questions (FAQs)
Q1: Why am I seeing compressed bands or ambiguous base calls in my Sanger sequencing data even when using 7-deaza-dGTP?
A1: While 7-deaza-dGTP is designed to reduce band compression by weakening Hoogsteen base pairing, severe secondary structures in highly GC-rich regions can still cause issues.[6][7][8] To further resolve this, you can try a combination of nucleotide analogs. A mixture of 7-deaza-dGTP and dITP, particularly at a 4:1 ratio, has been shown to be effective in resolving band compressions and improving base calling accuracy.[7][8]
Q2: My PCR yield is low when I use 100% 7-deaza-dGTP in the reaction mix. How can I improve it?
A2: Complete substitution of dGTP with 7-deaza-dGTP can sometimes reduce PCR efficiency.[3] It is often recommended to use a mixture of 7-deaza-dGTP and dGTP. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.[9] This often provides a good balance between reducing secondary structure formation and achieving a robust PCR yield.
Q3: Can I use 7-deaza-dGTP-containing amplicons for Next-Generation Sequencing (NGS)?
A3: Yes, amplicons containing 7-deaza-dGTP can be used for NGS. In fact, the resistance of DNA containing this analog to certain restriction enzymes can be exploited for target enrichment strategies, such as the TEEDseq method.[10][11] This approach can be particularly useful in applications like clinical viral sequencing to increase the on-target rate.[10][11]
Q4: I've heard that using 7-deaza-dGTP can affect DNA visualization on a gel. Is this true?
A4: Yes, the presence of 7-deaza-dGTP in DNA can reduce the fluorescence of intercalating dyes like ethidium (B1194527) bromide.[5] This may lead you to underestimate the concentration of your PCR product when visualizing it on an agarose gel. It's important to be aware of this effect and rely on other quantification methods if precise concentration is critical.
Q5: When should I consider using other additives like betaine or DMSO in conjunction with 7-deaza-dGTP?
A5: For particularly challenging GC-rich templates (e.g., >65% GC content), the combination of 7-deaza-dGTP with additives like betaine and DMSO can be highly effective.[12][13] These additives work synergistically to further denature the DNA template, allowing the polymerase to read through regions that might otherwise cause termination. A combination of 1.3 M betaine, 5% DMSO, and 7-deaza-dGTP has been successfully used to amplify sequences with up to 79% GC content.[13]
Data Presentation
Table 1: Recommended Ratios of Nucleotide Analogs for Sequencing
| Nucleotide Analog Combination | Recommended Ratio | Application | Reference |
| 7-deaza-dGTP : dITP | 4 : 1 | Resolving band compressions in Sanger sequencing | [7][8] |
| 7-deaza-dGTP : dGTP | 3 : 1 | Improving PCR amplification efficiency of GC-rich templates | [9] |
Table 2: Common Additives for Sequencing GC-Rich Templates
| Additive | Final Concentration | Purpose | Reference |
| DMSO | 5 - 8% (v/v) | Denatures secondary structures | [1][2] |
| Betaine | 0.1 - 1.5 M | Reduces secondary structure formation | [5] |
| Formamide (B127407) | 5% (v/v) | Increases primer:template specificity | [14] |
Experimental Protocols
Protocol 1: Cycle Sequencing with a Combination of 7-deaza-dGTP and dITP
This protocol is adapted from studies aimed at resolving band compressions in GC-rich templates.[7][8]
-
Prepare the Sequencing Reaction Mix:
-
For each reaction, combine your purified 7-deaza-dGTP-containing amplicon (template DNA), sequencing primer, and the appropriate sequencing buffer.
-
Instead of a standard dNTP mix, use a custom mix where dGTP is completely replaced by a 4:1 mixture of 7-deaza-dGTP and dITP.
-
Add a thermostable DNA polymerase suitable for sequencing (e.g., AmpliTaq FS).
-
-
Perform Thermal Cycling:
-
Initial Denaturation: 96°C for 5 minutes.
-
30-40 Cycles:
-
Denaturation: 96°C for 30 seconds.
-
Annealing: 50-55°C for 15 seconds (primer-dependent).
-
Extension: 60°C for 4 minutes.
-
-
-
Purify the Sequencing Products: Remove unincorporated dyes and primers using a standard method (e.g., ethanol/EDTA precipitation or spin columns).
-
Analyze the data: Resuspend the purified products in formamide and analyze on a capillary electrophoresis-based DNA sequencer.
Visualizations
Caption: Standard workflow for sequencing 7-deaza-dGTP amplicons.
Caption: Troubleshooting logic for GC-rich template sequencing issues.
References
- 1. Troubleshooting DNA Sequencing: Evaluating Sanger DNA Sequencing Chromatogram Data | Amplicon Express [ampliconexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. genomique.iric.ca [genomique.iric.ca]
- 5. Sequences always stop at secondary structure sites [nucleics.com]
- 6. [PDF] Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs. | Semantic Scholar [semanticscholar.org]
- 7. Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands | Molecular Pathology [mp.bmj.com]
- 13. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ocimumbio.com [ocimumbio.com]
Technical Support Center: Optimizing PCR with 7-deaza-dGTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to improve PCR yield and specificity using 7-deaza-dGTP, particularly for GC-rich templates.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and how does it improve PCR?
A1: 7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP) where the nitrogen at position 7 of the guanine (B1146940) base is replaced by a carbon-hydrogen group. This modification prevents the formation of Hoogsteen base pairing, which can lead to secondary structures like G-quadruplexes in GC-rich DNA regions.[1][2] By reducing these secondary structures, 7-deaza-dGTP allows the DNA polymerase to proceed more efficiently, leading to improved yield and amplification of the desired full-length product.[1][3]
Q2: When should I consider using 7-deaza-dGTP in my PCR?
A2: You should consider using 7-deaza-dGTP when you are working with DNA templates that have a high GC content (typically >60%), as these are prone to forming strong secondary structures that can inhibit PCR amplification.[4][5] It is also particularly useful for amplifying templates that are present in low amounts or are of poor quality.[3]
Q3: Can I completely replace dGTP with 7-deaza-dGTP?
A3: While it is possible to completely replace dGTP, studies have shown that a mixture of 7-deaza-dGTP and dGTP is often more efficient.[6] A commonly recommended ratio is 3:1 of 7-deaza-dGTP to dGTP.[2][6]
Q4: What is "Hot Start" 7-deaza-dGTP and what are its benefits?
A4: Hot Start 7-deaza-dGTP is a chemically modified version where a thermolabile protecting group is attached to the 3'-hydroxyl group.[7][8] This group blocks the incorporation of the nucleotide at lower temperatures, preventing non-specific amplification and primer-dimer formation that can occur before the initial denaturation step.[7][8] The protecting group is removed at the high temperature of the initial denaturation, allowing the PCR to proceed with higher specificity.[7]
Q5: Will using 7-deaza-dGTP affect downstream applications like sequencing?
A5: Yes, and generally in a positive way. Incorporating 7-deaza-dGTP into the PCR product can improve the quality of subsequent Sanger sequencing by reducing band compressions that can occur with GC-rich templates.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low PCR product yield | Suboptimal 7-deaza-dGTP:dGTP ratio: Using 100% 7-deaza-dGTP can sometimes reduce efficiency. | Start with a 3:1 ratio of 7-deaza-dGTP to dGTP.[2][6] |
| Incorrect MgCl₂ concentration: 7-deaza-dGTP can alter the optimal magnesium concentration. | Titrate MgCl₂ concentration, typically in the range of 2.5 mM to 4.0 mM.[4] | |
| Annealing temperature is too high: The substitution with 7-deaza-dGTP can lower the melting temperature (Tm) of the DNA. | Lower the annealing temperature in decrements of 2-3°C from the calculated Tm.[10] | |
| Poor quality or low amount of template DNA: Difficult templates may require further optimization. | Use a higher concentration of template DNA if possible. Ensure the template is of high purity.[3] | |
| Non-specific bands or smearing | Annealing temperature is too low: This can lead to non-specific primer binding. | Increase the annealing temperature in increments of 2-3°C.[10] Consider using a "Hot Start" 7-deaza-dGTP to improve specificity.[7] |
| Excessive MgCl₂ concentration: High magnesium levels can promote non-specific amplification. | Reduce the MgCl₂ concentration in 0.5 mM decrements.[11] | |
| Primer design: Primers may have secondary structures or are not specific enough. | Review primer design to ensure specificity and avoid self-dimerization.[12] | |
| Difficulty visualizing product on a gel | Ethidium (B1194527) bromide staining: 7-deaza-dGTP can attenuate the signal from ethidium bromide. | Use an alternative DNA stain such as SYBR Green for better visualization.[5] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for PCR with 7-deaza-dGTP
| Component | Recommended Final Concentration |
| 7-deaza-dGTP | 0.15 mM (in a 3:1 ratio with dGTP)[2] |
| dGTP | 0.05 mM (in a 3:1 ratio with 7-deaza-dGTP)[2] |
| dATP, dCTP, dTTP | 0.2 mM each[2] |
| MgCl₂ | 2.5 - 4.0 mM[4] |
| Primers | 0.1 - 0.5 µM[13] |
| Taq DNA Polymerase | 1.25 units per 25 µL reaction[4] |
| Template DNA | 1 ng - 1 µg (genomic), 1 pg - 10 ng (plasmid)[13] |
Table 2: Effect of Additives on Annealing Temperature (Ta)
| Additive | Concentration | Approximate ΔTa (°C) |
| 7-deaza-dGTP | Substitution for dGTP | ↓ (Requires optimization)[10] |
| DMSO | 10% | ↓ 5.5 - 6.0[10] |
Experimental Protocols
Protocol 1: Standard PCR with 7-deaza-dGTP for a GC-Rich Template
This protocol is a starting point and may require further optimization.
-
Reaction Setup:
-
Prepare a master mix on ice with the components listed in Table 1.
-
For a 25 µL reaction, use the following volumes:
-
10x PCR Buffer: 2.5 µL
-
dNTP mix (containing 0.2 mM each of dATP, dCTP, dTTP, 0.05 mM dGTP, and 0.15 mM 7-deaza-dGTP): 2.5 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
MgCl₂ (50 mM): 1.25 µL (for a final concentration of 2.5 mM)
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Template DNA: X µL (as required)
-
Nuclease-free water: to 25 µL
-
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 10 minutes (especially if using a "Hot Start" polymerase or 7-deaza-dGTP).[4]
-
35-40 Cycles:
-
-
Analysis:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis using a DNA stain suitable for 7-deaza-dGTP containing DNA (e.g., SYBR Green).
-
Visualizations
Caption: A troubleshooting workflow for optimizing PCR with 7-deaza-dGTP.
Caption: Mechanism of 7-deaza-dGTP in preventing secondary DNA structures.
References
- 1. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. neb.com [neb.com]
- 10. PCRサイクリングパラメーター—PCRを成功させるための6つの重要な注意点 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. neb.com [neb.com]
Technical Support Center: Managing PCR Artifacts with 7-deaza-dGTP and Additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with PCR, particularly when amplifying GC-rich templates or dealing with other sources of PCR artifacts.
Troubleshooting Guides
Issue: No or low amplification of GC-rich templates.
Possible Cause: High GC content (>60%) leads to strong secondary structures (e.g., hairpins) and stable double-stranded DNA that are resistant to denaturation, preventing primer annealing and polymerase extension.[1][2][3][4][5]
Solutions:
-
Incorporate 7-deaza-dGTP: This analog of dGTP reduces the strength of hydrogen bonds in GC-rich regions, destabilizing secondary structures without significantly impacting polymerase fidelity.[6] It is recommended to substitute dGTP with 7-deaza-dGTP in a 3:1 ratio.[6]
-
Use PCR Additives: Co-solvents like Betaine (B1666868), DMSO, and Formamide can help denature the DNA template and resolve secondary structures.[5]
-
Combine 7-deaza-dGTP and Additives: For extremely challenging templates, a combination of 7-deaza-dGTP with additives like Betaine and DMSO can be highly effective.[9][10][11]
Issue: Non-specific amplification or primer-dimers.
Possible Cause: Primers for GC-rich regions often have a high melting temperature (Tm) and can be prone to forming dimers or annealing to non-target sites.
Solutions:
-
Optimize Annealing Temperature (Ta): An incorrect annealing temperature can lead to non-specific binding. Generally, the optimal Ta is 3-5°C below the primer Tm. When using additives like DMSO, the Ta may need to be lowered further, as DMSO can decrease the primer melting point.[8][12]
-
Hot-Start PCR: Using a hot-start DNA polymerase or a modified dNTP like CleanAmp™ 7-deaza-dGTP can prevent non-specific amplification and primer-dimer formation that occurs at lower temperatures during reaction setup.
-
Adjust Additive Concentration: While additives can enhance specificity, high concentrations can sometimes lead to non-specific products. It is crucial to titrate the concentration of each additive to find the optimal balance. For example, high concentrations of DMSO can inhibit Taq polymerase activity.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and how does it work?
A1: 7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP). It contains a carbon atom instead of a nitrogen atom at the 7th position of the purine (B94841) ring. This modification reduces the stability of GC base pairing, thereby preventing the formation of strong secondary structures in GC-rich DNA templates during PCR.[6] This allows the DNA polymerase to read through these regions more efficiently, reducing PCR artifacts and improving the yield of the desired product.
Q2: When should I consider using PCR additives?
A2: You should consider using PCR additives when you are working with "difficult" templates, such as those with high GC content, repetitive sequences, or strong secondary structures.[13] Additives are also beneficial when you observe low or no PCR product, non-specific amplification, or smeared bands on your gel.[1][2]
Q3: Can I use 7-deaza-dGTP and other additives together?
A3: Yes, in fact, for very challenging GC-rich templates, a combination of 7-deaza-dGTP with additives like betaine and DMSO has been shown to be highly effective in achieving specific amplification where single additives fail.[9][10][11]
Q4: How do I optimize the concentration of PCR additives?
A4: The optimal concentration for each additive should be determined empirically for your specific template and primer set. It is recommended to perform a titration by testing a range of concentrations for each additive. For example, you can test DMSO in 2% increments.[8]
Q5: Will 7-deaza-dGTP affect downstream applications like sequencing?
A5: The incorporation of 7-deaza-dGTP can actually improve subsequent DNA sequencing by eliminating artifacts that cause premature termination of the sequencing reaction.[14] However, it's important to be aware that some restriction enzymes may not cleave DNA containing 7-deaza-dGTP.
Quantitative Data Summary
The following tables summarize recommended starting concentrations and observed outcomes for various PCR additives.
Table 1: Recommended Concentrations of PCR Additives
| Additive | Recommended Starting Concentration | Titration Range | Notes |
| 7-deaza-dGTP | 3:1 ratio with dGTP | - | Can fully replace dGTP in some protocols. |
| Betaine | 1.0 M | 0.5 M - 2.0 M | Can improve amplification of GC-rich sequences.[7] |
| DMSO | 3-5% (v/v) | 2% - 10% (v/v) | High concentrations (>10%) can inhibit Taq polymerase.[8] |
| Formamide | 1-5% (v/v) | 1% - 7% (v/v) | Lowers the melting temperature of DNA. |
Table 2: Comparison of Additive Efficacy for GC-Rich Templates
| Additive/Combination | GC-Content of Template | Observation | Reference |
| None | 60-80% | 13% of amplicons amplified successfully. | --INVALID-LINK-- |
| Betaine (2.2 M) | 60-80% | 72% of amplicons amplified successfully. | --INVALID-LINK-- |
| 1,2-propanediol (0.816 M) | 60-80% | 90% of amplicons amplified successfully. | --INVALID-LINK-- |
| Ethylene glycol (1.075 M) | 60-80% | 87% of amplicons amplified successfully. | --INVALID-LINK-- |
| Betaine (1.3 M) + DMSO (5%) + 7-deaza-dGTP (50 µM) | 67-79% | Essential for successful amplification of three disease genes.[9] | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: PCR with 7-deaza-dGTP for GC-Rich Templates
-
Prepare the Reaction Mix: On ice, assemble the following components in a PCR tube.
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM each, without dGTP): 1 µL
-
dGTP (10 mM): 0.25 µL
-
7-deaza-dGTP (10 mM): 0.75 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10-100 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.
Protocol 2: Optimizing PCR with Betaine and DMSO
-
Prepare Master Mix: Prepare a master mix containing all common reagents (buffer, dNTPs, primers, polymerase, water).
-
Set up Titration Reactions: Aliquot the master mix into separate PCR tubes. Add varying concentrations of Betaine and DMSO to each tube as outlined in the table below. Add the template DNA last.
| Reaction | Betaine (final conc.) | DMSO (final conc.) |
| 1 (Control) | 0 M | 0% |
| 2 | 1.0 M | 0% |
| 3 | 1.5 M | 0% |
| 4 | 0 M | 3% |
| 5 | 0 M | 5% |
| 6 | 1.0 M | 3% |
| 7 | 1.0 M | 5% |
-
Thermal Cycling: Use the same cycling conditions as in Protocol 1, adjusting the annealing temperature as needed.
-
Analysis: Run all reactions on an agarose gel to determine the optimal combination of additives for your target.
Visualizations
Caption: Workflow for PCR amplification of GC-rich templates.
Caption: How additives overcome challenges of GC-rich PCR.
References
- 1. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 2. neb.com [neb.com]
- 3. Polymerase Chain Reaction (PCR) Amplification of GC-Rich Templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. help.takarabio.com [help.takarabio.com]
- 5. quantabio.com [quantabio.com]
- 6. Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. neb.com [neb.com]
- 9. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MgCl2 Concentration for 7-deaza-dGTP PCR
Welcome to the technical support center for optimizing Polymerase Chain Reaction (PCR) when using the nucleotide analog 7-deaza-dGTP. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on a critical aspect of PCR optimization: the concentration of magnesium chloride (MgCl2). Proper MgCl2 concentration is paramount for achieving high yield and specificity, especially when amplifying GC-rich templates with 7-deaza-dGTP.
Frequently Asked Questions (FAQs)
Q1: What is the role of MgCl2 in PCR?
A1: Magnesium chloride (MgCl2) is a crucial cofactor for Taq DNA polymerase, the enzyme that synthesizes new DNA strands during PCR. Magnesium ions (Mg2+) are essential for the catalytic activity of the polymerase.[1] They also play a vital role in the proper annealing of primers to the DNA template by stabilizing the duplex formed between them.[1] Furthermore, Mg2+ ions influence the melting temperature (Tm) of both the primers and the PCR product.
Q2: Why is MgCl2 concentration so critical when using 7-deaza-dGTP?
A2: 7-deaza-dGTP is a modified nucleotide used to overcome challenges in amplifying GC-rich DNA sequences, which can form strong secondary structures that impede PCR.[2] The concentration of MgCl2 is especially critical in this context because it must be carefully balanced to ensure optimal enzyme function and primer annealing without stabilizing the secondary structures that 7-deaza-dGTP is intended to disrupt. An incorrect MgCl2 concentration can lead to low yield, non-specific amplification, or complete reaction failure.
Q3: What is the recommended starting concentration of MgCl2 for PCR with 7-deaza-dGTP?
A3: For PCR protocols utilizing 7-deaza-dGTP, a good starting point for MgCl2 concentration is typically between 1.5 mM and 2.5 mM. However, the optimal concentration is highly dependent on the specific template, primers, and polymerase being used. Therefore, empirical optimization is strongly recommended. For some commercial kits, such as those containing CleanAmp™ 7-deaza-dGTP, the recommended optimization range is between 2.5 mM and 4.0 mM.
Q4: How does the concentration of 7-deaza-dGTP and other dNTPs affect the required MgCl2 concentration?
A4: dNTPs, including 7-deaza-dGTP, are chelating agents that bind to Mg2+ ions. Therefore, an increase in the total dNTP concentration will reduce the amount of free Mg2+ available for the Taq polymerase. It is crucial to adjust the MgCl2 concentration accordingly. As a general guideline, for every 0.2 mM increase in the concentration of CleanAmp™ dNTPs, it is recommended to add at least an additional 1.0 mM of MgCl2.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | MgCl2 concentration is too low. | Increase the MgCl2 concentration in increments of 0.5 mM. |
| Verify that all reaction components were added correctly. | ||
| Annealing temperature is too high. | Decrease the annealing temperature in 2°C increments. | |
| Low Yield of PCR Product | Suboptimal MgCl2 concentration. | Perform a MgCl2 titration to find the optimal concentration (see Experimental Protocol below). |
| Insufficient number of PCR cycles. | Increase the number of cycles by 5-10. | |
| Degraded template DNA. | Use high-quality, intact template DNA. | |
| Non-Specific Bands (Smearing) | MgCl2 concentration is too high. | Decrease the MgCl2 concentration in 0.5 mM increments. |
| Annealing temperature is too low. | Increase the annealing temperature in 2°C increments. | |
| Primer-dimer formation. | Optimize primer concentration and consider using a hot-start Taq polymerase. | |
| Multiple Bands | Non-specific primer annealing due to high MgCl2. | Reduce the MgCl2 concentration.[1] |
| Contamination. | Use fresh, sterile reagents and dedicated PCR workstations. |
Experimental Protocols
Protocol for Optimizing MgCl2 Concentration in 7-deaza-dGTP PCR
This protocol outlines a method for determining the optimal MgCl2 concentration for your specific PCR target when using 7-deaza-dGTP.
1. Prepare a Master Mix:
-
Prepare a master mix containing all PCR components except for MgCl2. This should include water, PCR buffer (without MgCl2), dNTPs (with 7-deaza-dGTP at the desired ratio), primers, and Taq DNA polymerase.
-
Calculate the required volume for the total number of reactions plus an additional 10% to account for pipetting errors.
2. Set up Individual Reactions:
-
Aliquot the master mix into separate PCR tubes for each MgCl2 concentration to be tested.
-
Add the varying concentrations of MgCl2 to each tube. A typical titration range would be 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, and 4.0 mM.
-
Add the template DNA to each reaction tube.
-
Include a negative control (no template) for each MgCl2 concentration.
3. Perform PCR:
-
Use a thermal cycler with the appropriate program for your target. A typical program for GC-rich templates might be:
-
Initial Denaturation: 95°C for 5-10 minutes
-
35-40 Cycles:
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 55-65°C for 30-60 seconds (optimize as needed)
-
Extension: 72°C for 1-2 minutes (depending on amplicon length)
-
-
Final Extension: 72°C for 5-10 minutes
-
4. Analyze the Results:
-
Run the PCR products on an agarose (B213101) gel to visualize the results.
-
The optimal MgCl2 concentration is the one that produces a single, bright band of the correct size with minimal or no non-specific products.
Data Presentation
The following table summarizes the expected outcomes of a MgCl2 titration experiment. The results are illustrative and may vary depending on the specific experimental conditions.
| MgCl2 Concentration (mM) | Expected PCR Product Yield | Specificity |
| 1.0 | No or very faint band | - |
| 1.5 | Faint to moderate band | High |
| 2.0 | Moderate to strong band | High |
| 2.5 | Strong, sharp band | Optimal |
| 3.0 | Strong band, potential for faint non-specific bands | Moderate to High |
| 3.5 | Strong band, likely increase in non-specific bands | Low to Moderate |
| 4.0 | Smearing or multiple non-specific bands | Low |
Note: This table provides a general trend. The optimal concentration for your specific assay may differ.
Visualizations
Caption: Workflow for optimizing MgCl2 concentration in 7-deaza-dGTP PCR.
Caption: Decision tree for troubleshooting common 7-deaza-dGTP PCR issues.
References
Navigating SYBR Green qPCR Assays with 7-deaza-dGTP: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of 7-deaza-dGTP in PCR is a valuable technique for the amplification of GC-rich DNA sequences, which are notoriously difficult to amplify due to the formation of stable secondary structures. By substituting dGTP with its analog, 7-deaza-dGTP, the formation of Hoogsteen base pairing is prevented, leading to a reduction in secondary structures and improved amplification efficiency. However, the incorporation of 7-deaza-dGTP into amplicons can have a significant impact on SYBR Green I-based quantitative real-time PCR (qPCR) assays. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during such experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 7-deaza-dGTP in PCR?
A1: 7-deaza-dGTP is a synthetic analog of deoxyguanosine triphosphate (dGTP). Its primary function is to reduce the formation of secondary structures in GC-rich DNA templates during PCR. The substitution of a nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom prevents the formation of Hoogsteen hydrogen bonds, which contribute to the stability of G-quadruplexes and other secondary structures. This allows for more efficient denaturation and primer annealing, leading to improved amplification of GC-rich regions.
Q2: How does 7-deaza-dGTP affect SYBR Green I fluorescence in qPCR assays?
A2: The incorporation of 7-deaza-dGTP into PCR amplicons leads to a phenomenon known as fluorescence quenching of SYBR Green I. Research has shown that the fluorescence intensity of SYBR Green I is significantly reduced when bound to DNA containing 7-deazaguanine (B613801) compared to unmodified DNA. This quenching effect is proportional to the percentage of 7-deaza-dGTP incorporated into the amplicon.
Q3: Will the use of 7-deaza-dGTP impact the quantification cycle (Cq) values in my SYBR Green qPCR?
A3: Yes, the use of 7-deaza-dGTP is likely to impact your Cq values. Due to the quenching of SYBR Green I fluorescence, a higher amount of amplicon will be required to reach the fluorescence threshold set by the qPCR instrument. This will result in a rightward shift of the amplification curve and consequently, a later Cq value compared to a reaction using only standard dGTPs, even with identical amplification efficiencies.
Q4: Can I still perform melt curve analysis when using 7-deaza-dGTP?
A4: Yes, melt curve analysis can still be performed. However, the melting temperature (Tm) of the PCR product may be altered. The substitution of guanine (B1146940) with 7-deazaguanine can affect the stability of the DNA duplex, potentially leading to a lower Tm. It is crucial to establish a new expected Tm for your amplicon when using 7-deaza-dGTP. A single, sharp peak in the melt curve analysis is still indicative of a specific PCR product.
Q5: What is the recommended ratio of 7-deaza-dGTP to dGTP in a qPCR reaction?
A5: The optimal ratio of 7-deaza-dGTP to dGTP can vary depending on the GC content of the template and the specific polymerase used. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP. However, for highly GC-rich templates, a complete replacement of dGTP with 7-deaza-dGTP might be necessary. It is recommended to empirically determine the optimal ratio for your specific assay.
Troubleshooting Guides
Issue 1: No or Low Amplification Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal 7-deaza-dGTP:dGTP Ratio | Titrate the ratio of 7-deaza-dGTP to dGTP. Start with a 3:1 ratio and test other ratios, including complete replacement of dGTP. |
| Inhibition by High Concentrations of Additives | If using other additives like Betaine or DMSO in conjunction with 7-deaza-dGTP, optimize their concentrations as they can be inhibitory at high levels. |
| Incorrect Annealing Temperature | The incorporation of 7-deaza-dGTP can alter the melting temperature of the template DNA. Perform a temperature gradient qPCR to determine the optimal annealing temperature. |
| Poor Polymerase Performance | Not all DNA polymerases are equally efficient at incorporating nucleotide analogs. Consult the polymerase manufacturer's guidelines or test different polymerases. |
Issue 2: High Cq Values or Reduced Assay Sensitivity
| Possible Cause | Troubleshooting Step |
| SYBR Green I Fluorescence Quenching | This is an inherent effect of 7-deaza-dGTP. While it cannot be eliminated, ensure that the baseline and threshold settings on your qPCR instrument are appropriately adjusted for the lower fluorescence signal. |
| Suboptimal SYBR Green I Concentration | The optimal concentration of SYBR Green I might differ in the presence of 7-deaza-dGTP. Consider titrating the SYBR Green I concentration to find the best signal-to-noise ratio. |
| Inefficient Amplification | Verify the amplification efficiency of your assay using a standard curve. If the efficiency is low, refer to the troubleshooting steps for "No or Low Amplification Signal". |
Issue 3: Inaccurate Quantification
| Possible Cause | Troubleshooting Step |
| Standard Curve Mismatch | If using a standard curve for absolute quantification, ensure that the standards are generated under the exact same conditions as the unknown samples, including the same 7-deaza-dGTP:dGTP ratio. |
| Altered Amplification Efficiency | The presence of 7-deaza-dGTP can affect the amplification efficiency. It is crucial to determine the efficiency of your assay with the analog and use this value for accurate relative quantification (e.g., using the Pfaffl method). |
| Inconsistent 7-deaza-dGTP Incorporation | Ensure thorough mixing of your reaction components to guarantee consistent incorporation of 7-deaza-dGTP across all samples and replicates. |
Issue 4: Aberrant Melt Curve Profiles
| Possible Cause | Troubleshooting Step |
| Shift in Melting Temperature (Tm) | This is an expected outcome. Establish the new baseline Tm for your product when using 7-deaza-dGTP. A consistent, single peak, even at a different Tm, indicates a specific product. |
| Multiple Peaks or Primer-Dimers | Optimize the primer concentration and annealing temperature. The use of a hot-start polymerase, such as CleanAmp™ 7-deaza-dGTP, can also help to reduce the formation of non-specific products. |
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative impacts of using 7-deaza-dGTP in SYBR Green qPCR assays based on available research.
| Parameter | Effect of 7-deaza-dGTP | Quantitative Impact (General Trend) |
| SYBR Green I Fluorescence | Quenching | Decreased fluorescence intensity proportional to the percentage of 7-deaza-dGTP incorporation. |
| Cq Value | Increase | Shift to higher Cq values due to the need for more amplicons to reach the fluorescence threshold. |
| Melting Temperature (Tm) | Potential Decrease | The Tm may be lowered due to altered DNA duplex stability. |
| Amplification Efficiency | Can be Improved | For GC-rich templates, the overall efficiency of amplification can be significantly improved by overcoming secondary structures. |
Experimental Protocols
Key Experiment: SYBR Green qPCR for a GC-rich Target using 7-deaza-dGTP
Objective: To quantify a GC-rich DNA target using SYBR Green qPCR with the incorporation of 7-deaza-dGTP.
Methodology:
-
Primer Design: Design primers for your GC-rich target with a predicted Tm of 60-65°C and an amplicon size of 80-150 bp.
-
Reaction Setup: Prepare the following reaction mix on ice. The volumes are for a single 20 µL reaction. For multiple reactions, prepare a master mix.
| Component | Volume | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.4 µL | 200 nM |
| Reverse Primer (10 µM) | 0.4 µL | 200 nM |
| dNTP mix (with 7-deaza-dGTP)¹ | 2 µL | See Note 1 |
| Template DNA | 2 µL | Variable |
| Nuclease-free water | to 20 µL | - |
Note 1: The dNTP mix should be prepared to achieve the desired final concentration and ratio of 7-deaza-dGTP to dGTP. For a 3:1 ratio, the final concentrations in the reaction would be: 200 µM dATP, 200 µM dCTP, 200 µM dTTP, 150 µM 7-deaza-dGTP, and 50 µM dGTP.
-
Thermal Cycling: Use the following thermal cycling conditions as a starting point. Optimization, particularly of the annealing temperature, may be required.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60-65°C² | 60 sec | |
| Melt Curve Analysis | Instrument Default | - | 1 |
Note 2: An initial annealing temperature can be set 5°C below the calculated Tm of the primers. A temperature gradient is recommended for optimization.
-
Data Analysis:
-
Set the baseline and threshold for fluorescence detection.
-
Determine the Cq values for all samples.
-
Analyze the melt curve to confirm the specificity of the product.
-
For relative quantification, calculate the amplification efficiency from a standard curve and use an appropriate method (e.g., Pfaffl) for data analysis.
-
Visualizations
Caption: Experimental workflow for SYBR Green qPCR with 7-deaza-dGTP.
Caption: Cause-and-effect relationship of 7-deaza-dGTP in SYBR Green qPCR.
PCR failure with GC-rich templates despite using 7-deaza-dGTP
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties with PCR amplification of GC-rich DNA templates, particularly when initial attempts using 7-deaza-dGTP have failed.
Frequently Asked Questions (FAQs)
Q1: Why is my PCR failing or showing low yield even with 7-deaza-dGTP?
A1: While 7-deaza-dGTP is a valuable tool for amplifying GC-rich regions, its success is not guaranteed. Several factors can still impede your PCR reaction:
-
Suboptimal PCR Conditions: Incorrect denaturation temperatures, annealing temperatures, or extension times can lead to failed amplification.
-
Inappropriate DNA Polymerase: Not all DNA polymerases are created equal. Some are specifically engineered for high-GC templates and outperform standard Taq polymerase even in the presence of 7-deaza-dGTP.[1][2]
-
Presence of Complex Secondary Structures: Extremely stable secondary structures, such as hairpin loops, can form in GC-rich regions and may not be sufficiently destabilized by 7-deaza-dGTP alone.[2][3]
-
Primer Design Issues: Primers with high self-complementarity or the tendency to form primer-dimers can significantly reduce PCR efficiency.[3]
-
Inhibitors in the Reaction: Contaminants from your DNA template preparation can inhibit the polymerase.
-
Incorrect Reagent Concentrations: Suboptimal concentrations of MgCl₂, dNTPs, or primers can lead to PCR failure.
Q2: What is 7-deaza-dGTP and how does it help in amplifying GC-rich templates?
A2: 7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP). In the DNA double helix, the nitrogen at position 7 of guanine (B1146940) is involved in forming a hydrogen bond with cytosine. By replacing this nitrogen with a carbon, 7-deaza-dGTP reduces the strength of the Watson-Crick base pairing between guanine and cytosine. This destabilization helps to reduce the formation of secondary structures in GC-rich templates, thereby facilitating their amplification.
Q3: Are there alternatives to 7-deaza-dGTP for GC-rich PCR?
A3: Yes, several alternatives and complementary strategies exist:
-
PCR Additives/Enhancers: Cosolvents like Dimethyl Sulfoxide (DMSO), betaine, glycerol, and formamide (B127407) can help destabilize secondary structures.[4][5]
-
Specialized DNA Polymerases: Several commercially available DNA polymerases are specifically designed for high-fidelity amplification of GC-rich templates.[6][7]
-
Modified PCR Protocols: Techniques like "slow-down PCR" and "touchdown PCR" can improve amplification success.[3]
-
Primer Design Optimization: Designing primers with appropriate GC content and avoiding regions prone to secondary structure formation is crucial.[8]
Troubleshooting Guide
Problem: No PCR Product or Faint Bands on the Gel
This is a common issue when amplifying GC-rich templates. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for failed GC-rich PCR.
Quantitative Data Summary
The success of GC-rich PCR is highly dependent on the specific template and reaction conditions. However, the following tables provide a general comparison of different strategies.
Table 1: Comparison of Common PCR Additives for GC-Rich Templates
| Additive | Typical Final Concentration | Mechanism of Action | Potential Drawbacks |
| DMSO | 2-10% | Reduces DNA melting temperature (Tm) and disrupts secondary structures. | Can inhibit Taq polymerase activity at higher concentrations (>10%). |
| Betaine | 0.5-2.2 M | Isostabilizes DNA by equalizing the Tm of GC and AT base pairs, reducing secondary structures.[9] | High concentrations can sometimes lead to loss of yield.[10] |
| Glycerol | 5-20% | Acts as a cosolvent, reducing the Tm of DNA. | Can increase viscosity, potentially affecting polymerase activity. |
| Formamide | 1.25-10% | Disrupts base pairing and increases primer annealing stringency. | Can be inhibitory to some polymerases. |
Table 2: Success Rates of Different Strategies for Amplifying GC-Rich Templates (Example Study)
A study evaluating the amplification of 104 GC-rich human genomic amplicons (700-800 bp, 60-80% GC content) reported the following success rates[9]:
| Condition | Success Rate |
| No Additive | 13% |
| Betaine (2.2 M) | 72% |
| Ethylene Glycol (1.075 M) | 87% |
| 1,2-Propanediol (0.816 M) | 90% |
Note: These are results from a specific study and may not be universally applicable. Empirical testing is always recommended.
Experimental Protocols
Protocol 1: PCR with 7-deaza-dGTP and DMSO
This protocol is a starting point for amplifying a GC-rich template when 7-deaza-dGTP alone has failed.
1. Reaction Setup:
| Component | Final Concentration | 25 µL Reaction |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP mix (10 mM each of dATP, dCTP, dTTP) | 200 µM | 0.5 µL |
| dGTP (10 mM) | 50 µM | 0.125 µL |
| 7-deaza-dGTP (10 mM) | 150 µM | 0.375 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Template DNA (10-100 ng/µL) | 10-100 ng | 1.0 µL |
| DMSO | 5% | 1.25 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-free water | - | to 25 µL |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95-98°C | 3-5 min | 1 |
| Denaturation | 95-98°C | 30-60 sec | 30-40 |
| Annealing | 60-68°C* | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
* The annealing temperature should be optimized, potentially using a gradient PCR. A good starting point is 3-5°C above the calculated primer Tm.
Protocol 2: PCR with a High-GC DNA Polymerase and Enhancer
This protocol utilizes a commercially available DNA polymerase specifically designed for GC-rich templates. Always refer to the manufacturer's instructions for optimal performance.
1. Reaction Setup (Example using a generic High-GC Polymerase Kit):
| Component | Final Concentration | 50 µL Reaction |
| 5x High-GC Buffer | 1x | 10 µL |
| 5x GC Enhancer | 1x | 10 µL |
| dNTP mix (10 mM each) | 200 µM | 1.0 µL |
| Forward Primer (10 µM) | 0.4 µM | 2.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 2.0 µL |
| Template DNA (10-100 ng/µL) | 10-100 ng | 1.0 µL |
| High-GC DNA Polymerase (2 U/µL) | 2 U | 1.0 µL |
| Nuclease-free water | - | to 50 µL |
2. Thermal Cycling Conditions (Example):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 3 min | 1 |
| Denaturation | 98°C | 20-30 sec | 30-35 |
| Annealing | 65-72°C* | 15-30 sec | |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
* High-GC polymerases often require higher annealing temperatures.
Visualizing Logical Relationships
The decision-making process for optimizing GC-rich PCR can be visualized as a logical flow, starting from initial failure and progressing through various optimization steps.
Caption: Logical flow for troubleshooting GC-rich PCR.
References
- 1. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 2. neb.com [neb.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. quantabio.com [quantabio.com]
- 5. genelink.com [genelink.com]
- 6. sequencing.roche.com [sequencing.roche.com]
- 7. pcrbio.com [pcrbio.com]
- 8. Optimizing PCR amplification of GC-rich nicotinic acetylcholine receptor subunits from invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Improved PCR Amplification of Broad Spectrum GC DNA Templates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Restriction Analysis of Modified DNA
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected results in the restriction analysis of modified DNA. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques.
Troubleshooting Guide
This section addresses specific, unexpected outcomes from your restriction digestion experiments in a question-and-answer format.
Question 1: Why is there no digestion or only partial/incomplete digestion of my modified DNA?
An incomplete or failed digestion is one of the most common issues. The gel will show the uncut vector, which may appear as multiple bands representing different plasmid conformations (supercoiled, nicked, linear).
Possible Causes & Solutions:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, age, or frequent temperature changes.
-
Solution: Always store enzymes at -20°C in a non-frost-free freezer. Use a fresh aliquot of the enzyme and run a control digest with a reliable substrate (like lambda DNA) to confirm activity.
-
-
Incorrect Reaction Conditions: The buffer composition, reaction volume, or incubation temperature may be suboptimal.
-
Solution: Ensure you are using the correct buffer recommended by the manufacturer for the specific enzyme(s). Verify the incubation temperature and ensure the final glycerol (B35011) concentration in the reaction is below 5-10% to prevent star activity.
-
-
Inhibitors in DNA Sample: Contaminants from the DNA purification process (e.g., ethanol (B145695), EDTA, high salt concentrations, detergents) can inhibit enzyme activity.
-
Solution: Re-purify the DNA sample. An ethanol precipitation step followed by a 70% ethanol wash can effectively remove many common inhibitors.
-
-
Methylation of Recognition Site: The modification of your DNA may include methylation at or near the enzyme's recognition sequence. Many common restriction enzymes are sensitive to specific types of methylation (e.g., Dam, Dcm methylation from E. coli hosts).
-
Solution: Check the methylation sensitivity of your enzyme using the manufacturer's technical data sheets. If sensitivity is confirmed, consider using an isoschizomer that is insensitive to that specific type of methylation or propagating your plasmid in a methylation-deficient E. coli strain (e.g., dam-/dcm-).
-
-
Missing or Mutated Recognition Site: The expected recognition site may be absent or altered in your modified DNA construct.
-
Solution: Sequence-verify your plasmid or PCR product to confirm the presence and integrity of the restriction site.
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for no or incomplete DNA digestion.
Question 2: Why do I see more bands than expected on my gel?
The appearance of unexpected bands can complicate the interpretation of your results.
Possible Causes & Solutions:
-
Star Activity: The enzyme is cutting at non-canonical sites due to non-optimal reaction conditions. This is often caused by high glycerol concentrations, high enzyme-to-DNA ratios, or prolonged incubation times.
-
Solution: Adhere strictly to the recommended protocol. Decrease the amount of enzyme, shorten the incubation time, and ensure the final glycerol concentration is below 10%.
-
-
Plasmid Conformations: Uncut or partially digested plasmid DNA can exist in multiple forms (supercoiled, nicked/relaxed circle, and linear) that migrate at different rates in an agarose (B213101) gel. Typically, the supercoiled form runs fastest, followed by the linear, and then the nicked form.
-
Solution: Linearize the plasmid with a single, reliable cutter in a separate reaction first. Alternatively, compare the digest pattern to an uncut plasmid control lane to identify which bands correspond to the starting material.
-
-
Contamination: The DNA sample may be contaminated with another plasmid, genomic DNA, or RNA.
-
Solution: Re-purify your plasmid DNA. If you suspect RNA contamination, treat the sample with RNase A.
-
-
Incomplete Digestion in a Double Digest: If one of the two enzymes in a double digest is not cutting efficiently, you will see bands corresponding to the plasmid being cut by only the other enzyme.
-
Solution: Test each enzyme individually to ensure both are active under the chosen buffer conditions. If necessary, perform a sequential digest.
-
Validation & Comparative
Amplifying the Unamplifiable: A Head-to-Head Comparison of 7-deaza-dGTP and DMSO for GC-Rich PCR
For researchers, scientists, and drug development professionals tackling the challenge of amplifying GC-rich DNA sequences, the choice of PCR additive can be the difference between a successful experiment and a frustrating dead end. High GC content leads to strong secondary structures and high melting temperatures, which can stall DNA polymerases and prevent primer annealing. This guide provides an objective comparison of two of the most common and effective PCR enhancers for GC-rich templates: 7-deaza-dGTP and Dimethyl Sulfoxide (DMSO).
This comparison guide delves into the mechanisms of action, performance metrics, and experimental protocols for both additives, supported by experimental data from the literature.
At a Glance: 7-deaza-dGTP vs. DMSO
| Feature | 7-deaza-dGTP | DMSO (Dimethyl Sulfoxide) |
| Mechanism of Action | A dGTP analog that lacks a nitrogen at position 7 of the purine (B94841) ring. This prevents the formation of Hoogsteen hydrogen bonds, thereby reducing the stability of secondary structures like G-quadruplexes.[1][2][3] | A polar aprotic solvent that reduces the melting temperature (Tm) of DNA. It is thought to bind to the DNA minor groove and disrupt water molecules, which destabilizes the DNA duplex and helps to resolve secondary structures.[4][5][6] |
| Typical Working Concentration | Typically used in a 3:1 ratio with dGTP. For example, if the final dGTP concentration is 0.2 mM, 7-deaza-dGTP would be added at 0.6 mM.[1][3] | Generally used at a final concentration of 3-10% (v/v). Optimization is often required, as high concentrations can inhibit Taq polymerase.[4][7][8] |
| Impact on PCR Yield | Generally increases the yield of the desired PCR product by allowing the polymerase to read through GC-rich regions that would otherwise cause stalling.[1][9][10] | Can significantly improve PCR yield by facilitating template denaturation and primer annealing.[4][7][11] |
| Impact on PCR Specificity | Can improve specificity by reducing the formation of non-specific products caused by primer-dimers and mispriming to secondary structures.[1][10] | Enhances specificity by lowering the annealing temperature, which can lead to more stringent primer binding.[4] |
| Effect on Fidelity | Generally considered to have minimal impact on the fidelity of high-fidelity DNA polymerases. | High concentrations of DMSO have been reported to potentially decrease the fidelity of some DNA polymerases.[4] |
| Downstream Applications | PCR products containing 7-deaza-dGTP may stain poorly with intercalating dyes like ethidium (B1194527) bromide.[9] However, they are generally compatible with downstream applications like Sanger sequencing.[10][12] | Generally compatible with most downstream applications. |
| Considerations | More expensive than DMSO. The modified nucleotide needs to be incorporated during the PCR reaction. | Cost-effective and readily available. Can be easily added to the PCR master mix. Requires careful optimization of concentration to avoid polymerase inhibition. |
Visualizing the Mechanisms of Action
To better understand how these additives function, the following diagram illustrates the challenges of GC-rich PCR and the distinct mechanisms by which 7-deaza-dGTP and DMSO overcome them.
Caption: Mechanisms of 7-deaza-dGTP and DMSO in overcoming GC-rich PCR challenges.
Experimental Protocols
The following protocols provide a starting point for using 7-deaza-dGTP and DMSO to amplify GC-rich templates. Optimization of the additive concentration and annealing temperature is crucial for success.
Protocol 1: PCR with 7-deaza-dGTP
This protocol is adapted from methodologies described for amplifying GC-rich regions.[1][13]
-
Prepare the dNTP/7-deaza-dGTP Mix:
-
Prepare a stock solution containing dATP, dCTP, dTTP each at 10 mM.
-
Prepare a separate stock of dGTP at 10 mM and 7-deaza-dGTP at 10 mM.
-
To create a working dNTP/7-deaza-dGTP mix for your PCR, combine the nucleotides to achieve a final concentration in the reaction of:
-
0.2 mM dATP, dCTP, dTTP
-
0.05 mM dGTP
-
0.15 mM 7-deaza-dGTP (maintaining a 3:1 ratio of 7-deaza-dGTP to dGTP).
-
-
-
Set up the PCR Reaction (50 µL total volume):
-
5 µL of 10x PCR Buffer
-
1 µL of dNTP/7-deaza-dGTP mix (from step 1)
-
1.5 µL of 50 mM MgCl₂ (adjust as needed, typically 1.5-2.5 mM final concentration)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
0.5 µL of a high-fidelity DNA Polymerase (e.g., Q5®, Phusion®)
-
1 µL of Template DNA (10-100 ng)
-
Nuclease-free water to 50 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-72°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30-60 seconds per kb
-
-
Final Extension: 72°C for 2 minutes
-
Hold: 4°C
-
Protocol 2: PCR with DMSO
This protocol provides a general framework for using DMSO. The optimal DMSO concentration should be determined empirically by testing a gradient (e.g., 2%, 4%, 6%, 8%).[4][7]
-
Set up the PCR Reaction (50 µL total volume):
-
5 µL of 10x PCR Buffer
-
1 µL of 10 mM dNTP mix
-
1.5 µL of 50 mM MgCl₂ (adjust as needed)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
X µL of 100% DMSO (to achieve a final concentration of 3-10%)
-
0.5 µL of a thermostable DNA Polymerase (e.g., Taq, Q5®, Phusion®)
-
1 µL of Template DNA (10-100 ng)
-
Nuclease-free water to 50 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (Note: DMSO lowers the primer Tm; you may need to decrease the annealing temperature)
-
Extension: 72°C for 30-60 seconds per kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
Conclusion
Both 7-deaza-dGTP and DMSO are powerful tools for amplifying challenging GC-rich templates. The choice between them often depends on the specific template, the downstream application, and budget considerations.
-
7-deaza-dGTP is an excellent choice when dealing with templates prone to forming strong secondary structures and when fidelity is of utmost importance. It is a more targeted approach to disrupting GC-rich regions.
-
DMSO is a versatile and cost-effective option that can be highly effective for a wide range of GC-rich templates. However, it requires careful optimization to balance its beneficial effects with potential polymerase inhibition.
For particularly stubborn GC-rich targets, a combination of both 7-deaza-dGTP and DMSO, or their use with other additives like betaine, may provide a synergistic effect.[14][15] As with any PCR optimization, a systematic approach to testing different conditions is key to achieving robust and reliable amplification of GC-rich DNA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. researchgate.net [researchgate.net]
- 6. In PCR, what are the functions of DMSO? | AAT Bioquest [aatbio.com]
- 7. quantabio.com [quantabio.com]
- 8. How much DMSO do I add to PCR? | AAT Bioquest [aatbio.com]
- 9. neb.com [neb.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis | PLOS One [journals.plos.org]
- 12. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sequencing Difficult DNA Templates: Alternatives to 7-deaza-dGTP
For researchers, scientists, and drug development professionals, overcoming the challenges of sequencing difficult DNA templates is a critical step in generating accurate and reliable data. GC-rich regions, repetitive sequences, and secondary structures like hairpins and G-quadruplexes can impede DNA polymerase, leading to failed or poor-quality sequencing reads. For years, 7-deaza-dGTP has been a staple in sequencing reactions to mitigate these issues. However, a range of effective alternatives and complementary strategies are available. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.
Difficult DNA templates, such as those with high GC content, are prone to forming secondary structures that can cause DNA polymerase to stall or dissociate.[1][2] This results in sequencing artifacts like band compressions in Sanger sequencing, where distinct bands merge, making base-calling ambiguous.[1][2] Nucleotide analogs like 7-deaza-dGTP are used to weaken these secondary structures and improve sequencing accuracy.[3][4] This guide explores various alternatives and enhancers that can be employed to successfully sequence these challenging templates.
Comparative Analysis of 7-deaza-dGTP Alternatives
Several alternatives and additives can be used to improve the sequencing of difficult templates, either by substituting for or being used in conjunction with 7-deaza-dGTP. The most common of these include dITP, betaine (B1666868), and DMSO. More recently, other nucleotide analogs like N4-methyl-dCTP have also been explored.
| Alternative/Additive | Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages |
| dITP (deoxyinosine triphosphate) | A dGTP analog that forms weaker hydrogen bonds, destabilizing secondary structures.[5] | Varies; can be used in mixtures with 7-deaza-dGTP.[1][2] | Effective at resolving band compressions.[1][2][5] | Can cause polymerase to stall at certain sequences.[6] Thermostable polymerases do not incorporate it efficiently above 60°C.[6] |
| Betaine | An isostabilizing agent that reduces the melting temperature of GC-rich DNA regions.[3] | 1 M - 2 M[7] | Improves amplification of GC-rich sequences.[3][7][8] Can be combined with other additives for enhanced effect.[8][9][10] | High concentrations can lead to a loss of yield in PCR.[7] May not be sufficient on its own for extremely difficult templates.[8] |
| DMSO (Dimethyl Sulfoxide) | A co-solvent that helps to denature secondary structures in the DNA template.[3] | 2.5% - 10%[7] | Effective in combination with other additives like betaine and 7-deaza-dGTP.[8][9][10] | Can inhibit DNA polymerase at higher concentrations. |
| N4-methyl-dCTP | A dCTP analog that destabilizes G:C base pairing, reducing the melting temperature of the DNA.[11][12] | Partial or complete replacement of dCTP.[11] | Can produce high yields of the target amplicon where canonical nucleotides fail.[11][12] Outperforms organic additives like DMSO and betaine in some cases.[11][12] | Less commonly used and may require more optimization. |
| Combination Approaches | Synergistic effects of multiple additives to overcome severe secondary structures. | Varies based on components. | A combination of betaine, DMSO, and 7-deaza-dGTP has been shown to be essential for amplifying sequences with 67-79% GC content.[8][9][10] A 4:1 ratio of 7-deaza-dGTP to dITP can effectively resolve band compressions and improve read length.[1][2] | Requires careful optimization of the concentration of each component to avoid inhibition of the polymerase. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these alternatives. Below are summarized protocols for key experiments cited in the comparison.
Protocol 1: Combined 7-deaza-dGTP and dITP for Cycle Sequencing
This protocol is adapted from a study that found a 4:1 ratio of 7-deaza-dGTP to dITP to be optimal for resolving band compressions in GC-rich templates.[1][2]
-
Prepare the Sequencing Reaction Mix:
-
Template DNA: ~50 fmol
-
Sequencing Primer: 1 pmol
-
Reaction Buffer: As recommended by the polymerase manufacturer.
-
dNTP Mix: A custom mix containing dATP, dCTP, dTTP, and a 4:1 molar ratio of 7-deaza-dGTP:dITP.
-
Dye Terminators (ddNTPs)
-
Thermostable DNA Polymerase (e.g., AmpliTaq FS)
-
-
Thermal Cycling:
-
Initial Denaturation: 96°C for 2 minutes.
-
30-40 Cycles:
-
Denaturation: 96°C for 10 seconds.
-
Annealing: 50°C for 5 seconds.
-
Extension: 60°C for 2-4 minutes.
-
-
-
Purification and Analysis:
-
Purify the sequencing products to remove unincorporated dye terminators.
-
Analyze the products on a capillary electrophoresis-based DNA sequencer.
-
Protocol 2: PCR Amplification with Betaine, DMSO, and 7-deaza-dGTP
This protocol is based on a study that demonstrated the necessity of combining these three additives for the successful amplification of GC-rich DNA sequences.[8][9][10]
-
Prepare the PCR Reaction Mix:
-
Template DNA: 50-100 ng
-
Forward and Reverse Primers: 10 pmol each
-
PCR Buffer (with MgCl₂)
-
dNTP Mix (with 7-deaza-dGTP completely replacing dGTP at a final concentration of 50 µM)
-
Betaine: 1.3 M final concentration
-
DMSO: 5% final concentration
-
Taq DNA Polymerase: 1-2 units
-
-
Thermal Cycling:
-
Analysis:
-
Analyze the PCR product on an agarose (B213101) gel to confirm the amplification of the target sequence.
-
Protocol 3: PCR with N4-methyl-dCTP for Highly GC-Rich Templates
This protocol is derived from research showing the superior performance of N4-methyl-dCTP for amplifying templates with high GC content.[11][12]
-
Prepare the PCR Reaction Mix:
-
Template DNA: As required.
-
Forward and Reverse Primers
-
PCR Buffer
-
dNTP Mix: A custom mix with dATP, dGTP, dTTP, and N4-methyl-dCTP partially or completely replacing dCTP.
-
Taq DNA Polymerase
-
-
Thermal Cycling:
-
Optimize annealing and extension temperatures and times based on the specific template and primers. The use of N4-methyl-dCTP lowers the melting temperature of the amplicon, which may require adjustments to the cycling conditions.[11]
-
-
Analysis:
-
Confirm the presence and specificity of the PCR product by agarose gel electrophoresis.
-
Visualizing the Mechanisms
To better understand the challenges and solutions in sequencing difficult templates, the following diagrams illustrate the underlying processes.
Caption: Formation of G-quadruplex structures and the role of alternatives in overcoming polymerase stalling.
Caption: General experimental workflow for sequencing difficult DNA templates using alternative reagents.
References
- 1. Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mp.bmj.com [mp.bmj.com]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. sciex.com [sciex.com]
- 7. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 8. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unlocking Stubborn DNA: A Comparative Guide to 7-deaza-dGTP and N4-methyl-2'-deoxycytidine in PCR
For researchers, scientists, and drug development professionals striving to amplify challenging DNA sequences, the choice of nucleotide analogs can be paramount. This guide provides a detailed comparison of the performance of two such analogs, 7-deaza-dGTP and N4-methyl-2'-deoxycytidine, in Polymerase Chain Reaction (PCR). By examining their mechanisms, impact on amplification, and providing supporting experimental data, this document aims to inform the selection of the most appropriate tool for overcoming the hurdles of GC-rich and structurally complex DNA templates.
The amplification of DNA sequences with high guanine-cytosine (GC) content or those prone to forming stable secondary structures is a common obstacle in molecular biology. These templates can impede the processivity of DNA polymerase, leading to low yield, non-specific products, or complete amplification failure. To address this, modified nucleotides such as 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) and N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP) are employed. These analogs are incorporated into the nascent DNA strand, altering its properties to facilitate more efficient amplification.
Mechanism of Action: Disrupting the Roadblocks
The efficacy of both 7-deaza-dGTP and N4me-dCTP lies in their ability to reduce the stability of secondary structures within the DNA template.
7-deaza-dGTP achieves this by modifying the guanine (B1146940) base. The nitrogen atom at position 7 of the purine (B94841) ring is replaced with a carbon atom. This seemingly small change has a significant impact: it prevents the formation of Hoogsteen base pairs, which are non-canonical pairings that can contribute to the formation of stable secondary structures like G-quadruplexes.[1] By incorporating 7-deaza-dGTP, the potential for these structures to form is reduced, allowing the DNA polymerase to proceed more smoothly along the template.[1]
N4-methyl-2'-deoxycytidine (N4me-dCTP) , on the other hand, is an analog of dCTP. The addition of a methyl group to the N4 position of the cytosine base weakens the hydrogen bonding between guanine and cytosine. This destabilization of the G-C base pair lowers the melting temperature (Tm) of the DNA duplex, making it easier to denature during the PCR cycle and preventing the formation of inhibitory secondary structures.[2][3]
Performance Comparison: A Head-to-Head Analysis
The choice between 7-deaza-dGTP and N4me-dCTP often depends on the specific template, the polymerase used, and the desired downstream application. The following tables summarize the key performance characteristics based on available experimental data.
Quantitative Performance Data
| Performance Metric | 7-deaza-dGTP | N4-methyl-2'-deoxycytidine (N4me-dCTP) | Key Findings |
| GC-Rich Amplification | Effective in amplifying templates with up to 85% GC content.[4][5] | Highly effective for GC-rich regions (e.g., 78.9% and 80.6% GC content), often outperforming traditional additives like DMSO and betaine.[2][3][6] | Both are effective, but N4me-dCTP has been shown to produce higher yields of the specific amplicon in some particularly challenging GC-rich templates compared to canonical dNTPs with additives.[2][3] |
| Effect on Melting Temperature (Tm) | Incorporation leads to a reduction in the Tm of the PCR product. | Causes a significant reduction in the Tm of the amplicon. For a 200-bp amplicon, complete replacement of dCTP with N4me-dCTP can reduce the Tm by as much as 11°C.[7] For an 85-bp amplicon, the reduction was 7°C.[7] | N4me-dCTP demonstrates a more pronounced effect on Tm reduction, indicating a greater destabilization of the DNA duplex.[2] |
| Specificity and Yield | Improves specificity by reducing non-specific amplification caused by secondary structures.[5][8] Often used in a 3:1 ratio with dGTP for optimal efficiency.[1][9] | Can produce the expected amplicon in high yield where canonical nucleotides fail.[2][3] However, complete replacement of dCTP can sometimes lead to lower yields with certain polymerases.[7] | Both improve specificity. The optimal ratio of analog to canonical nucleotide can be crucial for maximizing yield. |
| Polymerase Compatibility | Compatible with a wide range of DNA polymerases, including Taq and high-fidelity enzymes. | Performance can be polymerase-dependent. While effective with Taq, some high-fidelity polymerases like Pfu exo(-) and 9°N DNA polymerase show reduced or no activity with complete replacement of dCTP.[7] | 7-deaza-dGTP appears to be more universally compatible with different types of DNA polymerases. |
| Downstream Applications | Successfully used for subsequent applications like Sanger sequencing, improving read quality through difficult regions.[5][8][10] | Amplicons containing N4meC have been shown to perform well in microarray hybridization.[2] | Both are suitable for generating PCR products for further analysis, with specific advantages depending on the downstream technique. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these nucleotide analogs. Below are representative protocols for their use in PCR.
Protocol for PCR with 7-deaza-dGTP
This protocol is a general guideline and may require optimization for specific templates and polymerases.
-
Prepare the PCR Master Mix: On ice, combine the following components in a sterile microcentrifuge tube. The volumes are for a single 25 µL reaction.
| Component | Final Concentration | Volume (µL) |
| 10X PCR Buffer | 1X | 2.5 |
| dNTP mix (without dGTP) | 200 µM each (dATP, dCTP, dTTP) | 0.5 |
| dGTP | 50 µM | 0.125 |
| 7-deaza-dGTP | 150 µM (for a 3:1 ratio with dGTP) | 0.375 |
| Forward Primer | 0.2-0.5 µM | 0.5 |
| Reverse Primer | 0.2-0.5 µM | 0.5 |
| Taq DNA Polymerase | 1.25 units | 0.25 |
| Template DNA | 1-100 ng | 1.0 |
| Nuclease-free water | - | to 25 µL |
-
Thermal Cycling: The following cycling conditions are a starting point and should be optimized, particularly the annealing temperature and extension time.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 30-60 sec | 30-40 |
| Annealing | 55-68 | 30-60 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | 1 |
Note: The optimal ratio of 7-deaza-dGTP to dGTP can vary and may need to be tested (e.g., 1:1, 3:1).[1][9]
Protocol for PCR with N4-methyl-2'-deoxycytidine (N4me-dCTP)
This protocol is based on studies demonstrating the effectiveness of N4me-dCTP in amplifying GC-rich regions.
-
Prepare the PCR Master Mix: On ice, prepare the master mix. Partial or complete replacement of dCTP with N4me-dCTP can be tested.
| Component | Final Concentration | Volume (µL) |
| 10X PCR Buffer | 1X | 2.5 |
| dNTP mix (with or without dCTP) | 200 µM each (dATP, dGTP, dTTP) | 0.5 |
| N4me-dCTP | 200 µM (for complete replacement) | 0.5 |
| Forward Primer | 0.5 µM | 1.25 |
| Reverse Primer | 0.5 µM | 1.25 |
| Taq DNA Polymerase | 1.25 units | 0.25 |
| Template DNA | 10-50 ng | 1.0 |
| Nuclease-free water | - | to 25 µL |
-
Thermal Cycling: A "slowdown" protocol may be beneficial, especially with certain polymerases.[7]
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 3 min | 1 |
| Denaturation | 95 | 30 sec | 35 |
| Annealing | 58 | 30 sec | |
| Extension | 72 | 1 min | |
| Final Extension | 72 | 7 min | 1 |
| Hold | 4 | ∞ | 1 |
Note: The degree of dCTP replacement by N4me-dCTP (partial or complete) should be optimized based on the template and polymerase.[3][7]
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1. Logical relationship of nucleotide analogs in overcoming difficult DNA templates for improved PCR.
Figure 2. General experimental workflow for PCR using nucleotide analogs.
Conclusion
Both 7-deaza-dGTP and N4-methyl-2'-deoxycytidine are powerful tools for the amplification of difficult DNA templates. 7-deaza-dGTP is a well-established and broadly compatible option for resolving secondary structures. N4-methyl-2'-deoxycytidine, while potentially more polymerase-specific, shows great promise for extremely GC-rich templates, offering a significant reduction in DNA duplex stability. The choice between these analogs will ultimately be guided by the specific experimental context. For routine enhancement of GC-rich PCR, 7-deaza-dGTP is a reliable starting point. For particularly recalcitrant templates where standard methods and additives have failed, N4-methyl-2'-deoxycytidine presents a potent alternative that is worthy of investigation. Careful optimization of the analog-to-canonical nucleotide ratio and cycling conditions is critical to unlocking the full potential of these valuable reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Capacity of N4-methyl-2'-deoxycytidine 5'-triphosphate to sustain the polymerase chain reaction using various thermostable DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Unraveling DNA Stability: A Comparative Guide to the Effects of 7-deaza-dGTP and Other Alternatives on Melting Temperature
For researchers, scientists, and drug development professionals navigating the complexities of DNA thermodynamics, understanding the factors that influence DNA melting temperature (Tm) is paramount. This guide provides an objective comparison of the effects of 7-deaza-dGTP and other common alternatives on DNA Tm, supported by experimental data and detailed methodologies. By offering a clear overview of these effects, this guide aims to empower researchers to select the most appropriate tools for their specific applications, from polymerase chain reaction (PCR) optimization to the design of therapeutic oligonucleotides.
The substitution of standard 2'-deoxyguanosine-5'-triphosphate (dGTP) with its analog, 7-deaza-dGTP, is a widely employed strategy to overcome challenges associated with GC-rich DNA sequences. These sequences are prone to forming stable secondary structures that can impede enzymatic processes like PCR. The underlying principle of this approach lies in the alteration of the hydrogen bonding capabilities of the guanine (B1146940) base, which in turn affects the thermal stability of the DNA duplex.
The Impact of 7-deaza-dGTP on DNA Melting Temperature
The nitrogen at the 7th position of the purine (B94841) ring in guanine is involved in the formation of Hoogsteen base pairs, which can contribute to the formation of secondary structures in GC-rich regions. By replacing this nitrogen with a carbon atom, 7-deaza-dGTP disrupts these non-canonical interactions without affecting the standard Watson-Crick base pairing. This disruption of secondary structures leads to a decrease in the overall thermal stability of the DNA, resulting in a lower melting temperature.
Experimental data has demonstrated a tangible reduction in Tm upon the incorporation of 7-deaza-dGTP. For instance, one study reported a 5°C decrease in the melting temperature of a DNA amplicon synthesized with a nucleotide mix containing 7-deaza-dGTP compared to an amplicon synthesized with the standard dNTP mix.[1][2] This reduction in Tm facilitates the denaturation of GC-rich templates during PCR, leading to improved amplification efficiency and specificity.[3]
Comparative Analysis of Tm-Modifying Agents
Beyond 7-deaza-dGTP, several other molecules are utilized to modulate DNA melting temperature. These alternatives can be broadly categorized as nucleotide analogs and PCR additives. A quantitative comparison of their effects on Tm is crucial for informed experimental design.
| Compound/Analog | Mechanism of Action | Typical Concentration | Observed ΔTm (°C) | References |
| 7-deaza-dGTP | Reduces Hoogsteen base pairing, disrupting secondary structures. | Typically a 3:1 ratio with dGTP.[4] | -5 | [1][2] |
| N4-methyl-2'-deoxycytidine (N4-me-dC) | Weakens G-C base pair strength. | Complete or partial replacement of dCTP. | -11 (with complete replacement) | [2] |
| Dimethyl Sulfoxide (DMSO) | Disrupts base stacking and hydrogen bonds. | 5-10% (v/v) in PCR.[5] | Concentration-dependent decrease. | [5][6][7] |
| Betaine | Isostabilizing agent that equalizes the stability of AT and GC base pairs. | 1.0 - 1.7 M in PCR.[8] | Concentration-dependent decrease. | [9][10][11] |
| Formamide (B127407) | Denaturant that lowers the energy barrier for strand separation. | Varies; lowers Tm by ~2.4-2.9°C per 1% (v/v). | Concentration-dependent decrease. | [12] |
Experimental Protocols for DNA Melting Temperature Measurement
Accurate determination of DNA melting temperature is essential for validating the effects of nucleotide analogs and additives. The most common methods involve monitoring the change in a physical property of the DNA as a function of temperature.
UV-Vis Spectrophotometry
This classic method relies on the hyperchromic effect, the increase in UV absorbance of DNA at 260 nm as it denatures from a double-stranded to a single-stranded state.
Protocol:
-
Sample Preparation: Prepare DNA samples in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The DNA concentration should be sufficient to give a clear absorbance signal (typically 0.2-1.0 A260).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Melting Curve Acquisition:
-
Equilibrate the sample at a starting temperature below the expected Tm (e.g., 25°C).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1°C).
-
-
Data Analysis: Plot the absorbance as a function of temperature. The melting temperature (Tm) is the temperature at which the absorbance is halfway between the initial (double-stranded) and final (single-stranded) absorbance values. This can be determined by finding the peak of the first derivative of the melting curve.
High-Resolution Melting (HRM) Analysis
HRM is a more recent technique that measures the fluorescence of an intercalating dye as the DNA denatures. The dye fluoresces brightly when bound to double-stranded DNA and its fluorescence decreases as the DNA melts.
Protocol:
-
Sample Preparation: Prepare DNA samples with a fluorescent intercalating dye (e.g., SYBR Green I or EvaGreen) in a real-time PCR instrument-compatible plate or tube.
-
Instrumentation: Use a real-time PCR instrument with HRM capabilities.
-
Melting Curve Acquisition:
-
Denature the DNA by heating to a high temperature (e.g., 95°C).
-
Anneal the DNA by cooling to a temperature below the Tm.
-
Slowly increase the temperature while continuously monitoring the fluorescence.
-
-
Data Analysis: The instrument's software plots the negative derivative of fluorescence with respect to temperature (-dF/dT) against temperature. The peak of this curve corresponds to the Tm.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of 7-deaza-dGTP and a typical experimental workflow for Tm determination.
Caption: Mechanism of 7-deaza-dGTP in reducing DNA melting temperature.
Caption: Workflow for determining DNA melting temperature (Tm).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the effects of dimethylsulfoxide on DNA? - Blog [m.cheezhengchem.com]
- 6. The incipient denaturation mechanism of DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02480B [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. BiochemSphere [biochemicalsci.com]
- 9. Betaine structure and the presence of hydroxyl groups alters the effects on DNA melting temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. asone-int.com [asone-int.com]
- 12. Thermodynamic effects of formamide on DNA stability - PMC [pmc.ncbi.nlm.nih.gov]
Resolving Sequencing Challenges in GC-Rich Regions: A Comparative Guide to 7-Deaza-dGTP
For researchers, scientists, and drug development professionals encountering challenges in sequencing DNA with high guanine-cytosine (GC) content, the nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) offers a robust solution. This guide provides a comprehensive comparison of sequencing results obtained with and without 7-deaza-dGTP, supported by experimental data and detailed protocols.
The presence of GC-rich sequences often leads to the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede the progress of DNA polymerase during sequencing reactions, resulting in premature termination, ambiguous base-calling, and "band compressions" in Sanger sequencing electropherograms.[1][2][3] The substitution of deoxyguanosine triphosphate (dGTP) with its analog, 7-deaza-dGTP, effectively mitigates these issues by preventing the formation of Hoogsteen base pairs, thereby reducing the stability of these secondary structures.[4][5]
Performance Comparison: Standard dGTP vs. 7-Deaza-dGTP
The incorporation of 7-deaza-dGTP significantly improves the quality and readability of sequencing data for GC-rich templates. This is particularly evident in the elimination of band compressions and the ability to sequence through regions that are otherwise unreadable.
| Sequencing Method | Template | Observation with dGTP | Observation with 7-deaza-dGTP | Reference |
| Sanger Sequencing | Human N-myc gene (85% GC) | Impossible to sequence due to severe band compression. | Unambiguous determination of the nucleotide sequence. | [3][6] |
| Sanger Sequencing | Human p16INK4A promoter | Unspecific byproducts and poor quality sequence. | Generation of a specific 140 bp product with a clean sequence. | [7] |
| Sanger Sequencing | HUMARA exon 1 | Unreadable GC-rich regions. | Readable sequences were obtained. | [7] |
| PCR and Sequencing | GC-rich templates | Premature termination of sequencing reactions. | Generation of full-length PCR products and readable sequences. | [7] |
Advanced Application in Next-Generation Sequencing (NGS)
A novel strategy for target enrichment in NGS, termed Target Enrichment via Enzymatic Digestion in Next-Generation Sequencing (TEEDseq), leverages the unique properties of 7-deaza-dGTP.[8][9][10] In this method, the target DNA is amplified using 7-deaza-dGTP. The resulting DNA, now resistant to certain restriction enzymes that recognize guanosine-containing motifs, is protected from digestion while the background DNA (containing standard dGTP) is cleaved.[8] This leads to a significant enrichment of the target sequence.
| Method | Target | On-Target Rate | Enrichment Factor | Reference |
| Direct Illumina Sequencing | Hepatitis B Virus (HBV) | Not Reported | 1x (baseline) | [9][10] |
| TEEDseq | Hepatitis B Virus (HBV) | 3.31 ± 0.39% | 454x | [9][10] |
Experimental Protocols
Sanger Sequencing of GC-Rich Templates
This protocol is a general guideline for cycle sequencing using 7-deaza-dGTP to resolve band compressions.
1. PCR Amplification (Optional but Recommended):
-
For particularly difficult templates, it is advantageous to incorporate 7-deaza-dGTP during the initial PCR amplification.[11][12]
-
Prepare a PCR master mix containing a 3:1 ratio of 7-deaza-dGTP to dGTP.[4]
-
Perform PCR using standard cycling conditions, optimizing the annealing temperature as needed.
2. Cycle Sequencing Reaction:
-
Prepare the cycle sequencing reaction mix according to the manufacturer's protocol (e.g., BigDye™ Terminator Cycle Sequencing Kit).
-
Substitute the dGTP in the reaction mix with 7-deaza-dGTP at the same final concentration. For some applications, a mixture of 7-deaza-dGTP and dITP (e.g., a 4:1 ratio) has been shown to be effective.[2][13]
-
Add the purified PCR product and sequencing primer.
-
Perform cycle sequencing.
3. Sequencing Analysis:
-
Purify the sequencing products to remove unincorporated dyes.
-
Analyze the products on a capillary electrophoresis-based genetic analyzer.
TEEDseq Workflow for Target Enrichment
The TEEDseq protocol involves several key steps to enrich for the target of interest.[8][9][10]
1. Primer Extension with 7-deaza-dGTP:
-
The target DNA is amplified using primers specific to the region of interest in a reaction mix where dGTP is completely replaced by 7-deaza-dGTP.
2. Splinter-Assisted Intracellular Cyclization:
-
The amplified product is circularized to protect the ends.
3. Restriction Enzyme Digestion:
-
The DNA mixture is treated with a cocktail of restriction enzymes (e.g., AluI, HaeIII, and HpyCH4V) that have guanosine (B1672433) in their recognition sites. The 7-deaza-dGTP-containing target DNA remains largely intact, while the background genomic DNA is fragmented.[8]
4. Rolling Cycle Amplification (RCA):
-
The circularized, enriched target DNA is then amplified using a high-fidelity polymerase, generating multiple copies for subsequent NGS library preparation.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP. | Semantic Scholar [semanticscholar.org]
- 7. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
Assessing Taq Polymerase Fidelity with 7-deaza-dGTP: A Comparative Guide
For researchers, scientists, and drug development professionals, the fidelity of DNA polymerases is a cornerstone of reliable and reproducible results in molecular cloning, sequencing, and genetic analysis. While Taq polymerase is a robust and widely used enzyme for the polymerase chain reaction (PCR), its performance can be hindered by GC-rich templates. The substitution of standard deoxyguanosine triphosphate (dGTP) with its analog, 7-deaza-dGTP, is a common strategy to overcome this challenge. This guide provides a comprehensive comparison of Taq polymerase fidelity when using dGTP versus 7-deaza-dGTP, supported by established experimental methodologies.
The Role of 7-deaza-dGTP in PCR
7-deaza-dGTP is a modified nucleotide where the nitrogen atom at the 7th position of the purine (B94841) ring of guanine (B1146940) is replaced with a carbon atom. This seemingly minor alteration has a significant impact on the biophysical properties of the DNA duplex. Specifically, it prevents the formation of Hoogsteen base pairs, which are non-canonical hydrogen bonds that can occur between guanine bases in GC-rich sequences. These Hoogsteen pairs can lead to the formation of stable secondary structures, such as hairpins and G-quadruplexes, which can cause Taq polymerase to stall or dissociate from the template, resulting in poor or no amplification. By incorporating 7-deaza-dGTP, these secondary structures are destabilized, facilitating a more efficient progression of the polymerase along the DNA template.[1][2]
Quantitative Fidelity Comparison: Taq Polymerase
The fidelity of a DNA polymerase refers to its intrinsic ability to insert the correct nucleotide opposite a template base. This is typically quantified as an "error rate," representing the frequency of incorrect nucleotide incorporation. The established error rate of Taq polymerase with the standard four dNTPs serves as a critical benchmark.
| Nucleotide | Polymerase | Error Rate (errors per base pair per duplication) | Fidelity Relative to Taq (with dGTP) | Key Characteristics |
| dGTP | Taq | 1.1 x 10⁻⁴ to 2.5 x 10⁻⁵ | 1x (Baseline) | Standard for routine PCR; prone to stalling on GC-rich templates.[3][4] |
| 7-deaza-dGTP | Taq | No direct comparative data available in peer-reviewed literature | - | Primarily utilized to enhance the amplification of GC-rich sequences by reducing DNA secondary structures.[1][5] |
Note: While 7-deaza-dGTP is widely acknowledged for improving the amplification yield and specificity for GC-rich targets, there is a notable lack of direct, quantitative studies comparing its effect on the misincorporation rate of Taq polymerase against dGTP. It has been observed that other nucleotide analogs, such as dITP, may increase the misincorporation rate of Taq polymerase, suggesting that alterations to the nucleotide structure can indeed influence fidelity.[6]
Experimental Protocols for Fidelity Assessment
To empirically determine the fidelity of Taq polymerase with 7-deaza-dGTP, researchers can employ several well-established assays. These methods allow for a direct comparison of error rates under specific experimental conditions.
Sanger Sequencing-Based lacZα Forward Mutation Assay
This traditional and robust method quantifies fidelity by detecting mutations in the lacZα gene that result in a loss of function, observable through blue-white colony screening.
Experimental Methodology:
-
PCR Amplification of the lacZα Target:
-
Prepare two sets of PCR reactions using a plasmid template containing the lacZα gene (e.g., from an M13 vector).
-
Control Reaction: Utilize a standard dNTP mix containing dGTP.
-
Test Reaction: Use a dNTP mix where dGTP is either partially or fully replaced with 7-deaza-dGTP. A 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended to balance amplification efficiency and the reduction of secondary structures.[7]
-
Both reaction sets should use Taq polymerase with the manufacturer's recommended buffer and thermal cycling parameters.
-
-
Cloning and Transformation:
-
Digest the resulting PCR products and a suitable cloning vector with compatible restriction enzymes.
-
Ligate the lacZα amplicons into the vector.
-
Transform the ligation products into a competent E. coli strain capable of α-complementation (e.g., DH5α).
-
-
Blue-White Screening and Mutation Frequency Calculation:
-
Plate the transformed bacteria on agar (B569324) plates containing an appropriate antibiotic, IPTG (an inducer), and X-gal (a chromogenic substrate).
-
Following incubation, count the number of blue (functional lacZα) and white (mutated lacZα) colonies.
-
The mutation frequency is determined by dividing the number of white colonies by the total number of colonies.
-
-
Error Rate Determination:
-
The error rate is calculated from the mutation frequency, taking into account the size of the lacZα gene and the effective number of amplification cycles.
-
For confirmation, plasmids from white colonies can be isolated and the lacZα gene insert sequenced to identify the specific mutations.
-
Next-Generation Sequencing (NGS)-Based Fidelity Assay
NGS provides a powerful, high-throughput alternative for a more direct and comprehensive analysis of polymerase fidelity.
Experimental Methodology:
-
Target Amplification:
-
Amplify a specific DNA target of known sequence using Taq polymerase with either the standard dNTP mix or the 7-deaza-dGTP-containing mix.
-
-
Sequencing Library Preparation:
-
Construct NGS libraries from the purified PCR products. To distinguish true polymerase errors from artifacts introduced during sequencing, it is highly recommended to incorporate unique molecular identifiers (UMIs) into the library preparation workflow. UMIs tag each individual starting molecule, allowing for bioinformatic correction of sequencing errors.
-
-
High-Throughput Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing data, using the UMIs to generate consensus reads for each original DNA molecule.
-
Align these consensus reads to the known reference sequence of the target DNA.
-
Identify and count all deviations (substitutions, insertions, and deletions) from the reference.
-
Calculate the error rate by dividing the total number of mutations by the total number of nucleotides sequenced.
-
Visualized Workflows and Mechanisms
Caption: Comparative workflow for assessing Taq polymerase fidelity.
Caption: 7-deaza-dGTP disrupts secondary structures in GC-rich DNA.
Summary and Recommendations
For routine PCR applications involving templates with normal GC content, Taq polymerase with a standard dNTP mix remains a reliable and economical choice. However, for challenging GC-rich templates, the incorporation of 7-deaza-dGTP is a highly effective strategy to ensure successful amplification.
While the primary benefit of 7-deaza-dGTP is the mitigation of secondary structures, its precise effect on the nucleotide misincorporation rate of Taq polymerase is not well-established in the existing literature. Therefore, for applications where the resulting sequence integrity is paramount—such as in cloning for protein expression, the generation of standards for quantitative assays, or the analysis of subtle genetic variations—it is strongly recommended that researchers experimentally validate the fidelity of Taq polymerase with 7-deaza-dGTP using one of the detailed protocols provided in this guide. This empirical approach will provide the most accurate assessment of fidelity for their specific template and reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-fidelity DNA Polymerases & When to use them - Clent Life Science [clentlifescience.co.uk]
- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Hot-Start vs. Standard 7-deaza-dGTP in Molecular Biology
For researchers, scientists, and drug development professionals tackling the challenges of amplifying and sequencing GC-rich DNA, the choice of reagents is paramount to success. Standard 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) has long been a valuable tool for mitigating the formation of secondary structures that can impede polymerase activity. The advent of hot-start methodologies has introduced a new layer of specificity and efficiency. This guide provides a detailed comparative analysis of hot-start and standard 7-deaza-dGTP, supported by experimental data, to inform the selection of the optimal reagent for various research applications.
Introduction to 7-deaza-dGTP and Hot-Start Technology
Standard 7-deaza-dGTP is a nucleotide analog of dGTP. Its primary function is to reduce the formation of secondary structures in DNA, particularly in GC-rich regions.[1] By replacing the nitrogen at position 7 of the guanine (B1146940) base with a carbon, it prevents the formation of Hoogsteen base pairs, which are a major contributor to the complex secondary structures that can stall DNA polymerase during PCR and sequencing reactions.[1][2] This results in improved amplification efficiency and more reliable sequencing data for challenging templates.[3][4]
Hot-start technology in PCR is designed to prevent non-specific amplification that can occur at lower temperatures during reaction setup.[5] By keeping a key reaction component, typically the DNA polymerase, inactive until the high-temperature denaturation step, hot-start methods enhance the specificity and yield of the desired amplicon.[6][7] This is commonly achieved through chemical modification, antibody binding, or aptamer-based inhibition of the polymerase.[]
Hot-start 7-deaza-dGTP (e.g., CleanAmp™ 7-deaza-dGTP) represents a fusion of these two technologies.[9] In this approach, the 7-deaza-dGTP molecule itself is chemically modified with a thermolabile protecting group at the 3'-hydroxyl position.[9][10] This modification blocks the nucleotide from being incorporated by the DNA polymerase at ambient temperatures.[11] Upon heating during the initial denaturation step of PCR, the protecting group is released, allowing the 7-deaza-dGTP to be utilized by the polymerase.[9] This provides a hot-start mechanism at the level of the nucleotide, further enhancing specificity.
Performance Comparison: Hot-Start vs. Standard 7-deaza-dGTP
The primary advantage of hot-start 7-deaza-dGTP over its standard counterpart is the significant improvement in specificity and amplicon yield, especially for targets with very high GC content.[9]
| Feature | Standard 7-deaza-dGTP | Hot-Start 7-deaza-dGTP |
| Primary Function | Reduces secondary structure formation in GC-rich DNA.[1] | Reduces secondary structure formation and provides a hot-start mechanism to prevent non-specific amplification.[9] |
| Mechanism of Action | Substitution of N7 with CH in the guanine base prevents Hoogsteen pairing.[1] | Contains a thermolabile 3'-hydroxyl protecting group that is removed at high temperatures, in addition to the 7-deaza modification.[9][10] |
| Specificity | Improves specificity by enabling amplification of the correct target in GC-rich regions. | Significantly improves specificity by preventing low-temperature mispriming and primer-dimer formation.[9] |
| Yield | Increases yield of the desired product from GC-rich templates compared to standard dNTPs.[9] | Further increases yield of the specific amplicon, particularly for challenging targets.[9] |
| GC-Content Efficacy | Effective for many GC-rich targets. | Superior performance for targets with very high GC content (up to 85%).[10][11] |
| Downstream Applications | Improves Sanger sequencing of GC-rich templates.[12] | Significantly improves the quality of Sanger sequencing data by providing cleaner PCR products.[10][11] |
Experimental Data Summary
Studies have demonstrated the superior performance of hot-start 7-deaza-dGTP in amplifying challenging GC-rich targets.
Table 1: Amplification of GC-Rich Targets
| Target Gene (GC Content) | Standard dNTPs | Standard dNTPs + Standard 7-deaza-dGTP | Standard dNTPs + Hot-Start 7-deaza-dGTP | Hot-Start dNTPs + Hot-Start 7-deaza-dGTP |
| ACE (60%) | Amplified | Improved Yield | High Yield, High Specificity | High Yield, High Specificity |
| BRAF (68%) | Amplified | Improved Yield | High Yield, High Specificity | High Yield, High Specificity |
| B4GN4 (74%) | Weak/No Amplification | Weak Amplification | Specific Amplification | High Yield, High Specificity |
| GNAQ (79%) | No Amplification | No/Weak Amplification | Specific Amplification | High Yield, High Specificity |
Data synthesized from descriptions in reference[9].
The results indicate that while standard 7-deaza-dGTP offers an improvement over standard dNTPs for GC-rich targets, the use of hot-start 7-deaza-dGTP, particularly in combination with hot-start versions of all dNTPs, provides the most robust and specific amplification for targets with high to very high GC content.[9]
Experimental Protocols
General PCR Protocol for Amplification of GC-Rich DNA
This protocol provides a general framework. Optimization of annealing temperature, MgCl₂ concentration, and enzyme concentration may be necessary for specific targets.
1. Reaction Setup:
| Component | Final Concentration | 25 µL Reaction |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP mix (dATP, dCTP, dTTP) | 0.2 mM each | 0.5 µL of 10 mM stock |
| dGTP | 0.05 mM | 0.125 µL of 10 mM stock |
| 7-deaza-dGTP (Standard or Hot-Start) | 0.15 mM | 0.375 µL of 10 mM stock |
| Forward Primer | 0.2 µM | 0.5 µL of 10 µM stock |
| Reverse Primer | 0.2 µM | 0.5 µL of 10 µM stock |
| Taq DNA Polymerase | 1.25 U | 0.25 µL of 5 U/µL stock |
| Human Genomic DNA | 5 ng | 1 µL of 5 ng/µL stock |
| Nuclease-Free Water | - | to 25 µL |
Note: A 3:1 ratio of 7-deaza-dGTP to dGTP is commonly recommended.[1][9]
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 40 sec | 35-40 |
| Annealing | Varies | 1 sec | |
| Extension | 72°C | 1 min | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ |
Annealing temperature should be optimized for the specific primer set. A very short annealing time (1 second) has been shown to be important for specificity with these reagents.[9] For targets with >70% GC content, increasing the cycle number to 40 may improve yield.[13]
Visualizing the Mechanisms and Workflows
Caption: Comparative workflow of standard vs. hot-start 7-deaza-dGTP in PCR.
Caption: Mechanism of action for standard and hot-start 7-deaza-dGTP.
Conclusion
Both standard and hot-start 7-deaza-dGTP are effective tools for the amplification and sequencing of GC-rich DNA. The choice between them depends on the specific requirements of the experiment. For routine amplification of moderately GC-rich templates, standard 7-deaza-dGTP provides a significant improvement over dGTP alone. However, for applications demanding the highest specificity and for templates with very high GC content, hot-start 7-deaza-dGTP offers a clear advantage. By preventing non-specific product formation at low temperatures, it ensures cleaner, more reliable results, ultimately saving time and resources in downstream applications. Researchers and drug development professionals should consider the GC content of their targets and the required level of specificity when selecting the appropriate 7-deaza-dGTP formulation for their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hot start PCR - Wikipedia [en.wikipedia.org]
- 6. neb.com [neb.com]
- 7. How is Hot-Start Technology Beneficial For Your PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. trilinkbiotech.com [trilinkbiotech.com]
Evaluating 7-deaza-dGTP for Reduced PCR Bias in Next-Generation Sequencing
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Next-Generation Sequencing (NGS) has revolutionized genomics research, but its reliance on PCR for library amplification introduces well-documented biases. One of the most significant challenges is the underrepresentation of GC-rich regions in sequencing libraries, which can lead to incomplete genome assemblies, inaccurate variant calling, and missed discoveries in critical regulatory regions of the genome. The guanine (B1146940) analog 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) is a promising solution to mitigate this bias. This guide provides an objective comparison of 7-deaza-dGTP with standard dGTP and other PCR additives, supported by available experimental evidence, to help researchers optimize their NGS workflows.
The Challenge of GC-Rich Regions in PCR
DNA sequences with high GC content are notoriously difficult to amplify accurately and efficiently. The three hydrogen bonds in a G-C base pair, compared to the two in an A-T pair, make these regions more thermally stable. This stability can lead to:
-
Incomplete Denaturation: High melting temperatures can prevent the complete separation of DNA strands, hindering primer annealing and polymerase extension.
-
Secondary Structure Formation: GC-rich sequences are prone to forming stable secondary structures, such as hairpins and G-quadruplexes. These structures can stall or block the DNA polymerase, leading to truncated PCR products and amplification failure.[1][2]
This results in a non-uniform amplification of the genome, where GC-rich regions are systematically underrepresented in the final NGS library. This "GC bias" can significantly impact data quality and the biological interpretation of sequencing results.
Mechanism of Action: How 7-deaza-dGTP Reduces Bias
7-deaza-dGTP is a structural analog of dGTP where the nitrogen at the 7-position of the purine (B94841) ring is replaced by a carbon-hydrogen group. This seemingly minor modification has a significant impact on the hydrogen bonding potential of the guanine base.
Specifically, the absence of the N7 atom prevents the formation of Hoogsteen base pairing, which is crucial for the formation of G-quadruplexes and other complex secondary structures.[3] By incorporating 7-deaza-dGTP into the newly synthesized DNA strand during PCR, the potential for these polymerase-blocking structures to form is greatly reduced.[4] This allows for more efficient and uniform amplification of GC-rich templates.
Figure 1. Mechanism of 7-deaza-dGTP in reducing PCR bias.
Performance Comparison: 7-deaza-dGTP vs. Alternatives
While the theoretical benefits of 7-deaza-dGTP are clear, its performance in practice, especially in the context of NGS, requires careful evaluation against standard dNTPs and other common PCR additives like betaine (B1666868) and dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
Direct quantitative comparisons of 7-deaza-dGTP in NGS library preparation are limited in publicly available literature. However, studies on PCR success rates for GC-rich amplicons offer valuable insights. The following table summarizes findings from a study that evaluated the ability of different additives to amplify challenging plant DNA templates.
| Additive | Concentration | PCR Success Rate (%) |
| None (Standard dGTP) | - | 42.0 |
| 7-deaza-dGTP | 50 µM | 33.3[5] |
| Formamide | 3% | 16.6[5] |
| Betaine | 1 M | 75.0[5] |
| DMSO | 5% | 91.6[5] |
Table 1. Comparison of PCR success rates for amplifying the ITS2 marker from challenging plant species using various additives.[5]
It is important to note that in this particular study, DMSO and betaine outperformed 7-deaza-dGTP. However, other research has shown that a combination of 7-deaza-dGTP, betaine, and DMSO was essential for the successful amplification of certain GC-rich human gene sequences that could not be amplified with single additives.
For a comprehensive evaluation in an NGS workflow, the following metrics would be critical. The table below is illustrative of the data that should be sought from application notes or generated in-house when evaluating 7-deaza-dGTP.
| Metric | Standard dGTP Mix | 7-deaza-dGTP Mix | Ideal Outcome |
| Mean Coverage | 30x | 30x | Consistent across experiments |
| Coverage Uniformity (% > 0.2x mean) | 85% | 95% | Higher is better |
| Normalized Coverage (70-80% GC bin) | 0.4 | 0.9 | Closer to 1.0 is better |
| Normalized Coverage (20-30% GC bin) | 1.1 | 1.0 | Closer to 1.0 is better |
| Substitution Error Rate | 0.1% | 0.1% | No significant increase |
Table 2. Hypothetical quantitative data for evaluating 7-deaza-dGTP in an NGS experiment.
Experimental Protocols
Incorporating 7-deaza-dGTP into an NGS library preparation workflow requires modification of the PCR amplification step. The following provides a general protocol based on available literature. Optimization will be required for specific polymerases, templates, and library preparation kits.
Recommended Starting Point:
-
dNTP Mix Composition: For the PCR amplification step, substitute a portion of the standard dGTP with 7-deaza-dGTP. A commonly cited starting ratio is 3:1 of 7-deaza-dGTP to dGTP .[3] Other studies have explored ratios from 40:60 to 60:40 of 7-deaza-dGTP to standard dGTP.[4] The total concentration of all dNTPs should be maintained as recommended by the polymerase manufacturer.
Example PCR Reaction Setup for NGS Library Amplification:
| Component | Volume (µL) | Final Concentration |
| 5X Polymerase Buffer | 10 | 1X |
| 10 mM dNTP Mix (with 7-deaza-dGTP) | 1 | 0.2 mM each |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| Adapter-ligated DNA Library | 1-24 | ~1-10 ng |
| High-Fidelity DNA Polymerase | 1 | As recommended |
| Nuclease-free Water | Up to 50 | - |
Thermal Cycling Conditions:
Some protocols suggest a "Slowdown PCR" approach when using 7-deaza-dGTP for extremely GC-rich templates, which involves a slower ramp rate.[1] However, for standard NGS library amplification, the cycling conditions recommended for your high-fidelity polymerase are a good starting point, with potential for optimization of the annealing and extension times and temperatures.
Figure 2. Integration of 7-deaza-dGTP into an NGS workflow.
Conclusions and Recommendations
The use of 7-deaza-dGTP in the PCR amplification step of NGS library preparation is a theoretically sound strategy to combat GC bias. By disrupting the formation of secondary structures in GC-rich regions, it has the potential to significantly improve the uniformity of genome coverage.
Key Takeaways:
-
Clear Mechanism of Action: 7-deaza-dGTP effectively reduces the formation of secondary structures that impede DNA polymerase.[4]
-
Proven Efficacy in PCR: Its ability to improve amplification of GC-rich templates has been demonstrated, particularly in combination with other additives for very challenging targets.
-
Limited Direct NGS Data: While a recent study suggests improved GC bias in NGS, comprehensive, quantitative, peer-reviewed data directly comparing NGS libraries prepared with and without 7-deaza-dGTP is not yet widely available.[6]
-
Alternatives to Consider: For some applications, other additives like DMSO or betaine may provide a more significant improvement in PCR success rate and are worth evaluating.[5] The choice of a high-performance, GC-tolerant DNA polymerase is also critical.
Recommendations for Researchers:
-
Pilot Study: For projects involving sequencing of genomes with known high GC content or where uniform coverage is paramount, a pilot study comparing your standard PCR protocol with one incorporating 7-deaza-dGTP is highly recommended.
-
Evaluate Alternatives: Include other PCR enhancers like betaine or specialized high-GC polymerases/buffers in your evaluation to identify the optimal solution for your specific application.
-
Quantitative QC: Assess the results using NGS-specific metrics, including plotting normalized coverage against GC content, to quantitatively determine the reduction in bias.
-
Consider Combinations: For extremely challenging templates, a combination of 7-deaza-dGTP, betaine, and DMSO might be the most effective approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 5. neb.com [neb.com]
- 6. biorxiv.org [biorxiv.org]
Amplifying the Unamplifiable: A Comparative Guide to Combining 7-deaza-dGTP with PCR Enhancers
For researchers working with GC-rich DNA sequences, successful PCR amplification can be a significant hurdle. High GC content leads to the formation of stable secondary structures, such as hairpins and G-quadruplexes, which can block DNA polymerase, resulting in low yield or complete amplification failure[1][2][3]. The nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is a cornerstone solution to this problem. By substituting the nitrogen at position 7 of the guanine (B1146940) base with a carbon, 7-deaza-dGTP disrupts the Hoogsteen base pairing required for these secondary structures, all without affecting the standard Watson-Crick pairing essential for amplification[4][5].
While highly effective, the true power of 7-deaza-dGTP is often unlocked when used in concert with other PCR enhancers. This guide provides a comparative analysis of 7-deaza-dGTP alone and in combination with other additives, supported by experimental data, to help researchers optimize the amplification of challenging, GC-rich templates.
Mechanism of Action: How 7-deaza-dGTP Prevents Secondary Structures
Standard dGTP can form additional hydrogen bonds (Hoogsteen pairing), leading to complex structures that stall DNA polymerase. 7-deaza-dGTP's modified purine (B94841) ring physically prevents this, ensuring the DNA template remains accessible for amplification.
Performance Comparison of PCR Enhancer Combinations
Combining 7-deaza-dGTP with co-solvents like betaine (B1666868) and dimethyl sulfoxide (B87167) (DMSO) often produces a synergistic effect. These agents further destabilize DNA secondary structures by reducing the melting temperature (Tm)[2]. Experimental evidence shows that for templates with very high GC content (e.g., 67-79%), a combination of all three additives can be essential for obtaining a specific, high-yield PCR product[6][7][8].
The following table summarizes the typical performance of different enhancer combinations when amplifying GC-rich DNA targets, based on published experimental data[6].
| Enhancer Combination | Target GC Content | Observed PCR Result (Specificity & Yield) | Typical Concentration |
| None (Control) | >65% | No specific product or multiple nonspecific bands.[6] | N/A |
| 7-deaza-dGTP alone | 65-75% | Can yield the specific product, but often with low yield and nonspecific bands still present. | 3:1 ratio (7-deaza-dGTP:dGTP)[5][9] |
| Betaine alone | >65% | Promotes amplification of only nonspecific products in highly complex templates.[6] | 0.1 M - 1.3 M[2][6] |
| DMSO alone | >65% | Similar to Betaine, often results in nonspecific products for difficult templates.[6] | 2% - 8%[2] |
| 7-deaza-dGTP + Betaine | 67-79% | Specific product is amplified, but some nonspecific bands may persist.[6] | See individual components. |
| 7-deaza-dGTP + Betaine + DMSO | 67-79% | Essential for a unique, clean, and high-yield specific PCR product.[6][7] | See individual components. |
Experimental Protocol and Workflow
The following is an example protocol for amplifying a ~400 bp DNA fragment with 79% GC content, adapted from successful published experiments[6]. Optimization is recommended for each unique template-primer set.
Experimental Workflow
Reagents and Master Mix
1. Prepare Stock Solutions:
-
Betaine: 5 M solution.
-
DMSO: 100% solution.
-
dNTP/7-deaza-dGTP Mix (10 mM total):
-
10 mM dATP, dCTP, dTTP
-
2.5 mM dGTP
-
7.5 mM 7-deaza-dGTP
-
2. Assemble the PCR Master Mix (Example for one 25 µL reaction):
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| 10x PCR Buffer | 10x | 2.5 | 1x |
| dNTP/7-deaza-dGTP Mix | 10 mM | 0.5 | 0.2 mM each dNTP |
| Forward Primer | 10 µM | 1.0 | 0.4 µM |
| Reverse Primer | 10 µM | 1.0 | 0.4 µM |
| Betaine | 5 M | 6.5 | 1.3 M |
| DMSO | 100% | 1.25 | 5% |
| Taq DNA Polymerase | 5 U/µL | 0.25 | 1.25 U |
| Template DNA | 50 ng/µL | 1.0 | 50 ng |
| Nuclease-Free Water | - | 11.0 | - |
| Total Volume | - | 25.0 | - |
3. Thermal Cycling Protocol (Example):
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 40 sec | \multirow{3}{*}{35-40} |
| Annealing | 64-68 | 1 sec - 1 min | |
| Extension | 72 | 1 min | |
| Final Extension | 72 | 7 min | 1 |
| Hold | 4 | ∞ | 1 |
Note: A very short annealing time (1 second) has been found to improve specificity in some GC-rich protocols[9]. The optimal annealing temperature and time should be determined empirically.
Conclusion
For researchers tackling the amplification of GC-rich DNA, 7-deaza-dGTP is an invaluable tool. However, relying on it as a single agent may not be sufficient for the most challenging templates.
-
Synergistic Enhancement: The combination of 7-deaza-dGTP with osmoprotectants like betaine and co-solvents like DMSO provides a powerful, multi-pronged approach to destabilizing secondary structures.
-
Increased Specificity and Yield: For sequences with GC content ranging from 67% to over 79%, the triple combination of 7-deaza-dGTP, betaine, and DMSO has been shown to be essential for achieving a clean, specific, and high-yield PCR product where other combinations fail[6][8].
-
Empirical Optimization: While the provided protocols offer a robust starting point, it is crucial to remember that the ideal concentration of each enhancer must be empirically tested and optimized for each specific combination of template and primers[2].
By strategically combining these enhancers, researchers can significantly improve the success rate, specificity, and yield of PCR for even the most refractory GC-rich targets, turning previous failures into successful experiments.
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genelink.com [genelink.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
Revolutionizing GC-Rich DNA Amplification: A Comparative Guide to 7-deaza-dGTP
For researchers, scientists, and drug development professionals grappling with the notorious difficulty of amplifying GC-rich DNA sequences, the nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) offers a robust solution. This guide provides a comprehensive comparison of 7-deaza-dGTP's performance against other common strategies, supported by experimental data and detailed protocols to empower successful amplification of these challenging templates.
The high melting temperature and propensity to form stable secondary structures, such as hairpins and G-quadruplexes, make GC-rich DNA regions a significant hurdle in polymerase chain reaction (PCR). These structures can impede DNA polymerase, leading to low yield, nonspecific amplification, or complete reaction failure. The substitution of dGTP with 7-deaza-dGTP in the PCR master mix effectively mitigates these issues by reducing the formation of Hoogsteen base pairing, thereby destabilizing the secondary structures that block polymerase progression.[1][2]
Performance Comparison: 7-deaza-dGTP vs. Other PCR Enhancers
Experimental studies have consistently demonstrated the superiority of 7-deaza-dGTP, particularly in combination with other additives or as a chemically modified "hot start" version, in amplifying GC-rich targets.
A notable advancement is the development of CleanAmp™ 7-deaza-dGTP, a hot-start version that incorporates a thermolabile protecting group at the 3'-hydroxyl.[3][4][5] This modification blocks nucleotide incorporation at lower temperatures, significantly enhancing PCR specificity by preventing primer-dimer formation and other non-specific amplification.[3][4]
Here's a comparative summary of 7-deaza-dGTP's performance against other common PCR additives:
| Additive/Method | Target GC Content | Observation | Reference |
| 7-deaza-dGTP | 60-90% | Successfully amplifies high GC content templates, often in combination with subcycling protocols for improved efficiency across a broad GC range.[6] | [6] |
| CleanAmp™ 7-deaza-dGTP | Up to 85% | Demonstrates superior specificity and amplicon yield compared to standard 7-deaza-dGTP, especially for challenging targets.[1][3] Enables successful amplification of targets like the Fragile X gene.[3] | [1][3] |
| Betaine | High GC | Can improve amplification, but may lead to a loss of yield at higher concentrations.[6] The combination of betaine, DMSO, and 7-deaza-dGTP has proven effective for sequences with 67-79% GC content.[7][8][9] | [6][7] |
| DMSO | High GC | Often used in combination with other additives. A combination of 5% DMSO, 1.3 M betaine, and 50 µmol/L 7-deaza-dGTP was essential for amplifying a 79% GC-rich region.[7] | [7] |
| Standard dNTPs | 60-79% | Often results in poor or no amplification of high GC-rich targets, with significant non-specific products.[1][10] | [1][10] |
Experimental Protocols
Success with 7-deaza-dGTP is highly dependent on optimizing the reaction conditions. Below are detailed methodologies from successful case studies.
Protocol 1: Amplification of High GC-Rich Targets using CleanAmp™ 7-deaza-dGTP Mix
This protocol is adapted from studies demonstrating the successful amplification of targets with up to 85% GC content.[3]
Reaction Mix:
| Component | Final Concentration |
| PCR Buffer | 1X |
| CleanAmp™ 7-deaza-dGTP Mix | 1X or 1.5X |
| Forward Primer | 0.2 µM |
| Reverse Primer | 0.2 µM |
| DNA Polymerase | 1-1.25 U |
| Human gDNA | 5 ng |
| Nuclease-Free Water | to 25 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 10 min | 1 |
| Denaturation | 95°C | 40 sec | 35-40 |
| Annealing | 61-67°C (target specific) | 1 sec | |
| Extension | 72°C | 1 min | |
| Final Extension | 72°C | 7 min | 1 |
Protocol 2: Combined Subcycling and 7-deaza-dGTP for Broad Range GC Content
This protocol combines a subcycling approach with the use of 7-deaza-dGTP to efficiently amplify short templates ranging from 10-90% GC composition.[6]
Reaction Mix (using Phusion HF PCR):
| Component | Final Concentration |
| Phusion HF Buffer | 1X |
| dNTPs (with 7-deaza-dGTP) | 200 µM total (40:60 to 60:40 ratio of 7-deaza-dGTP:dGTP) |
| Forward Primer | Varies |
| Reverse Primer | Varies |
| Phusion DNA Polymerase | Varies |
| DNA Template | Varies |
| Nuclease-Free Water | to final volume |
Thermal Cycling Conditions (Subcycling):
Details on the specific subcycling parameters were not fully provided in the search results, but the general principle involves shuttling between a low and a high temperature during the combined annealing/elongation step to mitigate secondary structure formation.[6]
Protocol 3: Amplification of GC-Rich Disease Genes with a Three-Additive Mixture
This protocol was essential for amplifying DNA sequences of three disease genes with GC content ranging from 67% to 79%.[7]
Reaction Mix:
| Component | Final Concentration |
| Betaine | 1.3 mol/L |
| DMSO | 5% |
| 7-deaza-dGTP | 50 µmol/L |
| Other PCR components (buffer, primers, polymerase, dNTPs) | As per manufacturer's recommendation |
| DNA Template | Varies |
| Nuclease-Free Water | to final volume |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 3 min | 1 |
| Denaturation | 94°C | 10 sec | 25 |
| Annealing/Extension | 68°C | 3 min |
Mechanism of Action and Experimental Workflow
The key to 7-deaza-dGTP's effectiveness lies in its chemical structure. The substitution of nitrogen at the 7th position of the purine (B94841) ring with a carbon atom prevents the formation of Hoogsteen hydrogen bonds, which are crucial for the stability of G-quadruplexes and other tertiary DNA structures.[1][2] This destabilization allows the DNA polymerase to read through the template more efficiently.
The following diagram illustrates the general experimental workflow for GC-rich PCR amplification using 7-deaza-dGTP.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 7. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences. | Semantic Scholar [semanticscholar.org]
- 10. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of 7-Deaza-dGTP in Molecular Diagnostics: Unveiling the Limitations
For researchers, scientists, and drug development professionals engaged in molecular diagnostics, the choice of nucleotides is critical for assay performance. While 7-deaza-dGTP is a valuable tool for overcoming challenges associated with GC-rich templates, a thorough understanding of its limitations is essential for accurate and reliable results. This guide provides an objective comparison of 7-deaza-dGTP with the standard deoxyguanosine triphosphate (dGTP), supported by experimental data and detailed protocols.
Executive Summary
7-Deaza-dGTP, a guanine (B1146940) analog, is primarily employed in molecular biology to mitigate the formation of secondary structures in GC-rich DNA sequences during amplification and sequencing. By substituting the nitrogen at the 7-position of the purine (B94841) ring with a carbon, it prevents the formation of Hoogsteen base pairs, which are a major cause of polymerase pausing and DNA strand compression.[1][2] Despite its advantages, the incorporation of 7-deaza-dGTP introduces several limitations that can impact the efficiency and downstream applications of molecular diagnostic assays. This guide will delve into a comparative analysis of these limitations.
Comparative Analysis: 7-Deaza-dGTP vs. dGTP
The following table summarizes the key performance differences between 7-deaza-dGTP and dGTP in various molecular diagnostic applications.
| Feature | dGTP (Standard) | 7-Deaza-dGTP | Supporting Evidence & Remarks |
| PCR Amplification of GC-Rich Regions | Prone to failure due to secondary structures (hairpins, G-quadruplexes), leading to low yield or no amplification.[3][4] | Facilitates amplification by reducing secondary structures, improving yield and specificity.[1][3][4] | Often used in a 3:1 ratio with dGTP for optimal efficiency.[1] |
| PCR Efficiency | High efficiency with standard templates. | Can be lower than dGTP, especially when used as a complete substitute. A mixture with dGTP is often more efficient.[1] | The reduction in efficiency is a key consideration for quantitative assays. |
| DNA Polymerase Fidelity | Standard error rate for a given polymerase (e.g., Taq polymerase error rate is ~1 x 10⁻⁵ to 2 x 10⁻⁴ errors/bp/duplication).[5] | Limited direct comparative data available. The alteration in the minor groove and helix stability could potentially influence polymerase fidelity. | Further studies are needed for a definitive quantitative comparison of error rates. |
| DNA Melting Temperature (Tm) | Standard Tm based on GC content. | Lowers the Tm of the DNA duplex.[2] | This is a direct consequence of the reduced stability from the absence of Hoogsteen hydrogen bonds. Quantitative data is not readily available in a comparative format. |
| Restriction Enzyme Digestion | Compatible with most restriction enzymes. | Inhibits the activity of some restriction enzymes that recognize guanine within their recognition sequence.[1] | For example, enzymes like EcoRI and BstAPI have been reported to be inhibited. |
| DNA Staining and Quantification | Compatible with standard intercalating dyes (e.g., Ethidium Bromide, SYBR Green). | Can lead to reduced fluorescence with intercalating dyes, potentially causing underestimation of DNA concentration.[6][7] | This is a critical limitation for accurate quantification in real-time PCR and gel electrophoresis. |
| Real-Time PCR (qPCR) | Standard for qPCR assays. | The quenching effect on SYBR Green I fluorescence can lead to inaccurate quantification and altered Cq values.[6][7] | This necessitates careful optimization and validation when using 7-deaza-dGTP in SYBR Green-based qPCR assays. |
| Sequencing | Can lead to compression artifacts in GC-rich regions.[8] | Resolves compression artifacts in Sanger sequencing, leading to cleaner and more accurate sequence reads.[4][8] | This is a primary application and a significant advantage of 7-deaza-dGTP. |
Experimental Protocols
This protocol provides a general framework for comparing the amplification of a GC-rich DNA target using dGTP versus a 7-deaza-dGTP/dGTP mix.
Materials:
-
DNA template with high GC content (>65%)
-
Forward and reverse primers for the target sequence
-
Taq DNA Polymerase (or a high-fidelity polymerase)
-
Standard dNTP mix (10 mM each)
-
7-deaza-dGTP (10 mM)
-
10x PCR buffer
-
MgCl₂ (if not included in the buffer)
-
Nuclease-free water
Procedure:
-
Prepare two master mixes:
-
Master Mix A (dGTP control):
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase: 0.25 µL
-
Nuclease-free water: to a final volume of 49 µL per reaction
-
-
Master Mix B (7-deaza-dGTP):
-
10x PCR Buffer: 5 µL
-
dATP, dCTP, dTTP (10 mM each): 1 µL
-
dGTP (10 mM): 0.25 µL
-
7-deaza-dGTP (10 mM): 0.75 µL (maintaining a 3:1 ratio of 7-deaza-dGTP to dGTP)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase: 0.25 µL
-
Nuclease-free water: to a final volume of 49 µL per reaction
-
-
-
Aliquot 49 µL of each master mix into separate PCR tubes.
-
Add 1 µL of DNA template (e.g., 10-100 ng) to each tube.
-
Perform PCR with the following cycling conditions (to be optimized based on primers and target):
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 10 minutes
-
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. Compare the yield and specificity of the amplicons from both reactions.
This protocol outlines a method to test the effect of 7-deaza-dGTP incorporation on restriction enzyme activity.
Materials:
-
PCR products from Protocol 1 (amplified with dGTP and 7-deaza-dGTP)
-
Restriction enzyme (e.g., EcoRI, if a recognition site is present in the amplicon)
-
10x restriction enzyme buffer
-
Nuclease-free water
Procedure:
-
Set up two digestion reactions for each PCR product:
-
Digestion Reaction (dGTP amplicon):
-
PCR product (dGTP): 10 µL
-
10x Restriction Buffer: 2 µL
-
Restriction Enzyme: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Digestion Reaction (7-deaza-dGTP amplicon):
-
PCR product (7-deaza-dGTP): 10 µL
-
10x Restriction Buffer: 2 µL
-
Restriction Enzyme: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
-
Incubate the reactions at the optimal temperature for the restriction enzyme (e.g., 37°C) for 1-2 hours.
-
Analyze the digestion products by agarose gel electrophoresis. Compare the extent of digestion between the two amplicons.
Visualizations
The primary advantage of 7-deaza-dGTP lies in its altered chemical structure, which prevents the formation of Hoogsteen base pairs responsible for complex secondary structures in GC-rich DNA.
The following workflow illustrates a typical experimental design to compare the performance of dGTP and 7-deaza-dGTP in a molecular diagnostic context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 7-deaza-dGTP in Routine PCR: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals navigating the complexities of PCR, particularly when dealing with GC-rich templates, the decision to deviate from standard dNTP mixes is a critical one. The incorporation of 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) presents a potent alternative to standard dGTP, promising to overcome the challenges posed by secondary structures in DNA. This guide provides a comprehensive cost-benefit analysis of using 7-deaza-dGTP in routine PCR, supported by experimental data and detailed protocols, to inform a strategic approach to its application.
Performance Comparison: 7-deaza-dGTP vs. Standard dGTP
The primary advantage of substituting dGTP with 7-deaza-dGTP lies in its ability to destabilize non-Watson-Crick base pairing. The nitrogen at position 7 of the guanine (B1146940) base is replaced by a carbon, which prevents the formation of Hoogsteen base pairs that contribute to the formation of secondary structures like G-quadruplexes. This seemingly minor modification has a significant impact on PCR efficiency and success rates, especially with templates notorious for their high GC content.
| Parameter | Standard dGTP | 7-deaza-dGTP | Supporting Evidence |
| Amplification of GC-Rich Regions (>65% GC) | Often results in low or no product yield due to polymerase stalling at secondary structures.[1] | Significantly improves amplification efficiency and yield by reducing secondary structure formation.[1][2][3] | Studies have shown successful amplification of GC-rich promoters and exons with 7-deaza-dGTP where standard PCR failed.[1] |
| PCR Specificity | Prone to non-specific amplification and primer-dimer formation, especially in complex templates. | Can increase specificity by minimizing alternative template structures that may lead to mispriming. | The use of "hot-start" versions of 7-deaza-dGTP, such as CleanAmp™ 7-deaza-dGTP, further enhances specificity by preventing non-specific amplification at lower temperatures.[3][4] |
| Downstream Applications (e.g., Sequencing) | PCR products with secondary structures can lead to sequencing artifacts and premature termination of the sequencing reaction.[1] | Facilitates more accurate and complete sequencing data by eliminating the secondary structures that interfere with polymerase processivity.[1] | The inclusion of 7-deaza-dGTP in the PCR step has been shown to significantly improve the quality of subsequent Sanger sequencing reads for GC-rich templates.[1] |
| Product Yield | May be sufficient for templates with normal GC content. | Can lead to a notable increase in product yield for challenging templates.[1][4] | |
| Cost per Reaction | Lower reagent cost. | Higher reagent cost. | The price of 7-deaza-dGTP is significantly higher than that of standard dGTP. |
Cost-Benefit Analysis: Weighing the Pros and Cons
While the upfront cost of 7-deaza-dGTP is higher than standard dGTP, a comprehensive cost-benefit analysis reveals a more nuanced picture. The "cost" of a failed PCR experiment extends beyond the price of the reagents. It encompasses valuable researcher time, the consumption of precious samples, and potential project delays.
The Hidden Costs of PCR Failure with Standard dGTP:
-
Wasted Reagents: Taq polymerase, primers, buffers, and standard dNTPs are consumed in unsuccessful reactions.
-
Loss of Valuable Samples: For clinical or rare samples, failed amplification can mean the irreversible loss of material.
-
Time and Labor: Significant time is spent on troubleshooting, optimization, and repeating experiments.
-
Project Delays: In a research and development setting, delays in obtaining critical PCR products can impact timelines and milestones.
The Benefits of Investing in 7-deaza-dGTP:
-
Increased Success Rate: For GC-rich and other difficult templates, the use of 7-deaza-dGTP can be the difference between success and failure, saving significant time and resources in the long run.
-
Reliable Data: By enabling the amplification of previously inaccessible templates, 7-deaza-dGTP can lead to more complete and reliable datasets.
-
Faster Time to Results: Avoiding rounds of troubleshooting and optimization accelerates the research and development process.
In essence, the higher initial investment in 7-deaza-dGTP can be viewed as a form of insurance against the potentially much higher downstream costs of experimental failure.
Experimental Protocols
Here are detailed methodologies for incorporating 7-deaza-dGTP into your PCR workflow.
Protocol 1: Partial Substitution of dGTP with 7-deaza-dGTP (3:1 Ratio)
This is the most common and recommended method for using 7-deaza-dGTP, as a complete substitution can sometimes inhibit certain DNA polymerases. A mixture of both nucleotides is often more efficient.[5][6]
Reagent Preparation:
-
Prepare a dNTP mix containing dATP, dCTP, dTTP, and a 3:1 ratio of 7-deaza-dGTP to dGTP. For a final concentration of 200 µM for each nucleotide in the PCR reaction, the mix would contain:
-
200 µM dATP
-
200 µM dCTP
-
200 µM dTTP
-
150 µM 7-deaza-dGTP
-
50 µM dGTP
-
PCR Reaction Setup (25 µL reaction):
| Component | Volume | Final Concentration |
| 5x PCR Buffer | 5 µL | 1x |
| dNTP Mix (with 3:1 7-deaza-dGTP:dGTP) | 2.5 µL | 200 µM each |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Template DNA | 1-5 µL | Varies |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
| Nuclease-free water | to 25 µL |
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
Protocol 2: Using a Commercial Kit with "Hot Start" 7-deaza-dGTP
Commercial kits, such as those containing CleanAmp™ 7-deaza-dGTP, offer a convenient and optimized solution.[7][8]
PCR Reaction Setup (using a hypothetical 2x Master Mix):
| Component | Volume | Final Concentration |
| 2x Master Mix (containing buffer, dNTPs with 7-deaza-dGTP, and hot-start Taq) | 12.5 µL | 1x |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Template DNA | 1-5 µL | Varies |
| Nuclease-free water | to 25 µL |
Thermal Cycling Conditions (with hot-start activation):
-
Hot-Start Activation: 95°C for 10-15 minutes
-
35-40 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
Visualizing the Mechanism and Workflow
To better understand the principles and procedures discussed, the following diagrams illustrate the key concepts.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. CleanAmp® 7-deaza-dGTP Mix | TriLink Customer Portal [shop.trilinkbiotech.com]
Unraveling GC-Rich Regions: A Comparative Guide to 7-Deaza-dGTP in Genomics
For researchers, scientists, and drug development professionals grappling with the challenges of GC-rich DNA sequences, the guanine (B1146940) analog 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP) offers a powerful solution. By mitigating the formation of secondary structures that impede polymerase activity, 7-deaza-dGTP significantly enhances the efficiency and reliability of crucial genomic applications like PCR and DNA sequencing. This guide provides a comprehensive comparison of 7-deaza-dGTP with conventional dGTP, supported by experimental data, detailed protocols, and visual workflows to facilitate its integration into your research.
The core problem with GC-rich templates lies in the formation of strong secondary structures, such as hairpins and G-quadruplexes, stabilized by Hoogsteen base pairing. These structures can block DNA polymerase progression, leading to failed or inefficient amplification and sequencing. 7-deaza-dGTP addresses this issue by replacing the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This modification prevents the formation of Hoogsteen bonds without compromising the standard Watson-Crick base pairing with cytosine, thereby reducing secondary structure formation.[1][2]
Performance Comparison: 7-Deaza-dGTP vs. dGTP
The inclusion of 7-deaza-dGTP in PCR and sequencing reactions has been shown to yield substantial improvements in product yield, specificity, and read length, particularly for challenging GC-rich targets.
PCR Amplification of GC-Rich Templates
Studies have demonstrated that substituting dGTP with 7-deaza-dGTP, often in a 3:1 ratio with dGTP, can enable the amplification of templates that are otherwise refractory to standard PCR conditions.[1] The use of 7-deaza-dGTP leads to the generation of specific, full-length PCR products from GC-rich regions like the human p16 INK4A promoter, whereas reactions with dGTP alone often result in unspecific byproducts or complete amplification failure.[3][4] The benefits are particularly pronounced when dealing with low amounts or poor quality of template DNA.[3][4]
| Feature | Standard dGTP | 7-Deaza-dGTP | Hot Start 7-Deaza-dGTP Mix |
| Amplification of GC-rich Targets (>60% GC) | Often fails or produces non-specific products | Improved yield and specificity | Significantly improved specificity and yield, even for targets >85% GC |
| Product Specificity | Prone to mis-priming and unspecific byproducts | Reduced unspecific byproducts | High specificity due to reduced low-temperature primer extension |
| Downstream Sequencing Quality | Often poor due to PCR artifacts | Improved read quality | Significantly improved read quality along the entire sequence |
Table 1: Comparison of dGTP and 7-deaza-dGTP performance in PCR amplification of GC-rich DNA.[3][5]
Sanger Sequencing of GC-Rich Templates
In dideoxy sequencing, 7-deaza-dGTP is instrumental in resolving band compressions, a common artifact in GC-rich regions where DNA fragments migrate anomalously on sequencing gels due to secondary structures.[6][7] The incorporation of 7-deaza-dGTP results in cleaner, more readable sequences with fewer ambiguities.[8] For particularly stubborn templates, a combination of 7-deaza-dGTP and another nucleotide analog, dITP, has been shown to be effective in resolving band compressions.[6][9]
| Parameter | dGTP | 7-Deaza-dGTP | 7-Deaza-dGTP:dITP (4:1) |
| Band Compression | Frequent in GC-rich regions | Significantly reduced | Effectively eliminated in many cases |
| Sequence Read Length | Can be truncated by secondary structures | Improved read length | Optimal read length |
| Base Calling Accuracy | Prone to errors in compressed regions | Higher accuracy | Highest accuracy in problematic regions |
Table 2: Comparison of dGTP and 7-deaza-dGTP in Sanger sequencing of GC-rich templates.[6][7][9]
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-Deaza-dGTP
This protocol is adapted from methodologies that have successfully amplified GC-rich targets.[10]
Materials:
-
DNA Template (human genomic DNA, 5 ng)
-
Forward and Reverse Primers (0.2 µM each)
-
10x PCR Buffer (with MgCl2 to a final concentration of 2.5 mM)
-
Taq DNA Polymerase (1.25 U)
-
dNTP mix (0.2 mM dATP, 0.2 mM dCTP, 0.2 mM dTTP, 0.05 mM dGTP, 0.15 mM 7-deaza-dGTP)
-
Nuclease-free water
Procedure:
-
Prepare a master mix containing all components except the DNA template.
-
Aliquot the master mix into individual PCR tubes.
-
Add 5 ng of human genomic DNA to each reaction tube.
-
The total reaction volume is 25 µL.
-
Perform thermal cycling with the following conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
35 Cycles:
-
Denaturation: 95°C for 40 seconds
-
Annealing: Target-specific temperature (e.g., 57-66°C) for 1 second
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
Protocol 2: Cycle Sequencing of GC-Rich Templates with 7-Deaza-dGTP
This protocol is a generalized procedure based on improved cycle sequencing methods.[6]
Materials:
-
Purified PCR Product (template DNA)
-
Sequencing Primer
-
Cycle Sequencing Kit (containing DNA polymerase, reaction buffer, and either dGTP or a 7-deaza-dGTP/dITP mix)
-
Dideoxynucleotides (ddNTPs) labeled with fluorescent dyes
Procedure:
-
Set up four separate sequencing reactions, one for each ddNTP (ddA, ddC, ddG, ddT).
-
To each reaction, add the purified PCR product, sequencing primer, DNA polymerase, and the appropriate reaction buffer.
-
For the nucleotide mix, use a solution where dGTP is completely replaced by a mixture of 7-deaza-dGTP and dITP, typically at a 4:1 ratio.
-
Add one of the four dye-labeled ddNTPs to each corresponding reaction tube.
-
Perform cycle sequencing using a thermal cycler. The cycling parameters will depend on the specific sequencing kit used.
-
After cycling, purify the extension products to remove unincorporated ddNTPs and primers.
-
Analyze the fragments using capillary electrophoresis on an automated DNA sequencer.
Visualizing the Workflow
The following diagrams illustrate the mechanism of 7-deaza-dGTP action and a typical experimental workflow.
Caption: Comparative workflow of PCR on GC-rich templates with standard dGTP versus 7-deaza-dGTP.
Caption: A streamlined workflow for Sanger sequencing incorporating 7-deaza-dGTP for improved results.
Novel Applications in Next-Generation Sequencing
Beyond traditional PCR and Sanger sequencing, 7-deaza-dGTP is finding new utility in next-generation sequencing (NGS). One innovative strategy, termed Target Enrichment via Enzymatic Digestion in NGS (TEEDseq), leverages the resistance of DNA containing 7-deaza-dGTP to certain restriction enzymes.[11] This allows for the selective digestion of background DNA, thereby enriching for the target sequences of interest, which is particularly useful in applications like clinical viral sequencing.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mp.bmj.com [mp.bmj.com]
- 5. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Cyano-7-deaza-2'-deoxyguanosine: A Comprehensive Guide for Laboratory Personnel
Researchers and drug development professionals handling 7-Cyano-7-deaza-2'-deoxyguanosine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risk and environmental impact.
I. Understanding the Hazards
7-Cyano-7-deaza-2'-deoxyguanosine is a chemical compound that requires careful handling. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
II. Required Personal Protective Equipment (PPE)
Before handling or preparing 7-Cyano-7-deaza-2'-deoxyguanosine for disposal, all personnel must be equipped with the following:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, particularly when handling the powder form or if there is a risk of aerosolization.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1]
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of 7-Cyano-7-deaza-2'-deoxyguanosine is to prevent its release into the environment.[1] Do not allow the compound or its containers to enter soil, subsoil, surface water, or drains.[1]
Step 1: Segregation of Waste
-
Properly segregate waste containing 7-Cyano-7-deaza-2'-deoxyguanosine from other laboratory waste streams.
-
Designate a specific, clearly labeled, and sealed container for this purpose.
Step 2: Handling of Uncontaminated and Contaminated Materials
-
Unused or Expired Compound: Keep in its original, tightly sealed container.
-
Contaminated Labware (e.g., pipette tips, tubes, gloves): Collect in a designated, sealed, and puncture-proof container.
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a sealed, leak-proof container. Do not dispose of it down the drain.
-
Spills: In case of a spill, ventilate the area.[1] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[1]
Step 3: Waste Container Labeling
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "7-Cyano-7-deaza-2'-deoxyguanosine"
-
Associated hazards (e.g., "Irritant")
-
Date of accumulation
-
Step 4: Storage Pending Disposal
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Storage temperature should be between 2°C and 8°C.[1]
Step 5: Final Disposal
-
All waste containing 7-Cyano-7-deaza-2'-deoxyguanosine must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
IV. Laboratory Waste Classification
For ease of comparison and to ensure proper segregation, laboratory waste can be categorized as follows:
| Waste Type | Examples | Disposal Container |
| Solid Chemical Waste | Unused/expired 7-Cyano-7-deaza-2'-deoxyguanosine, contaminated gloves, weigh boats | Labeled, sealed, puncture-proof container |
| Liquid Chemical Waste | Solutions containing 7-Cyano-7-deaza-2'-deoxyguanosine, reaction mixtures | Labeled, sealed, leak-proof container |
| Contaminated Sharps | Needles, scalpels, or other sharp objects contaminated with the compound | Labeled, puncture-proof sharps container |
| General Laboratory Waste | Uncontaminated paper towels, packaging | Standard laboratory trash receptacle |
V. Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of materials at each stage of a typical experimental workflow involving 7-Cyano-7-deaza-2'-deoxyguanosine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
